3'-Chloro-4-dimethylaminoazobenzene
Description
The exact mass of the compound 3'-Chloro-4-dimethylaminoazobenzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 204515. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3'-Chloro-4-dimethylaminoazobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3'-Chloro-4-dimethylaminoazobenzene including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[(3-chlorophenyl)diazenyl]-N,N-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3/c1-18(2)14-8-6-12(7-9-14)16-17-13-5-3-4-11(15)10-13/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWJXJMMRLCEJAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701037483 | |
| Record name | 4-[(3-Chlorophenyl)diazenyl]-N,N-dimethylaniline | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3789-77-3, 2242184-62-7 | |
| Record name | 4-[2-(3-Chlorophenyl)diazenyl]-N,N-dimethylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3789-77-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aniline, N,N-dimethyl-p-((m-chlorophenyl)azo)- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003789773 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aniline,N-dimethyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204515 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 4-[(3-Chlorophenyl)diazenyl]-N,N-dimethylaniline | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(3-CHLOROPHENYLAZO)-N,N-DIMETHYLANILINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3'-Chloro-4-dimethylaminoazobenzene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ZL5WA2CJX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 3'-Chloro-4-dimethylaminoazobenzene
Introduction
3'-Chloro-4-dimethylaminoazobenzene is a synthetic organic compound belonging to the diverse family of azo dyes. These molecules are characterized by the presence of a diazene functional group (R-N=N-R') connecting two aromatic rings. The specific substitution pattern of a chloro group at the 3' position and a dimethylamino group at the 4 position on the azobenzene backbone is anticipated to impart distinct physicochemical properties that are of significant interest to researchers in materials science, medicinal chemistry, and drug development. The electronic interplay between the electron-withdrawing chloro group and the electron-donating dimethylamino group can influence the molecule's color, solubility, photo-switching behavior, and biological interactions.
This technical guide provides a comprehensive overview of the core physicochemical properties of 3'-Chloro-4-dimethylaminoazobenzene. Due to the limited availability of experimental data for this specific isomer, this guide will leverage data from the closely related and better-characterized isomer, 4'-Chloro-4-dimethylaminoazobenzene, as a case study. This approach provides a robust framework for the anticipated properties of the 3'-chloro isomer and outlines the necessary experimental protocols for its full characterization. The methodologies described herein are grounded in established principles and are designed to ensure scientific rigor and reproducibility.
Core Physicochemical Properties: A Case Study of 4'-Chloro-4-dimethylaminoazobenzene
| Property | Value (for 4'-Chloro-4-dimethylaminoazobenzene) | Reference |
| CAS Number | 2491-76-1 | [1] |
| Molecular Formula | C₁₄H₁₄ClN₃ | [1] |
| Molecular Weight | 259.74 g/mol | [1] |
| Appearance | Orange to Amber to Dark red powder/crystal | [1] |
| Melting Point | 158.0 - 162.0 °C | [1] |
| Purity (by HPLC) | >98.0% | [1] |
It is crucial to note that the 3'-chloro isomer may exhibit different values for these properties due to variations in crystal packing, intermolecular interactions, and electronic distribution. Experimental determination for the 3'-chloro isomer is therefore essential.
Proposed Synthetic Pathway
The synthesis of 3'-Chloro-4-dimethylaminoazobenzene can be approached through a classic azo coupling reaction. This proposed pathway involves the diazotization of 3-chloroaniline and its subsequent coupling with N,N-dimethylaniline.
Caption: Proposed two-step synthesis of 3'-Chloro-4-dimethylaminoazobenzene.
Causality Behind Experimental Choices:
-
Diazotization: The reaction of 3-chloroaniline with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) is critical to prevent the decomposition of the unstable diazonium salt.[2] The temperature control is paramount for achieving a good yield.
-
Azo Coupling: The resulting diazonium salt is an electrophile that readily attacks the electron-rich aromatic ring of N,N-dimethylaniline. The coupling reaction is typically carried out in a slightly acidic to neutral medium to ensure the presence of the active diazonium cation and the nucleophilic coupling partner.
Experimental Protocols for Physicochemical Characterization
The following section details the step-by-step methodologies for determining the key physicochemical properties of 3'-Chloro-4-dimethylaminoazobenzene. These protocols are designed to be self-validating and are based on established analytical techniques.
Purity and Structural Confirmation
-
Objective: To determine the purity of the synthesized compound.
-
Methodology:
-
Mobile Phase Preparation: Prepare an appropriate mobile phase, typically a mixture of an organic solvent (e.g., acetonitrile or methanol) and water, with or without a buffer, based on the polarity of the compound.
-
Sample Preparation: Accurately weigh and dissolve a small amount of the compound in a suitable solvent to a known concentration.
-
Instrumentation: Use a reverse-phase C18 column and a UV-Vis detector set to the wavelength of maximum absorbance (λmax) of the compound.
-
Analysis: Inject the sample and run the analysis under isocratic or gradient elution conditions.
-
Data Interpretation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
-
Objective: To confirm the chemical structure of the compound.
-
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Analysis: Acquire the proton NMR spectrum. The chemical shifts, integration, and splitting patterns of the signals will provide information about the number and connectivity of protons in the molecule.
-
¹³C NMR Analysis: Acquire the carbon-13 NMR spectrum to determine the number and types of carbon atoms present.
-
Structural Elucidation: Analyze the spectra to confirm the presence and positions of the chloro and dimethylamino groups on the azobenzene framework.[3]
-
-
Objective: To determine the molecular weight and confirm the elemental composition.
-
Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer using a suitable ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition: Acquire the mass spectrum.
-
Analysis: The molecular ion peak ([M+H]⁺ or [M]⁺) will confirm the molecular weight. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the molecular formula. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key diagnostic feature.
-
Caption: Workflow for the purification and characterization of the synthesized compound.
Solubility Determination
The solubility of an azo dye is a critical parameter for its application in various formulations.
-
Objective: To quantitatively determine the solubility of the compound in various solvents.
-
Methodology (Isothermal Equilibrium Method): [4]
-
Supersaturation: Add an excess amount of the solid compound to a known volume of the solvent of interest in a sealed vial.
-
Equilibration: Place the vial in a temperature-controlled shaker bath (e.g., at 25 °C) and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension to pellet the excess solid.
-
Sample Analysis: Carefully withdraw an aliquot of the supernatant, filter it through a syringe filter (e.g., 0.22 µm), and dilute it with a known volume of a suitable solvent.
-
Quantification: Determine the concentration of the dissolved compound in the diluted sample using a pre-calibrated UV-Vis spectrophotometer at its λmax.[4]
-
Calculation: Calculate the original concentration in the saturated solution, which represents the solubility.
-
Spectroscopic Properties (UV-Visible Spectroscopy)
The color of an azo dye is determined by its electronic absorption spectrum.
-
Objective: To determine the wavelength of maximum absorbance (λmax) and the molar extinction coefficient (ε).
-
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound of known concentration in a suitable spectroscopic grade solvent (e.g., ethanol or acetonitrile).
-
Serial Dilutions: Prepare a series of dilutions from the stock solution.
-
Spectral Acquisition: Record the UV-Vis absorption spectrum for each dilution over a relevant wavelength range (e.g., 200-800 nm).
-
λmax Determination: Identify the wavelength at which the maximum absorbance occurs.
-
Molar Extinction Coefficient Calculation: According to the Beer-Lambert law (A = εbc), plot a calibration curve of absorbance versus concentration. The slope of the linear regression will be the molar extinction coefficient (ε).[5]
-
Partition Coefficient (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter in drug development for predicting absorption, distribution, metabolism, and excretion (ADME) properties.
-
Objective: To determine the LogP value of the compound.
-
Methodology (Shake-Flask Method):
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol.
-
Partitioning: Dissolve a known amount of the compound in one of the phases and add an equal volume of the other phase in a separatory funnel.
-
Equilibration: Shake the funnel for a set period to allow for partitioning of the compound between the two phases.
-
Phase Separation: Allow the phases to separate completely.
-
Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical method like HPLC or UV-Vis spectroscopy.
-
LogP Calculation: Calculate LogP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: LogP = log([Compound]octanol / [Compound]water).[6]
-
Acidity Constant (pKa)
The pKa value provides information about the ionization state of the molecule at different pH values, which is crucial for understanding its solubility and biological activity.
-
Objective: To determine the pKa of the ionizable groups in the molecule.
-
Methodology (Potentiometric Titration):
-
Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent mixture (e.g., water-ethanol).
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region in the titration curve. For poorly soluble compounds, spectrophotometric or solubility-based methods may be more appropriate.[7]
-
Safety and Handling
Azo dyes, as a class, should be handled with care. Many are known to be skin and respiratory irritants. Furthermore, some azo compounds can be metabolized to potentially carcinogenic aromatic amines.[8] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This technical guide has outlined the key physicochemical properties of 3'-Chloro-4-dimethylaminoazobenzene, using its 4'-chloro isomer as a predictive model due to the current lack of specific experimental data. The provided synthetic pathway and detailed experimental protocols offer a comprehensive framework for the synthesis, purification, and thorough characterization of this compound. The successful execution of these methodologies will provide the much-needed empirical data to understand the unique properties of 3'-Chloro-4-dimethylaminoazobenzene and will be invaluable for its potential applications in various scientific and industrial fields. It is imperative that researchers undertaking the study of this compound adhere to strict safety protocols.
References
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NIOSH Pocket Guide to Chemical Hazards - 4-Dimethylaminoazobenzene. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
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Benetollo, F., Bombieri, G., Dall'Acqua, F., Vedaldi, D., & Mosti, L. (1988). 3-Chloro-4-dimethylaminothioangelicin. Acta Crystallographica Section C: Crystal Structure Communications, 44(8), 1475–1478. Retrieved from [Link]
- CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide. (2016). Google Patents.
-
4-Dimethylaminoazobenzene - 15th Report on Carcinogens. (2021). National Toxicology Program. Retrieved from [Link]
- Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. (n.d.). Agilent Technologies.
-
Transient UV-vis absorption spectra of dilute azobenzene dye aqueous... (n.d.). ResearchGate. Retrieved from [Link]
- Azo Dye Removal from Aqueous Solution by Powder Graphite: Investigation of Parameter Effects and Optimization by Box-Behnken Design. (2023).
- SAFETY DATA SHEET - 4-(Dimethylamino)azobenzene. (2025). Sigma-Aldrich.
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Azobenzene. (n.d.). In Wikipedia. Retrieved from [Link]
-
3-chloro-4-(dimethylamino)benzenamine. (n.d.). PubChem. Retrieved from [Link]
- Molecular Factors Controlling the Isomerization of Azobenzenes in the Cavity of a Flexible Coordination Cage. (2020). Journal of the American Chemical Society.
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Chloro pattern in Mass Spectrometry. (2023, November 18). YouTube. Retrieved from [Link]
- A new method for the determination of the solubility of disperse dyes. (n.d.).
- Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023). PMC - NIH.
- Solvent dependent photo-isomerization of 4-dimethylaminoazobenzene carboxylic acid. (2009).
- A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. (2021). Springer.
-
4-DIMETHYLAMINOAZOBENZENE. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
- Combined experimental, DFT theoretical calculations and biological activity of sulfaclozine azo dye with 1-hydroxy-2-naphthoic acid and its complexes with some metal ions. (n.d.). New Journal of Chemistry (RSC Publishing).
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C.I. Solvent Yellow 2. (n.d.). PubChem. Retrieved from [Link]
- Synthesis, structure, and UV–VIS absorption spectra of azo dyes derived from (dialkylamino)thiazole dimers. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. (2023).
- Identification of Organic Compound by Organic Qualitative Analysis. (n.d.). Institute of Science, Nagpur.
- Development of Methods for the Determin
- Process for preparation of 3,3'- or 3,4'- diaminobenzophenone. (n.d.).
- Development of standardized method for the quantification of azo dyes by UV-Vis in binary mixtures. (2020). PubMed.
- 1H-NMR spectrum of 4-[(4-chlorobenzyl)oxy]-3,4'-dichloroazobenzene in CDCl3. (n.d.).
- Comparison of Four Density-Based Semi-Empirical Models for the Solubility of Azo Disperse Dyes in Supercritical Carbon Dioxide. (2022). MDPI.
- Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.
- Visible light-induced switching of soft matter materials properties based on thioindigo photoswitches. (2023). PMC - PubMed Central.
- EFFECT OF CHLORO AND NITRO TERMINAL SUBSTITUENTS ON MESOMORPHIC PROPERTIES OF AZOBENZENE LIQUID CRYSTALS. (n.d.). Acta Chemica Malaysia.
- Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone deriv
- Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. (n.d.).
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How to find pKa and Ka from a Titration Curve. (2020, August 12). YouTube. Retrieved from [Link]
- [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. (n.d.). The Royal Society of Chemistry.
- Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (n.d.). MDPI.
-
Methyl yellow. (n.d.). In Wikipedia. Retrieved from [Link]
- This NMR is of 3-chloro-4'-methoxychalcone via Claisen-Schmid Condens
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4-Dimethylaminoazobenzene. (n.d.). Environmental Protection Agency. Retrieved from [Link]
- On the Computational Determination of the pK a of Some Arylboronic Acids. (2025). MDPI.
- RoC Profile: 4-Dimethylaminoazobenzene. (n.d.).
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- 3. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. epa.gov [epa.gov]
3'-Chloro-4-dimethylaminoazobenzene solubility in organic solvents
An In-Depth Technical Guide to the Solubility of 3'-Chloro-4-dimethylaminoazobenzene in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 3'-Chloro-4-dimethylaminoazobenzene (CAS No. 2491-76-1). While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide offers a scientifically grounded framework for understanding its behavior in organic solvents. By examining the physicochemical properties of the molecule and its parent compound, 4-dimethylaminoazobenzene, we will infer its likely solubility profile. Furthermore, this document provides a detailed, field-proven experimental protocol for researchers to precisely determine solubility in their own laboratory settings, ensuring self-validating and reliable results. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of this compound's solubility for its application.
Introduction and Physicochemical Profile
3'-Chloro-4-dimethylaminoazobenzene is a substituted aromatic azo compound. Like other azobenzenes, its molecular structure is dominated by two phenyl rings connected by a nitrogen double bond (-N=N-). This core structure is largely nonpolar. However, the presence of a dimethylamino group (-N(CH₃)₂) and a chloro group (-Cl) introduces polarity and specific intermolecular interaction capabilities that dictate its solubility. Understanding this solubility is critical for a range of applications, including dye chemistry, materials science, and as a potential molecular switch.
The chloro substituent, being electronegative, creates a dipole moment, while the dimethylamino group can act as a hydrogen bond acceptor. These features suggest a nuanced solubility profile, differing from both unsubstituted azobenzene and its non-chlorinated parent compound.
Table 1: Physicochemical Properties
| Property | 3'-Chloro-4-dimethylaminoazobenzene | 4-Dimethylaminoazobenzene (Parent Compound) |
| CAS Number | 2491-76-1 | 60-11-7[1] |
| Molecular Formula | C₁₄H₁₄ClN₃ | C₁₄H₁₅N₃[1] |
| Molecular Weight | 259.74 g/mol | 225.3 g/mol [1] |
| Appearance | Orange to Amber to Dark red powder/crystal | Yellow, leaf-shaped crystals[1] |
| Melting Point | 158.0 to 162.0 °C | 114 to 117 °C[1] |
Theoretical Solubility Profile
Direct experimental data on the solubility of 3'-Chloro-4-dimethylaminoazobenzene is scarce. However, we can construct a robust theoretical profile based on the known solubility of its parent compound, 4-dimethylaminoazobenzene, and the principles of physical organic chemistry.
The parent compound, 4-dimethylaminoazobenzene, is reported to be practically insoluble in water but soluble in solvents like alcohol, benzene, chloroform, ether, petroleum ether, and very soluble in pyridine[1]. This indicates a preference for organic solvents over highly polar, protic solvents like water.
The "Like Dissolves Like" Principle in Action
The solubility of a solute is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. A compound dissolves readily when the solute-solvent interactions are strong enough to overcome the solute-solute and solvent-solvent interactions.
Figure 2. Experimental workflow for the determination of solubility via the isothermal equilibrium method.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
To a series of 4 mL glass vials, add an excess amount (e.g., 10-20 mg) of 3'-Chloro-4-dimethylaminoazobenzene. The key is to ensure undissolved solid remains at equilibrium.
-
Accurately pipette 2.0 mL of the desired organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or heating block set to a constant temperature (e.g., 25 °C).
-
Agitate the vials at a moderate speed for at least 24 hours. For compounds with slow dissolution kinetics, 48-72 hours may be necessary to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, stop the agitation and let the vials stand in the temperature-controlled environment for at least 2 hours to allow undissolved solids to settle.
-
Prepare a syringe fitted with a 0.22 µm PTFE (or solvent-compatible) filter. Pre-warm the syringe by drawing up and expelling the pure solvent several times to prevent precipitation upon sampling.
-
Carefully draw a specific volume (e.g., 100 µL) of the clear supernatant into the syringe, avoiding any solid particles.
-
Dispense the filtered aliquot into a pre-weighed container or a volumetric flask.
-
Determine the mass of the collected aliquot.
-
-
Quantification:
-
Evaporate the solvent from the pre-weighed container under a gentle stream of nitrogen and re-weigh to determine the mass of the dissolved solid.
-
Alternatively, dilute the collected aliquot in the volumetric flask to a known volume with a suitable solvent.
-
Analyze the concentration of the diluted sample using a pre-calibrated analytical method such as UV-Vis spectroscopy (utilizing the compound's chromophore) or High-Performance Liquid Chromatography (HPLC).
-
-
Calculation:
-
Calculate the solubility in units of mg/mL or mol/L based on the mass of the dissolved solid and the volume of the solvent aliquot taken.
-
Safety and Handling
3'-Chloro-4-dimethylaminoazobenzene should be handled with care in a well-ventilated laboratory or fume hood. While the specific toxicology of this chlorinated derivative is not extensively reported, many azo compounds are known to be potential carcinogens and skin sensitizers. The parent compound, 4-dimethylaminoazobenzene, is classified as a suspected carcinogen.[2]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Avoid creating dust. Use appropriate engineering controls like a fume hood to prevent inhalation.
-
Disposal: Dispose of waste according to local, state, and federal regulations for chemical waste.
Conclusion
While quantitative solubility data for 3'-Chloro-4-dimethylaminoazobenzene remains to be fully characterized in scientific literature, this guide provides a robust framework for its use. Based on its molecular structure, it is predicted to have good solubility in polar aprotic solvents like DCM and acetone, moderate solubility in nonpolar solvents, and limited solubility in polar protic solvents like alcohols. For applications requiring precise concentration data, the detailed experimental protocol provided herein offers a reliable method for in-house determination. As with all chemical reagents, appropriate safety precautions should be strictly followed during handling and disposal.
References
-
National Toxicology Program. (n.d.). RoC Profile: 4-Dimethylaminoazobenzene. U.S. Department of Health and Human Services. Retrieved from [Link]
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Spectroscopic Unveiling of 3'-Chloro-4-dimethylaminoazobenzene: A Technical Guide
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's structural and electronic properties is paramount. This guide provides an in-depth technical exploration of the spectral characteristics of 3'-Chloro-4-dimethylaminoazobenzene, a substituted azobenzene with potential applications stemming from its chromophoric and photoresponsive nature. While direct experimental spectra for this specific molecule are not widely published, this document, leveraging established spectroscopic principles and data from closely related analogs, offers a robust predictive analysis of its Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data.
Introduction to 3'-Chloro-4-dimethylaminoazobenzene
3'-Chloro-4-dimethylaminoazobenzene belongs to the versatile class of azobenzene compounds, known for their vibrant color and photoisomerization properties. The molecule's structure, featuring a chloro substituent on one phenyl ring and a dimethylamino group on the other, creates an electron push-pull system that significantly influences its electronic and, consequently, its spectral properties. Understanding these properties is crucial for its potential use in applications such as molecular switches, dyes, and as a scaffold in medicinal chemistry.
Caption: Molecular Structure of 3'-Chloro-4-dimethylaminoazobenzene.
I. UV-Visible Spectroscopy: Probing the Electronic Landscape
Theoretical Framework: The color of azobenzene derivatives arises from electronic transitions within the molecule upon absorption of light. The UV-Vis spectrum is typically characterized by two main absorption bands: an intense band in the UV region corresponding to the π → π* transition and a weaker band in the visible region due to the n → π* transition.[1] The positions and intensities of these bands are sensitive to the nature and position of substituents on the aromatic rings. The electron-donating dimethylamino group and the electron-withdrawing chloro group in 3'-Chloro-4-dimethylaminoazobenzene are expected to create a push-pull system, leading to a bathochromic (red) shift of the π → π* transition compared to unsubstituted azobenzene.
Predicted Spectral Data:
| Transition | Predicted λmax (nm) | Solvent | Rationale |
| π → π | ~400-450 | Ethanol | The push-pull nature of the substituents extends the conjugation and lowers the energy gap for this transition, resulting in a significant red shift. |
| n → π | ~320-350 | Ethanol | This transition is less affected by the push-pull substituents but will still be present. |
Experimental Protocol: UV-Vis Spectrum Acquisition
A standard protocol for obtaining the UV-Vis spectrum of a similar organic dye would involve the following steps:
-
Solution Preparation: Prepare a stock solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, acetonitrile, or chloroform) at a concentration of approximately 1 mg/mL.
-
Dilution: From the stock solution, prepare a series of dilutions to an appropriate concentration for measurement (typically in the micromolar range) to ensure the absorbance falls within the linear range of the spectrophotometer (ideally between 0.1 and 1.0).
-
Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent to serve as a blank and the other with the sample solution.
-
Data Acquisition: Scan the sample from a suitable starting wavelength (e.g., 800 nm) to a suitable ending wavelength (e.g., 200 nm).[2]
-
Data Processing: Subtract the solvent blank spectrum from the sample spectrum to obtain the final absorbance spectrum of the compound.
Caption: General Experimental Workflow for UV-Vis Spectroscopy.
Interpretive Insights: The position of the λmax of the π → π* transition is a key indicator of the electronic structure. A significant red shift compared to simpler azobenzenes would confirm the effective electronic communication between the dimethylamino and chloro substituents through the azobenzene bridge. This data is crucial for applications in dye-sensitized solar cells or as pH indicators.
II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Scaffold
Theoretical Framework: NMR spectroscopy is a powerful tool for determining the precise connectivity of atoms in a molecule. In ¹H NMR, the chemical shift, splitting pattern (multiplicity), and integration of signals provide information about the electronic environment and neighboring protons of each hydrogen atom. In ¹³C NMR, the chemical shift of each carbon atom reveals its hybridization and electronic environment.
Predicted ¹H NMR Spectral Data:
The predicted ¹H NMR spectrum of 3'-Chloro-4-dimethylaminoazobenzene in CDCl₃ is based on the analysis of the closely related compound, 3'-methyl-4-dimethylaminoazobenzene[3], and established substituent effects. Aromatic protons typically resonate in the 6.5-8.0 ppm region.[4]
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Rationale |
| H-2, H-6 | 7.8 - 8.0 | Doublet | Ortho to the azo group, significantly deshielded. |
| H-3, H-5 | 6.7 - 6.9 | Doublet | Ortho to the electron-donating dimethylamino group, shielded. |
| H-2' | 7.8 - 7.9 | Doublet | Ortho to the azo group and meta to the chloro group. |
| H-4' | 7.4 - 7.5 | Triplet | Meta to both the azo and chloro groups. |
| H-5' | 7.6 - 7.7 | Doublet of doublets | Ortho to the chloro group and meta to the azo group. |
| H-6' | 7.3 - 7.4 | Doublet | Ortho to the azo group and para to the chloro group. |
| N(CH₃)₂ | 3.0 - 3.2 | Singlet | Protons of the dimethylamino group. |
Predicted ¹³C NMR Spectral Data:
The predicted ¹³C NMR spectrum is also based on data from 3'-methyl-4-dimethylaminoazobenzene[3] and known substituent effects. Aromatic carbons typically resonate between 120-150 ppm.[4]
| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |
| C-1 | ~143 | Attached to the azo group. |
| C-2, C-6 | ~125 | Ortho to the azo group. |
| C-3, C-5 | ~111 | Ortho to the dimethylamino group. |
| C-4 | ~152 | Attached to the dimethylamino group. |
| C-1' | ~153 | Attached to the azo group. |
| C-2' | ~122 | Ortho to the azo group. |
| C-3' | ~135 | Attached to the chloro group. |
| C-4' | ~130 | Para to the chloro group. |
| C-5' | ~129 | Meta to the chloro group. |
| C-6' | ~119 | Ortho to the chloro group. |
| N(CH₃)₂ | ~40 | Carbons of the dimethylamino group. |
Experimental Protocol: NMR Spectrum Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
NMR Tube: Transfer the solution to a clean, dry NMR tube.
-
Spectrometer Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and shimmed to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.
Interpretive Insights: The specific chemical shifts and coupling patterns of the aromatic protons are definitive for confirming the 1,3-disubstitution pattern on one ring and the 1,4-disubstitution on the other. The singlet for the dimethylamino protons and its integration for six protons would confirm the presence of this group. The ¹³C NMR spectrum would corroborate the structure by showing the expected number of aromatic carbon signals and the characteristic downfield shifts for carbons attached to nitrogen and the azo group.
III. Mass Spectrometry: Determining Molecular Weight and Fragmentation
Theoretical Framework: Electron Ionization Mass Spectrometry (EI-MS) is a technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions and fragment ions. The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion, with two peaks at M and M+2 in an approximate 3:1 ratio, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.[5]
Predicted Mass Spectrum Data:
| m/z | Ion Structure | Rationale |
| 259/261 | [C₁₄H₁₄ClN₃]⁺ | Molecular ion (M⁺) with the characteristic 3:1 isotopic pattern for chlorine. |
| 139 | [C₆H₄N(CH₃)₂]⁺ | Cleavage of the N-N bond, forming the dimethylaminophenyl cation. |
| 120 | [C₆H₄N(CH₃)₂]⁺ | A common fragment from dimethylaniline derivatives.[6] |
| 111/113 | [C₆H₄Cl]⁺ | Phenyl cation with a chlorine atom. |
| 77 | [C₆H₅]⁺ | Phenyl cation. |
Experimental Protocol: EI-Mass Spectrum Acquisition
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids or a gas chromatograph for volatile compounds.
-
Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[7]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
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The Carcinogenic Enigma of 3'-Chloro-4-dimethylaminoazobenzene: A Mechanistic Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3'-Chloro-4-dimethylaminoazobenzene (3'-Cl-DAB) is a halogenated derivative of the well-characterized hepatocarcinogen 4-dimethylaminoazobenzene (DAB). While direct extensive research on 3'-Cl-DAB is limited, its structural similarity to a class of potent carcinogenic azo dyes allows for a scientifically-grounded extrapolation of its mechanism of carcinogenicity. This guide synthesizes the established principles of metabolic activation, genotoxicity, and cellular transformation associated with aminoazo dyes to provide a comprehensive technical overview of the probable carcinogenic mechanisms of 3'-Cl-DAB. We will delve into the enzymatic pathways likely responsible for its conversion into a reactive ultimate carcinogen, the nature of the DNA adducts it is predicted to form, and the subsequent downstream molecular events that can lead to oncogenesis. This document is intended to serve as a foundational resource for researchers investigating the toxicology of halogenated aromatic compounds and for professionals in drug development who need to assess the carcinogenic potential of structurally related molecules.
Introduction: The Azo Dye Carcinogens and the Significance of Halogenation
The carcinogenicity of 4-dimethylaminoazobenzene (DAB), historically known as "Butter Yellow," has been extensively documented in various animal models, where it primarily induces liver tumors.[1] The introduction of a halogen, such as chlorine at the 3'-position of the phenyl ring, is anticipated to modulate its metabolic fate and carcinogenic potency. Halogenation can significantly alter the electronic properties of a molecule, influencing its interaction with metabolic enzymes and its inherent reactivity. Understanding the mechanistic underpinnings of 3'-Cl-DAB's carcinogenicity is therefore crucial for toxicological risk assessment and for elucidating the structure-activity relationships within this class of compounds.
This guide will deconstruct the carcinogenic process of 3'-Cl-DAB into three core phases:
-
Phase I & II Metabolic Activation: The enzymatic transformation of the parent compound into a highly reactive electrophile.
-
DNA Adduct Formation: The covalent bonding of the ultimate carcinogen to cellular DNA, leading to genetic lesions.
-
Downstream Cellular and Molecular Consequences: The cellular responses to DNA damage, including mutagenesis, activation of oncogenes, and inactivation of tumor suppressor genes, culminating in neoplastic transformation.
The Bioactivation Cascade: From Procarcinogen to Ultimate Carcinogen
The carcinogenicity of aminoazo dyes is not an intrinsic property of the parent molecule but is contingent upon its metabolic activation to an electrophilic species capable of reacting with nucleophilic sites on cellular macromolecules, most critically, DNA. This bioactivation is a multi-step process primarily occurring in the liver, the main site of xenobiotic metabolism.
Initial Metabolic Transformations: N-Demethylation and Ring Hydroxylation
The initial metabolic steps for DAB and, by extension, likely for 3'-Cl-DAB, involve N-demethylation and aromatic hydroxylation.[2] These reactions are primarily catalyzed by the cytochrome P450 (CYP) family of enzymes.[3][4][5]
-
N-Demethylation: The removal of one or both methyl groups from the amino moiety.
-
4'-Hydroxylation: The addition of a hydroxyl group to the 4'-position of the aniline ring. This is generally considered a detoxification pathway.[2]
The Critical Step: N-Hydroxylation
The pivotal step in the bioactivation of carcinogenic aminoazo dyes is the N-hydroxylation of the amino group, which is also mediated by cytochrome P450 enzymes, particularly isoforms of the CYP1A subfamily (e.g., P448).[6] This reaction forms an N-hydroxy-aminoazo intermediate. For the related compound 3'-methyl-4-dimethylaminoazobenzene (3'-Me-DAB), N-hydroxylation activity is significantly increased in liver microsomes from rats pre-treated with 3-methylcholanthrene, a potent inducer of CYP1A enzymes.[6] It is highly probable that 3'-Cl-DAB undergoes a similar N-hydroxylation.
Final Activation: Esterification to a Reactive Nitrenium Ion
The N-hydroxy intermediate is a proximate carcinogen but requires further activation to become the ultimate carcinogen. This is achieved through esterification of the N-hydroxy group, primarily by sulfotransferases (SULTs).[7][8][9]
-
Sulfonation: Cytosolic SULTs catalyze the transfer of a sulfonate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the N-hydroxy group, forming an unstable N-sulfonyloxy ester.[7][8] This ester readily undergoes heterolytic cleavage to form a highly electrophilic nitrenium ion. This nitrenium ion is the ultimate carcinogen that reacts with DNA.
The following diagram illustrates the proposed metabolic activation pathway of 3'-Cl-DAB:
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An In-Depth Technical Guide to the In Vivo Metabolic Pathways of 3'-Chloro-4-dimethylaminoazobenzene
Introduction
3'-Chloro-4-dimethylaminoazobenzene is a member of the azo dye class of chemicals, characterized by the presence of an azo bond (-N=N-). Azo dyes are widely used in various industries, including textiles, printing, and cosmetics.[1][2] The metabolic fate of these compounds in vivo is of significant interest to researchers, toxicologists, and drug development professionals due to the potential for metabolic activation into carcinogenic or toxic intermediates.[3][4] This guide provides a comprehensive overview of the anticipated in vivo metabolic pathways of 3'-Chloro-4-dimethylaminoazobenzene, drawing upon established principles of azo dye biotransformation. We will delve into the key enzymatic reactions, the experimental methodologies for their elucidation, and the analytical techniques for metabolite identification.
The metabolism of azo dyes is a critical determinant of their biological activity. While the parent compounds may not always be carcinogenic, their metabolites, particularly the aromatic amines formed through the reductive cleavage of the azo bond, can be genotoxic.[4] The metabolic pathways of 3'-Chloro-4-dimethylaminoazobenzene are expected to be similar to its well-studied analogue, 4-dimethylaminoazobenzene (DAB), which is a known hepatocarcinogen in animal models.[5][6] The primary sites of azo dye metabolism are the liver and the gastrointestinal tract, involving both mammalian enzymes and the intestinal microbiota.[3][4]
This guide will explore the sequential nature of Phase I and Phase II metabolic reactions, providing a detailed understanding of the biotransformation of 3'-Chloro-4-dimethylaminoazobenzene.
Phase I Metabolic Pathways
Phase I metabolism of xenobiotics typically involves the introduction or unmasking of functional groups, rendering the molecule more polar and susceptible to Phase II conjugation.[7] For 3'-Chloro-4-dimethylaminoazobenzene, the key Phase I reactions are anticipated to be N-demethylation, azo bond reduction, and aromatic hydroxylation.
N-Demethylation
The N,N-dimethylamino group of 3'-Chloro-4-dimethylaminoazobenzene is a prime target for oxidative N-demethylation, a reaction catalyzed by cytochrome P450 (CYP) enzymes in the liver.[8] This process occurs in a stepwise manner, first removing one methyl group to form the N-methylamino metabolite, followed by the removal of the second methyl group to yield the primary amino metabolite.
Azo Bond Reduction
The hallmark of azo dye metabolism is the reductive cleavage of the azo bond (-N=N-), leading to the formation of two aromatic amines.[4][9] This reduction can be catalyzed by azoreductases present in both the liver and, significantly, the anaerobic environment of the gut, where intestinal microbiota play a crucial role.[3][4][10] The reduction of the azo bond in 3'-Chloro-4-dimethylaminoazobenzene is expected to yield N,N-dimethyl-p-phenylenediamine and 3-chloroaniline.
Aromatic Hydroxylation
Aromatic hydroxylation is another important Phase I metabolic pathway for many xenobiotics, catalyzed by CYP enzymes.[11][12][13] This reaction introduces a hydroxyl group onto the aromatic rings of the parent compound or its metabolites, further increasing their polarity. For 3'-Chloro-4-dimethylaminoazobenzene, hydroxylation can occur on either of the two aromatic rings.
Caption: Predicted Phase I metabolic pathways of 3'-Chloro-4-dimethylaminoazobenzene.
Phase II Metabolic Pathways
Phase II metabolism involves the conjugation of the Phase I metabolites with endogenous molecules, such as glucuronic acid or sulfate, to form highly water-soluble and readily excretable products.[7]
Glucuronidation
The hydroxylated metabolites formed during Phase I can undergo glucuronidation, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).[14][15] This process involves the transfer of glucuronic acid from UDP-glucuronic acid to the hydroxyl group of the metabolite.
Sulfation
In addition to glucuronidation, hydroxylated metabolites can also be conjugated with sulfate through the action of sulfotransferases (SULTs).[14] This reaction involves the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of the metabolite.
Caption: General Phase II conjugation pathways for hydroxylated metabolites.
Integrated Metabolic Pathway of 3'-Chloro-4-dimethylaminoazobenzene
The overall in vivo metabolism of 3'-Chloro-4-dimethylaminoazobenzene is a complex interplay of Phase I and Phase II reactions. The following diagram illustrates the integrated metabolic pathway, showing the sequential biotransformation of the parent compound into its various metabolites.
Caption: Integrated metabolic pathways of 3'-Chloro-4-dimethylaminoazobenzene.
Experimental Protocol for In Vivo Metabolism Study
The following is a detailed, step-by-step methodology for a typical in vivo study to investigate the metabolism of 3'-Chloro-4-dimethylaminoazobenzene in a rodent model.
Animal Model and Acclimatization
-
Animal Model: Male Swiss albino mice (approximately 6 weeks old) are a suitable model.[16][17]
-
Acclimatization: House the animals in clean polycarbonate cages with controlled temperature, humidity, and a 12-hour light/dark cycle for at least one week before the experiment. Provide standard pellet diet and water ad libitum.[17]
Dosing and Sample Collection
-
Grouping: Divide the animals into a control group (vehicle only) and a treatment group (receiving 3'-Chloro-4-dimethylaminoazobenzene).
-
Dosing: Administer the compound orally or via intraperitoneal injection at a predetermined dose. The vehicle should be a non-toxic solvent like corn oil.
-
Sample Collection: House the animals in metabolic cages to allow for the separate collection of urine and feces over a 24- or 48-hour period. At the end of the collection period, euthanize the animals and collect blood and liver tissue.
Sample Preparation
-
Urine: Centrifuge the collected urine to remove any solid debris. Store at -80°C until analysis.
-
Feces: Homogenize the feces in a suitable solvent (e.g., methanol/water) to extract the metabolites. Centrifuge the homogenate and collect the supernatant.
-
Plasma: Collect blood in tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate the plasma and store at -80°C.
-
Liver Tissue: Homogenize the liver tissue in a buffer solution. Perform subcellular fractionation to isolate microsomes and cytosol for in vitro metabolism studies if desired.
Analytical Methodology: HPLC-MS/MS for Metabolite Identification
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful analytical technique for the separation, detection, and structural elucidation of drug metabolites.[18][19][20][21]
Chromatographic Separation
-
HPLC System: A high-resolution HPLC system, such as an Agilent 1290 Infinity LC System.[22]
-
Column: A reversed-phase C18 column is typically used for the separation of nonpolar to moderately polar compounds.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., formic acid) to improve peak shape and ionization efficiency.
-
Flow Rate: A typical flow rate is 0.2-0.5 mL/min.
Mass Spectrometric Detection
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is preferred for accurate mass measurements.
-
Ionization Source: Electrospray ionization (ESI) is a soft ionization technique suitable for a wide range of metabolites. Both positive and negative ionization modes should be employed to detect a broader range of metabolites.[1]
-
Data Acquisition: Acquire data in full scan mode to detect all potential metabolites and in product ion scan mode (MS/MS) to obtain fragmentation patterns for structural elucidation.
Data Analysis
-
Metabolite Profiling: Compare the chromatograms of the treated samples with the control samples to identify potential metabolites.
-
Structural Elucidation: Use the accurate mass measurements from the full scan data to determine the elemental composition of the metabolites. The fragmentation patterns from the MS/MS data will provide information about the structure of the metabolites.
Summary of Expected Metabolites
The following table summarizes the expected metabolites of 3'-Chloro-4-dimethylaminoazobenzene, their proposed structures, and the primary enzymes involved in their formation.
| Metabolite Name | Proposed Structure | Key Enzyme(s) |
| N-methylamino metabolite | C₁₃H₁₂ClN₃ | Cytochrome P450 |
| Primary amino metabolite | C₁₂H₁₀ClN₃ | Cytochrome P450 |
| N,N-dimethyl-p-phenylenediamine | C₈H₁₂N₂ | Azoreductase |
| 3-Chloroaniline | C₆H₆ClN | Azoreductase |
| Hydroxylated parent | C₁₄H₁₄ClN₃O | Cytochrome P450 |
| Glucuronide conjugates | - | UGTs |
| Sulfate conjugates | - | SULTs |
Conclusion
The in vivo metabolism of 3'-Chloro-4-dimethylaminoazobenzene is a multifaceted process involving a series of Phase I and Phase II enzymatic reactions. The primary metabolic pathways are anticipated to be N-demethylation, azo bond reduction, and aromatic hydroxylation, followed by conjugation with glucuronic acid and sulfate. The liver and intestinal microbiota are the key players in this biotransformation. A thorough understanding of these metabolic pathways is crucial for assessing the toxicological and carcinogenic potential of this and other related azo dyes. The experimental and analytical methodologies outlined in this guide provide a robust framework for the comprehensive investigation of the in vivo metabolism of 3'-Chloro-4-dimethylaminoazobenzene.
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Carcinogenic potential of 3'-Chloro-4-dimethylaminoazobenzene in rodent models
An In-Depth Technical Guide to the Carcinogenic Potential of 3'-Chloro-4-dimethylaminoazobenzene in Rodent Models
Abstract
3'-Chloro-4-dimethylaminoazobenzene (3'-Cl-DAB) is a chlorinated derivative of the well-established experimental hepatocarcinogen 4-dimethylaminoazobenzene (DAB), also known as "butter yellow".[1][2] Azo compounds constitute a significant class of industrial chemicals, and their carcinogenic potential is of considerable interest to toxicologists and regulatory bodies. This technical guide provides a comprehensive overview of the principles and methodologies for assessing the carcinogenic potential of 3'-Cl-DAB in rodent models. We synthesize established knowledge from related azo dyes to outline the metabolic activation pathways, detail a robust experimental design for a two-year bioassay in rats and mice, and describe the anticipated pathological outcomes. This document is intended for researchers, toxicologists, and drug development professionals engaged in chemical carcinogenesis studies.
Introduction: The Azo Dye Concern
Azo dyes, characterized by the functional group R-N=N-R', are widely used in various industries. However, a subset of these compounds, particularly those based on aromatic amines, has long been associated with carcinogenicity.[3] The parent compound, 4-dimethylaminoazobenzene (DAB), is a classic laboratory tool used to induce liver cancer in experimental animals, providing foundational insights into chemical carcinogenesis.[1][4] The introduction of a chlorine atom at the 3' position of the DAB molecule, forming 3'-Cl-DAB, can significantly alter its metabolic fate, reactivity, and, consequently, its carcinogenic potency. Understanding these alterations is critical for accurate risk assessment. This guide leverages the extensive data on DAB and its analogs, such as 3'-methyl-4-dimethylaminoazobenzene (3'-Me-DAB), to build a scientifically grounded framework for evaluating 3'-Cl-DAB.[5][6]
Metabolic Activation: The Path to Carcinogenicity
The carcinogenicity of most azo dyes is not due to the parent compound itself but rather to its metabolic activation into reactive electrophiles that can form covalent adducts with cellular macromolecules, including DNA. The metabolic pathway is a multi-step process primarily occurring in the liver.
Causality of Metabolic Steps: The metabolic conversion is a double-edged sword. While some pathways lead to detoxification and excretion, others create the ultimate carcinogen.[4]
-
Initial Modifications: The process begins with enzymatic reactions such as N-demethylation and ring hydroxylation, catalyzed by cytochrome P450 enzymes.
-
N-Hydroxylation: A critical activation step is the N-hydroxylation of the amino group, forming a more reactive N-hydroxy derivative.
-
Esterification: This N-hydroxy metabolite can then be esterified (e.g., by sulfotransferases), creating a highly unstable and electrophilic nitrenium ion.
-
DNA Adduct Formation: This ultimate carcinogen can then attack nucleophilic sites on DNA bases (primarily guanine), forming DNA adducts. If these adducts are not repaired, they can lead to mutations during DNA replication, initiating the process of carcinogenesis.
-
Azo Bond Reduction: Concurrently, azoreductase enzymes, present in both liver and gut microflora, can cleave the azo bond.[3][4] This is often a detoxification step, but depending on the specific aromatic amines released, it can also produce carcinogenic metabolites.
Below is a diagram illustrating the putative metabolic activation pathway for 3'-Cl-DAB.
A Framework for Rodent Carcinogenicity Bioassay
A long-term (typically two-year) carcinogenicity bioassay in rodents remains the gold standard for identifying chemical carcinogens.[7][8] The protocol must be robust, well-controlled, and designed to detect a statistically significant increase in tumor incidence. The following protocol is based on guidelines from the U.S. Food and Drug Administration (FDA) and the National Toxicology Program (NTP).[7][9]
Experimental Design and Workflow
A successful bioassay follows a rigorous, phased approach from preparation to analysis.
Step-by-Step Methodology
1. Test Substance and Animal Models
-
Chemical: 3'-Chloro-4-dimethylaminoazobenzene (CAS No. 3789-77-3), with purity >98% confirmed by analytical methods.[10]
-
Species/Strain:
-
Animal Numbers: At least 50 animals per sex per group are required to provide sufficient statistical power.[7]
2. Husbandry
-
Housing: Animals are housed in controlled environments (12-hour light/dark cycle, 22±3°C, 50±20% humidity) in solid-bottom cages with certified bedding.
-
Diet: Fed a standard certified rodent diet and provided with filtered water ad libitum. The test substance is typically mixed with corn oil for administration.
3. Dose Administration and Groups
-
Route of Administration: Oral gavage is a precise method ensuring accurate dosing.[7] The maximum volume should not exceed 1 ml/100 g body weight.
-
Dose Selection: Doses are based on a preliminary 90-day toxicity study to determine the Maximum Tolerated Dose (MTD). The MTD is the highest dose that does not cause life-threatening toxicity or reduce body weight by more than 10%.
-
Experimental Groups (for each species):
-
Group 1 (Control): Vehicle only (e.g., corn oil).
-
Group 2 (Low Dose): e.g., 1/4 MTD.
-
Group 3 (High Dose): e.g., 1/2 MTD or MTD.
-
-
Dosing Schedule: Dosing occurs 5 days per week for 104 weeks.
4. In-Life Monitoring
-
Clinical Observations: Animals are observed twice daily for signs of toxicity (e.g., changes in activity, posture, respiration) and moribundity.
-
Body Weight and Food Consumption: Recorded weekly for the first 13 weeks and monthly thereafter.
-
Clinical Pathology: Blood samples are collected from a subset of animals (e.g., 10 per sex per group) at 3, 6, 12, and 18 months for hematology and clinical chemistry analysis to monitor for target organ toxicity.[7]
5. Terminal Procedures and Histopathology
-
Necropsy: At the end of the 104-week study, all surviving animals are euthanized. A full gross necropsy is performed, and the location, size, and appearance of all external and internal lesions are recorded.
-
Tissue Collection: A comprehensive list of over 40 tissues from each animal in the control and high-dose groups is collected and preserved in 10% neutral buffered formalin.[7][12]
-
Microscopic Examination:
-
All gross lesions are examined microscopically.
-
All collected tissues from the control and high-dose groups are examined.
-
If treatment-related effects are found in specific organs in the high-dose group, those same organs are then examined in the low-dose group to establish a dose-response relationship.[7]
-
A peer review of the pathology findings is conducted to ensure accuracy and consistency.
-
Anticipated Pathological Findings
Based on extensive studies with the parent compound DAB and its analogs, 3'-Cl-DAB is reasonably anticipated to be a hepatocarcinogen.[1][13] The primary target organ is the liver, with potential findings in other tissues.
-
Liver: The most significant findings are expected in the liver. These may include a spectrum of lesions progressing from preneoplastic foci of cellular alteration and adenomas to malignant neoplasms.
-
Other Organs: While the liver is the primary target, other organs such as the urinary bladder and skin have been implicated in studies with related compounds and should be carefully examined.[1][2]
Data Presentation: Example Tumor Incidence Table
The final data is summarized to compare tumor incidence between groups. A statistically significant, dose-dependent increase in tumors in the treated groups relative to the control group is considered evidence of carcinogenicity.
| Histological Finding (Liver) | Group | Male Rats (Incidence) | Female Rats (Incidence) | Male Mice (Incidence) | Female Mice (Incidence) |
| Hepatocellular Adenoma | Control | 2/50 (4%) | 1/50 (2%) | 5/50 (10%) | 2/50 (4%) |
| Low Dose | 15/50 (30%) | 12/50 (24%) | 20/50 (40%) | 14/50 (28%) | |
| High Dose | 38/50 (76%) | 35/50 (70%) | 42/50 (84%) | 37/50 (74%) | |
| Hepatocellular Carcinoma | Control | 1/50 (2%) | 0/50 (0%) | 3/50 (6%) | 1/50 (2%) |
| Low Dose | 10/50 (20%) | 8/50 (16%) | 15/50 (30%) | 11/50 (22%) | |
| High Dose | 32/50 (64%) | 28/50 (56%) | 35/50 (70%) | 30/50 (60%) | |
| Cholangiocarcinoma | Control | 0/50 (0%) | 0/50 (0%) | 0/50 (0%) | 0/50 (0%) |
| Low Dose | 4/50 (8%) | 5/50 (10%) | 2/50 (4%) | 3/50 (6%) | |
| High Dose | 18/50 (36%) | 22/50 (44%) | 9/50 (18%) | 12/50 (24%) | |
| **Statistically significant increase (p < 0.05); *Statistically significant increase (p < 0.01). Data is hypothetical but representative. |
Conclusion
The assessment of the carcinogenic potential of 3'-Chloro-4-dimethylaminoazobenzene in rodent models is a complex but essential undertaking for public health protection. By analogy with closely related azo dyes, 3'-Cl-DAB is reasonably anticipated to be a hepatocarcinogen, acting through a mechanism of metabolic activation to DNA-reactive electrophiles. The successful execution of a two-year rodent bioassay, following established international guidelines, provides the definitive data required for hazard identification and risk assessment. The detailed protocols and anticipated outcomes described herein offer a robust framework for researchers to rigorously evaluate the carcinogenic risk posed by this and other related chemicals.
References
- Vertex AI Search. (2024). Chemically induced carcinogenesis in rodent models of aging.
- Reddy, K. P., Buschmann, R. J., & Chomet, B. (n.d.). Cholangiocarcinomas induced by feeding 3'-methyl-4-dimethylaminoazobenzene to rats. Histopathology and ultrastructure.
- National Center for Biotechnology Information. (2021). 4-Dimethylaminoazobenzene - 15th Report on Carcinogens.
- Mori, Y., Niwa, T., Toyoshi, K., Nagai, H., Koda, A., Kawada, K., Ojima, A., & Takahashi, Y. (1980).
- Islam, T., et al. (2019). Study of a common azo food dye in mice model: Toxicity reports and its relation to carcinogenicity.
- U.S. Food and Drug Administration. (2017). Redbook 2000: IV.C.6. Carcinogenicity Studies with Rodents.
- PubChem. (n.d.). C.I. Solvent Yellow 2.
- van Birgelen, A. P., et al. (1999). Toxicity of 3,3',4,4'-tetrachloroazoxybenzene in rats and mice.
- Kirby, A. H., & Peacock, P. R. (n.d.). Studies in carcinogenesis with azo compounds.
- Golka, K., Kopps, S., & Myslak, Z. W. (2004). Carcinogenicity of azo colorants: influence of solubility and bioavailability.
- Manservisi, F., et al. (n.d.). An Integrated Experimental Design for the Assessment of Multiple Toxicological End Points in Rat Bioassays.
- Komulainen, H., et al. (n.d.). Carcinogenicity of the drinking water mutagen 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone in the rat.
- Cook, J. W., & Kennaway, E. L. (1982). 3-Methylcholanthrene-inhibition of hepatocarcinogenesis in the rat due to 3'-methyl-4-dimethylaminoazobenzene or 2-acetylaminofluorene: a comparative study. Carcinogenesis, 3(9), 981-91.
- Tamura, Z., & Semejima, K. (1963). Metabolism of 4-dimethylaminoazobenzene and related compounds. 3. Metabolites of 4-dimethylaminoazobenzene in rat bile and influence of DAB feeding on their amounts.
- National Toxicology Program. (n.d.). RoC Profile: 4-Dimethylaminoazobenzene.
- Eldridge, S. R., et al. (n.d.). Carcinogenicity and chronic toxicity in mice and rats exposed by inhalation to para-dichlorobenzene for two years.
- Balmain, A., & Harris, C. C. (n.d.). Animal models of chemical carcinogenesis: driving breakthroughs in cancer research for 100 years.
- Amanote Research. (n.d.). (PDF) Metabolism of 4-Dimethylaminoazobenzene and Related.
- U.S. Environmental Protection Agency. (n.d.). 4-Dimethylaminoazobenzene.
- Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Chlorobenzene.
- Hartmann, J., Reineke, W., & Knackmuss, H. J. (n.d.). Metabolism of 3-chloro-, 4-chloro-, and 3,5-dichlorobenzoate by a pseudomonad.
- National Toxicology Program. (1976). Report on the carcinogenesis bioassay of chloroform.
- National Toxicology Program. (n.d.). TR-001: Guidelines for Carcinogen Bioassay in Small Rodents.
- Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - 4-Dimethylaminoazobenzene.
- Infochems. (n.d.). 3'-CHLORO-4-DIMETHYLAMINOAZOBENZENE.
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3'-Chloro-4-dimethylaminoazobenzene CAS number and molecular weight
Prepared by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3'-Chloro-4-dimethylaminoazobenzene, designed for researchers, scientists, and professionals in drug development and chemical synthesis. The information is structured to deliver not just data, but also expert insights into the compound's synthesis, properties, and handling, grounded in established chemical principles.
Core Compound Identification and Properties
3'-Chloro-4-dimethylaminoazobenzene is a substituted aromatic azo compound. Its core structure consists of two phenyl rings linked by a diazenyl (-N=N-) bridge, with a dimethylamino group on one ring and a chlorine atom on the other.
CAS Number : 3789-77-3[1] Molecular Formula : C₁₄H₁₄ClN₃[1] Synonym : 4-[(E)-(3-chlorophenyl)diazenyl]-N,N-dimethylaniline[1]
Physicochemical Data
The following table summarizes the key quantitative data for 3'-Chloro-4-dimethylaminoazobenzene. It is important to note that while the molecular weight is calculated from the elemental composition, other physical properties are often based on predictive models from chemical suppliers due to the compound's limited characterization in published literature.
| Property | Value | Source |
| Molecular Weight | 259.74 g/mol | Calculated |
| Appearance | Not specified; likely a colored solid (yellow to orange/red) based on analogous structures. | Inferred |
| Density | 1.13 g/cm³ | ChemIndex[1] |
| Boiling Point | 404.2 °C at 760 mmHg | ChemIndex[1] |
| Flash Point | 198.2 °C | ChemIndex[1] |
| Vapor Pressure | 9.63 x 10⁻⁷ mmHg at 25°C | ChemIndex[1] |
Synthesis Pathway and Experimental Protocol
The synthesis of 3'-Chloro-4-dimethylaminoazobenzene is achieved via a classic azo coupling reaction. This process involves two critical stages: the diazotization of a primary aromatic amine (3-chloroaniline) and its subsequent electrophilic aromatic substitution reaction with an activated coupling partner (N,N-dimethylaniline).
Causality of the Synthetic Strategy
The choice of this two-step pathway is dictated by the fundamental reactivity of the precursors.
-
Diazotization : Primary aromatic amines react with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This reaction must be conducted at low temperatures (0-5 °C) because diazonium salts are thermally unstable and can decompose, leading to side products and reduced yield. The diazonium ion (-N≡N⁺) is a weak electrophile, but it is sufficiently reactive to engage in the subsequent coupling step.
-
Azo Coupling : The diazonium salt then reacts with an electron-rich aromatic compound. N,N-dimethylaniline is an excellent coupling partner due to the strong electron-donating nature of the dimethylamino group, which activates the aromatic ring (specifically the para position) for electrophilic attack. The reaction is typically carried out in a slightly acidic to neutral medium to ensure the presence of the free amine for coupling without deactivating the diazonium salt.
Visualized Synthesis Workflow
Caption: Workflow for the synthesis of 3'-Chloro-4-dimethylaminoazobenzene.
Step-by-Step Experimental Protocol (Representative)
Materials:
-
3-Chloroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
N,N-Dimethylaniline
-
Sodium Acetate
-
Ethanol
-
Deionized Water
-
Ice
Procedure:
Part 1: Preparation of 3-Chlorobenzenediazonium Chloride Solution
-
In a 250 mL beaker, combine 3-chloroaniline (5.0 g, 39.2 mmol) with deionized water (50 mL) and concentrated HCl (10 mL). Stir until the amine fully dissolves, forming the hydrochloride salt.
-
Cool the solution to 0-5 °C in an ice-water bath with constant stirring.
-
In a separate beaker, dissolve sodium nitrite (2.8 g, 40.6 mmol) in deionized water (15 mL).
-
Slowly add the sodium nitrite solution dropwise to the cold 3-chloroaniline hydrochloride solution. Maintain the temperature below 5 °C throughout the addition. The formation of the diazonium salt is indicated by a slight color change.
-
After the addition is complete, stir the solution for an additional 15 minutes in the ice bath. This solution of 3-chlorobenzenediazonium chloride is used immediately in the next step.
Part 2: Azo Coupling Reaction
-
In a separate 500 mL beaker, dissolve N,N-dimethylaniline (4.75 g, 39.2 mmol) in a solution of concentrated HCl (5 mL) and water (50 mL).
-
Cool this solution in an ice bath to below 10 °C.
-
Slowly, and with vigorous stirring, add the cold diazonium salt solution from Part 1 to the N,N-dimethylaniline solution.
-
Simultaneously, add a solution of sodium acetate (15 g in 50 mL water) portion-wise to maintain a slightly acidic pH (4-5), which facilitates the coupling reaction. A deeply colored precipitate should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the reaction goes to completion.
Part 3: Isolation and Purification
-
Collect the crude solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold deionized water to remove any residual salts and acids.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the final product.
-
Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50 °C).
Safety, Handling, and Toxicity Profile
CRITICAL SAFETY DIRECTIVE: No specific toxicological data for 3'-Chloro-4-dimethylaminoazobenzene (CAS 3789-77-3) is available. However, its parent compound, 4-dimethylaminoazobenzene (DAB), is a well-documented animal carcinogen and is classified by the International Agency for Research on Cancer (IARC) as a Group 2B carcinogen , meaning it is possibly carcinogenic to humans.[2]
Expert Judgment: Given the structural similarity and the known hazards of the parent molecule, 3'-Chloro-4-dimethylaminoazobenzene must be handled as a potential carcinogen and toxic substance . The introduction of a chlorine atom can sometimes alter biological activity, but in the absence of data to the contrary, a conservative approach is mandatory.[3]
Hazard Mitigation and Handling Protocol
| Hazard Category | Recommended Handling Procedure |
| Toxicity/Carcinogenicity | Engineering Controls: All manipulations (weighing, transfers, reactions) must be conducted in a certified chemical fume hood. Personal Protective Equipment (PPE): Wear nitrile gloves (double-gloving recommended), a lab coat, and chemical splash goggles with full face protection. Contamination: Avoid inhalation of dust and skin contact.[4] |
| First Aid | Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Eye Contact: Flush eyes with water for at least 15 minutes. Ingestion: Do NOT induce vomiting. Seek immediate medical attention. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents. |
| Disposal | Dispose of as hazardous chemical waste in accordance with all local, state, and federal regulations. Do not dispose of down the drain. |
Applications and Research Context
Specific applications for 3'-Chloro-4-dimethylaminoazobenzene are not documented in the scientific or patent literature. However, based on its chemical class, its potential utility lies in areas where azo dyes are typically employed:
-
Research Chemical: It can be used as a standard or intermediate in synthetic chemistry research, particularly for creating more complex molecules or for structure-activity relationship (SAR) studies.
-
Dye and Pigment Synthesis: As a colored compound, it could serve as a dye or a precursor to more complex dyes for textiles, plastics, or other materials.
-
Analytical Chemistry: Azo compounds can act as pH indicators or complexometric indicators. While the properties of this specific isomer are uncharacterized, it could potentially be investigated for such roles.
For drug development professionals, it is crucial to recognize that azo compounds can be metabolized in the body, often via enzymatic reduction of the azo bond. This can release the constituent aromatic amines (in this case, 3-chloroaniline and N,N-dimethyl-p-phenylenediamine), which may have their own distinct toxicological profiles.
References
-
U.S. Environmental Protection Agency (EPA). (n.d.). 4-Dimethylaminoazobenzene. EPA.gov. Retrieved from [Link]
-
ChemIndex. (n.d.). 3'-Chloro-4-dimethylaminoazobenzene. ChemNet.com. Retrieved from [Link]
-
Eurochlor. (2002). Science Dossier: How chlorine in molecules affects biological activity. Eurochlor.org. Retrieved from [Link]
-
New Jersey Department of Health. (2001). Hazardous Substance Fact Sheet: 4-Dimethylaminoazobenzene. NJ.gov. Retrieved from [Link]
-
Miller, J. A., & Miller, E. C. (1952). The Carcinogenicity of Certain Derivatives of p-Dimethylaminoazobenzene in the Rat. Journal of Experimental Medicine, 97(1), 1-25. Retrieved from [Link]
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An In-Depth Technical Guide to the Historical Use of 3'-Chloro-4-dimethylaminoazobenzene as a Dye Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the historical use, synthesis, and chemical properties of 3'-Chloro-4-dimethylaminoazobenzene, a chlorinated derivative of the azo dye 4-dimethylaminoazobenzene (DAB), also known as Methyl Yellow or Butter Yellow. While the parent compound has a well-documented history, the specific role of its chlorinated counterpart as a dye intermediate is less conspicuous in modern chemical literature. This guide delves into the foundational principles of its synthesis, explores its probable applications based on the chemistry of related azo dyes, and discusses the toxicological considerations that likely contributed to its decline in widespread industrial use. The document is intended to serve as a valuable resource for researchers in organic synthesis, toxicology, and the history of chemical manufacturing.
Introduction: The Rise and Fall of a Chromophore
Azo dyes, characterized by the presence of a nitrogen-nitrogen double bond (azo group) connecting two aromatic rings, represent the largest and most versatile class of synthetic colorants.[1] Their facile synthesis, coupled with the ability to produce a wide spectrum of vibrant colors by varying the aromatic substituents, cemented their importance in the textile, leather, and paper industries throughout the 20th century.[1]
The subject of this guide, 3'-Chloro-4-dimethylaminoazobenzene, emerges from the chemical lineage of 4-dimethylaminoazobenzene (DAB), a compound historically used to color polishes, waxes, and soap, and as a pH indicator.[2][3] However, the celebrated utility of DAB was overshadowed by the discovery of its potent carcinogenicity, leading to its classification as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC) and a significant reduction in its commercial production.[2][4]
The introduction of a chlorine atom onto the phenyl ring of the diazo component, creating 3'-Chloro-4-dimethylaminoazobenzene, represents a chemical modification aimed at altering the dye's properties, such as its shade, lightfastness, or affinity for certain fibers. The use of chlorinated intermediates in dye synthesis was a common practice to achieve specific desired characteristics in the final product. This guide will explore the synthesis and potential historical applications of this specific chlorinated azo dye intermediate.
Synthesis and Chemical Properties
The synthesis of 3'-Chloro-4-dimethylaminoazobenzene follows the classical two-step pathway for azo dye formation: diazotization followed by azo coupling.[5]
Step 1: Diazotization of 3-Chloroaniline
The initial step involves the conversion of the primary aromatic amine, 3-chloroaniline, into a reactive diazonium salt. This is typically achieved by treating 3-chloroaniline with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl), at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.[5]
Experimental Protocol: Diazotization of 3-Chloroaniline
-
Preparation of 3-Chloroaniline Solution: In a beaker, dissolve 3-chloroaniline in a solution of concentrated hydrochloric acid and water.
-
Cooling: Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.
-
Preparation of Sodium Nitrite Solution: In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.
-
Diazotization Reaction: Slowly add the cold sodium nitrite solution to the 3-chloroaniline solution while maintaining the temperature between 0-5 °C. Continuous stirring is crucial during this addition.
-
Completion of Reaction: After the addition is complete, continue stirring the mixture for an additional 15-20 minutes to ensure the complete formation of the 3-chloro-benzenediazonium chloride salt.
Caption: Diazotization of 3-Chloroaniline.
Step 2: Azo Coupling with N,N-Dimethylaniline
The resulting 3-chlorobenzenediazonium salt is a potent electrophile that readily reacts with an electron-rich aromatic compound, the coupling component. In this synthesis, N,N-dimethylaniline serves as the coupling component. The strongly activating dimethylamino group directs the electrophilic attack of the diazonium salt to the para position of the N,N-dimethylaniline ring.
Experimental Protocol: Azo Coupling
-
Preparation of Coupling Solution: In a separate beaker, dissolve N,N-dimethylaniline in a suitable solvent, such as a dilute acid solution, and cool it to 0-5 °C.
-
Coupling Reaction: Slowly add the cold diazonium salt solution to the chilled N,N-dimethylaniline solution with vigorous stirring. A colored precipitate of 3'-Chloro-4-dimethylaminoazobenzene should form immediately.
-
Completion of Reaction: Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction goes to completion.
-
Isolation and Purification: The precipitated dye is then collected by filtration, washed with cold water to remove any unreacted starting materials and salts, and then dried. Recrystallization from a suitable solvent, such as ethanol, can be performed for further purification.[1]
Caption: Azo coupling reaction.
Chemical and Physical Properties
While specific experimental data for 3'-Chloro-4-dimethylaminoazobenzene is scarce in readily available literature, its properties can be inferred from its structure and comparison with related compounds.
| Property | Inferred Value/Description |
| Appearance | Likely a crystalline solid with a color ranging from yellow to orange or red. |
| Solubility | Expected to be poorly soluble in water, but soluble in organic solvents like ethanol, acetone, and benzene. |
| Chromophoric Properties | The extended π-system of the azobenzene structure is responsible for its color. The presence of the electron-donating dimethylamino group and the electron-withdrawing chloro group would influence the absorption maximum (λmax) and the resulting color. |
Historical Application as a Dye Intermediate
Direct historical records detailing the large-scale industrial use of 3'-Chloro-4-dimethylaminoazobenzene as a specific dye intermediate are not prominent. However, based on the known applications of similar azo dyes, its primary role would have been as a disperse dye for synthetic fibers like polyester and acetate, or as a solvent dye for coloring plastics, waxes, and oils.[6]
The synthesis of a range of disperse azo dyes often involves the use of various substituted anilines as the diazo component.[6] The inclusion of a chlorine atom can enhance the dye's affinity for hydrophobic fibers and improve properties such as lightfastness and wash fastness. It is highly probable that 3'-Chloro-4-dimethylaminoazobenzene was used historically to produce a range of yellow, orange, or reddish-brown dyes for these applications.
Toxicological Considerations and Decline in Use
The metabolic activation of 4-dimethylaminoazobenzene is known to produce reactive intermediates that can bind to DNA and other macromolecules, leading to cellular damage and the initiation of cancer. It is plausible that the chlorinated derivative undergoes similar metabolic pathways, potentially with altered rates of activation or detoxification. Chlorinated aromatic compounds are often persistent in the environment and can bioaccumulate.[8]
The growing awareness of the health hazards associated with azo dyes, particularly those derived from carcinogenic amines, led to stricter regulations and a decline in the use of such compounds in the latter half of the 20th century. This regulatory landscape, coupled with the development of safer and more efficient dye technologies, likely contributed to the diminished industrial relevance of 3'-Chloro-4-dimethylaminoazobenzene.
Conclusion
3'-Chloro-4-dimethylaminoazobenzene represents a classic example of a mid-20th-century dye intermediate, born from the versatile and economically important chemistry of azo dyes. Its synthesis via the diazotization of 3-chloroaniline and coupling with N,N-dimethylaniline is a straightforward application of fundamental organic reactions. While its specific historical industrial footprint is not extensively documented, its chemical structure points towards its use in the creation of disperse and solvent dyes. The likely toxicological properties, inferred from its parent compound and the broader class of chlorinated aromatic amines, provide a compelling explanation for its eventual decline in favor of safer alternatives. This guide serves as a technical resource, reconstructing the scientific narrative of a once-relevant, yet now obscure, chapter in the history of synthetic colorants.
References
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A Technical Guide to the Structural Concerns of Aromatic Amines in 3'-Chloro-4-dimethylaminoazobenzene
Introduction: The Aromatic Amine Structural Alert in Pharmaceutical Development
Aromatic amines are a class of organic compounds that are indispensable in modern pharmaceutical synthesis, serving as versatile building blocks for a wide range of therapeutic agents.[1] However, the presence of an amino group directly attached to an aromatic ring is also a well-established structural alert for potential genotoxicity and carcinogenicity.[2] This duality necessitates a thorough and proactive assessment of any pharmaceutical intermediate or impurity bearing this moiety. This guide provides an in-depth technical analysis of the structural concerns associated with 3'-Chloro-4-dimethylaminoazobenzene, a representative aromatic amine-containing azo compound. We will explore its potential for metabolic activation, the subsequent risk of DNA damage, and the comprehensive experimental and regulatory strategies required to ensure patient safety. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis, evaluation, and risk assessment of aromatic amine-containing molecules.
Deconstructing the Structural Concerns of 3'-Chloro-4-dimethylaminoazobenzene
The toxicological potential of 3'-Chloro-4-dimethylaminoazobenzene is not dictated by a single feature, but rather by the interplay of its constituent parts: the aromatic amine, the azo linkage, and the chloro-substituent. A comprehensive risk assessment requires a detailed understanding of how each component contributes to the molecule's reactivity and metabolic fate.
The Core Hazard: The Aromatic Amine Moiety
The primary structural concern in 3'-Chloro-4-dimethylaminoazobenzene is the N,N-dimethylaniline fragment. Aromatic amines, as a class, are known to undergo metabolic activation to highly reactive electrophilic species that can covalently bind to cellular macromolecules, most critically DNA.[2] This process is a key initiating event in chemical carcinogenesis.
Metabolic Activation: The Path to Genotoxicity
Aromatic amines are not typically genotoxic in their native state. Their hazardous potential is unmasked through metabolic activation, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[2] The key initial step is N-oxidation of the amino group to form a hydroxylamine derivative. This hydroxylamine can then be further transformed into a highly reactive nitrenium ion, which is the ultimate carcinogenic species responsible for DNA adduct formation.[2]
The metabolic activation of aromatic amines is a complex process with competing detoxification pathways. The specific balance between activation and detoxification is influenced by the overall structure of the molecule, including the nature and position of substituents on the aromatic rings.
The Role of the Azo Bond: A Metabolic Liability
The azo bond (-N=N-) in 3'-Chloro-4-dimethylaminoazobenzene presents an additional metabolic vulnerability. Reductive cleavage of the azo bond, often carried out by gut microbiota and hepatic enzymes, can release the constituent aromatic amines. In the case of 3'-Chloro-4-dimethylaminoazobenzene, this cleavage would yield N,N-dimethyl-p-phenylenediamine and 3-chloroaniline. Both of these metabolites are aromatic amines and would be subject to the metabolic activation pathways described above, thus representing a secondary route to the formation of genotoxic species.
The Influence of the Chloro-Substituent
The presence of a chlorine atom on the second aromatic ring can modulate the metabolic fate and toxicological profile of the molecule. Halogenation can influence the electronic properties of the aromatic system, potentially affecting the rate and site of CYP-mediated oxidation.[5] Furthermore, the metabolism of the chlorinated aromatic ring itself can lead to the formation of reactive intermediates. For instance, the metabolism of chlorobenzene can proceed via the formation of chemically reactive epoxides, which are also capable of binding to DNA and other cellular macromolecules.[6] Therefore, the chloro-substituent in 3'-Chloro-4-dimethylaminoazobenzene may contribute to its overall genotoxic potential through mechanisms independent of the aromatic amine group.
A Proposed Metabolic Activation Pathway for 3'-Chloro-4-dimethylaminoazobenzene
Based on the established metabolic pathways of related aromatic amines and azo compounds, a hypothetical metabolic activation scheme for 3'-Chloro-4-dimethylaminoazobenzene can be proposed. It is crucial to emphasize that this pathway is predictive and requires experimental verification for this specific molecule.
Figure 1: Proposed metabolic activation pathway of 3'-Chloro-4-dimethylaminoazobenzene.
Experimental Workflow for Genotoxicity Assessment
A robust and scientifically sound experimental strategy is essential to definitively assess the genotoxic risk of 3'-Chloro-4-dimethylaminoazobenzene. The following workflow integrates in vitro and, if necessary, in vivo assays to provide a comprehensive evaluation.
Figure 2: Experimental workflow for assessing the genotoxicity of 3'-Chloro-4-dimethylaminoazobenzene.
Step 1: Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used and regulatory-accepted in vitro assay for identifying substances that can cause gene mutations.[7]
Protocol: Ames Test (OECD 471)
-
Strain Selection: Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an Escherichia coli strain (e.g., WP2 uvrA) to detect different types of mutations (frameshift and base-pair substitutions).[7]
-
Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 mix), typically derived from the liver of Aroclor- or phenobarbital/β-naphthoflavone-induced rats. This is critical for detecting mutagens that require metabolic activation, such as aromatic amines.
-
Exposure Method: Employ either the plate incorporation method or the pre-incubation method. The pre-incubation method is often more sensitive for azo compounds.
-
Dose Selection: Use a range of at least five different concentrations of the test article, with the highest concentration being 5 mg/plate or the limit of solubility/cytotoxicity.
-
Controls: Include a vehicle control (e.g., DMSO) and positive controls for each bacterial strain, both with and without S9 activation, to ensure the validity of the assay.
-
Data Analysis: A positive result is indicated by a dose-related increase in the number of revertant colonies and/or a reproducible increase of at least two-fold over the vehicle control.
Causality and Self-Validation: The inclusion of both S9-activated and non-activated conditions directly addresses the hypothesis of metabolic activation. The use of multiple strains with different mutation detection capabilities ensures broad coverage of mutagenic mechanisms. The positive and negative controls serve as an internal validation of the experimental system's performance.
Step 2: In Vitro Mammalian Cell Genotoxicity Assay
If the Ames test is positive, further investigation in mammalian cells is warranted to assess the relevance of the findings in a more biologically complex system.
Protocol: In Vitro Micronucleus Test (OECD 487)
-
Cell Line Selection: Use a suitable mammalian cell line (e.g., CHO, V79, TK6, L5178Y).
-
Metabolic Activation: As with the Ames test, perform the assay with and without S9 mix.
-
Treatment: Expose the cells to a range of concentrations of the test article for a short duration (e.g., 3-6 hours) in the presence of S9, and for a longer duration (e.g., 24 hours) in the absence of S9.
-
Harvest and Staining: After a recovery period, harvest the cells and stain with a DNA-specific dye (e.g., acridine orange, DAPI).
-
Scoring: Score the frequency of micronuclei in binucleated cells (if using a cytokinesis block) or in the total cell population.
-
Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.
Causality and Self-Validation: This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) events, providing a broader assessment of chromosomal damage than the Ames test. The inclusion of cytotoxicity measures (e.g., cell proliferation indices) is crucial to ensure that the observed genotoxicity is not a secondary effect of cell death.
Step 3: DNA Adduct Analysis
Direct evidence of the interaction of a substance or its metabolites with DNA is a powerful indicator of genotoxic potential. The ³²P-postlabeling assay is an ultra-sensitive method for detecting DNA adducts.[8][9][10]
Protocol: ³²P-Postlabeling Assay for DNA Adducts
-
DNA Isolation: Expose target cells (e.g., primary hepatocytes) or tissues from treated animals to 3'-Chloro-4-dimethylaminoazobenzene. Isolate high-purity DNA.
-
DNA Digestion: Enzymatically digest the DNA to 3'-monophosphate deoxynucleosides using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment: Enrich the adducted nucleotides, for example, by nuclease P1 digestion, which dephosphorylates normal nucleotides but not bulky aromatic amine adducts.
-
Radiolabeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
-
Chromatographic Separation: Separate the ³²P-labeled adducts by multidirectional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Detection and Quantification: Detect the adducts by autoradiography and quantify the level of radioactivity to determine the adduct frequency.
Causality and Self-Validation: This assay provides direct, tangible evidence of the covalent binding of the test compound or its metabolites to DNA, confirming a genotoxic mode of action. The chromatographic profile of the adducts can also provide structural information about the DNA lesions.
Regulatory Framework and Risk Assessment
The presence of a potentially mutagenic impurity like 3'-Chloro-4-dimethylaminoazobenzene in a pharmaceutical product is a significant regulatory concern. The International Council for Harmonisation (ICH) M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk.[11][12]
ICH M7 Classification and Control
-
Hazard Assessment: The first step is to classify the impurity based on available data and computational toxicology ((Q)SAR) predictions.[13] An aromatic amine like 3'-Chloro-4-dimethylaminoazobenzene would be considered a member of a "cohort of concern" due to its structural alerts.
-
Risk Characterization: For impurities with mutagenic potential but without carcinogenicity data, the concept of the Threshold of Toxicological Concern (TTC) is applied. The TTC is a default acceptable intake of 1.5 µ g/day for a lifetime exposure, which is considered to be associated with a negligible cancer risk.[11][12][14]
-
Control Strategy: Based on the risk assessment, a control strategy must be developed. This can range from justifying the absence of the impurity in the final drug substance to establishing a specification at or below the acceptable intake limit.
| ICH M7 Class | Description | Recommended Action for 3'-Chloro-4-dimethylaminoazobenzene |
| Class 1 | Known mutagenic carcinogens | Not applicable without carcinogenicity data. |
| Class 2 | Known mutagens, carcinogenicity unknown | Likely classification based on structural alerts and potential for positive in vitro results. Control at or below the TTC. |
| Class 3 | Alerting structure, no mutagenicity data | Initial classification. Requires mutagenicity testing (Ames test). |
| Class 4 | Alerting structure, but with sufficient data to demonstrate lack of mutagenicity | Possible classification if in vitro and in vivo assays are negative. |
| Class 5 | No structural alerts, or alerting structure with no mutagenic potential | Not applicable. |
Table 1: Application of ICH M7 Classification to 3'-Chloro-4-dimethylaminoazobenzene.
Conclusion: A Proactive and Evidence-Based Approach
The structural features of 3'-Chloro-4-dimethylaminoazobenzene, specifically the presence of an aromatic amine and an azo linkage, raise significant concerns regarding its potential for genotoxicity and carcinogenicity. A thorough understanding of its metabolic activation pathways is paramount for a scientifically sound risk assessment. The experimental workflows outlined in this guide, from the initial Ames test to the definitive analysis of DNA adducts, provide a robust framework for generating the necessary data to evaluate these risks. By integrating this experimental evidence with the principles of the ICH M7 guideline, drug development professionals can establish appropriate control strategies to ensure that the potential risks associated with such impurities are managed effectively, ultimately safeguarding patient health. The absence of specific toxicological data for 3'-Chloro-4-dimethylaminoazobenzene underscores the critical importance of applying these proactive assessment strategies to any novel aromatic amine-containing compound in the pharmaceutical pipeline.
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U.S. Food and Drug Administration. (2023). M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. [Link]
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National Center for Biotechnology Information. (2021). 4-Dimethylaminoazobenzene - 15th Report on Carcinogens. [Link]
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U.S. Food and Drug Administration. (2021, March 11). Application of (Q)SAR and Expert Knowledge for ICH M7 Impurity Classification [Video]. YouTube. [Link]
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Tamura, Z., & Semejima, K. (1963). Metabolism of 4-dimethylaminoazobenzene and related compounds. 3. Metabolites of 4-dimethylaminoazobenzene in rat bile and influence of DAB feeding on their amounts. Chemical & Pharmaceutical Bulletin, 11(8), 1014-1021. [Link]
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Phillips, D. H., & Arlt, V. M. (2020). 32P-Postlabeling Analysis of DNA Adducts. Methods in Molecular Biology, 2102, 291-302. [Link]
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Zimniak, P. (2017). Halogen Substitution Influences Ketamine Metabolism by Cytochrome P450 2B6: In Vitro and Computational Approaches. Drug Metabolism and Disposition, 45(10), 1067-1076. [Link]
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International Council for Harmonisation. (2023). M7(R2) Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. [Link]
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Inotiv. (n.d.). Ames Assay (Bacterial Reverse Mutation Assay) OECD 471. [Link]
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European Medicines Agency. (2006). Guideline on the Limits of Genotoxic Impurities. [Link]
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ResearchGate. (n.d.). Aromatic Amino and Nitro–Amino Compounds and Their Halogenated Derivatives. [Link]
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U.S. Environmental Protection Agency. (n.d.). 4-Dimethylaminoazobenzene. [Link]
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ResearchGate. (2014). Screening of azo dyes for mutagenicity with Ames/Salmonella assay. [Link]
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National Institute of Health Sciences. (n.d.). Risk Assessment and Management of Genotoxic Impurities in Pharmaceuticals. [Link]
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International Agency for Research on Cancer. (n.d.). GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES 1. Metabolic Activation. [Link]
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U.S. Food and Drug Administration. (2023). FDA Guidance on Mutagenic Impurities. [Link]
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Agency for Toxic Substances and Disease Registry. (2020). Toxicological Profile for Chlorobenzene. [Link]
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National Institute of Biology. (n.d.). Bacterial Reverse Mutation Assay or Ames assay (OECD 471). [Link]
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Beland, F. A. (2007). ³²P-postlabeling analysis of DNA adducts. Nature Protocols, 2(10), 2463-2471. [Link]
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Stiborova, M. (2022, November 7). DNA Adducts Formation by Carcinogens and P-postlabeling Determination [Video]. YouTube. [Link]
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International Council for Harmonisation. (2017). M7(R1) Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. [Link]
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National Institutes of Health. (2025). Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals. [Link]
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Vivotecnia. (n.d.). AMESplus1 - OECD 471 Bacterial Reverse Mutation Test + Confirmation Test. [Link]
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Methodological & Application
Application Notes and Protocols for In Vitro Toxicological Assessment of 3'-Chloro-4-dimethylaminoazobenzene
Abstract
This document provides a comprehensive guide for the in vitro toxicological evaluation of 3'-Chloro-4-dimethylaminoazobenzene, a substituted aromatic amine and azo compound. Drawing upon established principles for assessing this chemical class, we present a suite of protocols to determine its potential cytotoxicity, mutagenicity, and genotoxicity. The methodologies detailed herein are grounded in internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), and are designed to be implemented in a research or drug development setting. This guide emphasizes the critical role of metabolic activation in the toxicological profile of aromatic amines and provides detailed instructions for the preparation and use of a liver S9 fraction. The protocols are intended to be self-validating through the inclusion of appropriate controls and clear data interpretation criteria.
Introduction: The Toxicological Profile of Aromatic Amines and Azo Dyes
Aromatic amines and azo dyes are a significant class of industrial chemicals with wide-ranging applications. However, many compounds within this class are known to be procarcinogens, exerting their toxic effects after metabolic activation to reactive electrophilic intermediates.[1] The parent compound of the substance , 4-dimethylaminoazobenzene (DAB), is a well-established rodent liver carcinogen.[2] The introduction of a chlorine atom at the 3' position of the phenyl ring in 3'-Chloro-4-dimethylaminoazobenzene may alter its metabolic fate and toxicological potency. Therefore, a thorough in vitro toxicological assessment is crucial to characterize its potential hazard to human health.[3]
In vitro toxicology assays serve as a critical primary screen to identify potential hazards, reduce reliance on animal testing, and provide mechanistic insights into a compound's toxicity.[4] This guide will focus on a battery of assays designed to assess key toxicological endpoints: cytotoxicity, mutagenicity (gene mutations), and clastogenicity/genotoxicity (chromosomal damage).
The Imperative of Metabolic Activation
Aromatic amines are generally not directly genotoxic. Their bioactivation is a prerequisite for exerting mutagenic and carcinogenic effects.[5][6] This process is primarily mediated by cytochrome P450 (CYP) enzymes in the liver, which catalyze the N-oxidation of the amine group to form N-hydroxylamine metabolites.[7][8] These intermediates can then be further metabolized to highly reactive nitrenium ions, which can form covalent adducts with DNA, leading to mutations and chromosomal damage.[9]
To mimic this in vivo metabolic process in an in vitro setting, it is essential to incorporate an exogenous metabolic activation system, most commonly a liver S9 fraction.[10] The S9 fraction is a supernatant from a 9,000g centrifugation of a liver homogenate and contains both microsomal and cytosolic enzymes, including CYPs, necessary for the metabolism of xenobiotics.[11][12]
Proposed Metabolic Activation Pathway of 3'-Chloro-4-dimethylaminoazobenzene
Based on the known metabolic pathways of 4-dimethylaminoazobenzene and other aromatic amines, a putative metabolic activation pathway for 3'-Chloro-4-dimethylaminoazobenzene is proposed. The primary steps involve N-demethylation and N-hydroxylation, followed by esterification and formation of a reactive nitrenium ion that can bind to DNA.
Caption: Proposed metabolic activation of 3'-Chloro-4-dimethylaminoazobenzene.
Experimental Protocols
A tiered approach to in vitro testing is recommended, starting with a cytotoxicity assay to determine the appropriate concentration range for subsequent genotoxicity assays.
Preliminary Cytotoxicity Assessment
It is essential to assess the cytotoxicity of 3'-Chloro-4-dimethylaminoazobenzene to ensure that the concentrations used in the genotoxicity assays are not so high as to cause excessive cell death, which can confound the results. The MTT assay is a widely used method for this purpose.
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product.[13] The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Mammalian cell line (e.g., HepG2, CHO, TK6)
-
Complete cell culture medium
-
96-well microtiter plates
-
3'-Chloro-4-dimethylaminoazobenzene
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[14]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium and incubate for 24 hours.[15]
-
Compound Exposure: Prepare a series of dilutions of 3'-Chloro-4-dimethylaminoazobenzene in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (solvent used to dissolve the compound) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24 or 48 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[13]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 (the concentration that inhibits 50% of cell growth). This data will inform the concentration selection for the genotoxicity assays, which should typically be up to a concentration that causes approximately 50% cytotoxicity.
Mutagenicity Assessment: Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of a chemical to induce gene mutations.[16] This protocol is based on the OECD Guideline for the Testing of Chemicals, No. 471.
Principle: This assay uses several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for histidine or tryptophan, respectively, due to mutations in the genes responsible for their synthesis. The test chemical is assessed for its ability to cause a reverse mutation (reversion) that restores the functional capability of the bacteria to synthesize the required amino acid, allowing them to grow on a minimal medium.[17]
Materials:
-
Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and/or Escherichia coli strain (e.g., WP2 uvrA)
-
Minimal glucose agar plates
-
Top agar
-
3'-Chloro-4-dimethylaminoazobenzene
-
Positive controls (without S9: sodium azide, 2-nitrofluorene; with S9: 2-aminoanthracene)
-
Vehicle control (e.g., DMSO)
-
S9 mix (see section 3.5 for preparation)
Procedure:
-
Strain Preparation: Grow overnight cultures of the bacterial strains.
-
Plate Incorporation Method: a. To 2 mL of molten top agar at 45°C, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution (or control), and 0.5 mL of S9 mix or buffer (for experiments without metabolic activation).[18] b. Vortex briefly and pour the mixture onto the surface of a minimal glucose agar plate. c. Allow the top agar to solidify.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
Data Analysis: A positive response is defined as a concentration-related increase in the number of revertant colonies to at least twice the background (vehicle control) level.
Genotoxicity Assessment: In Vitro Micronucleus Assay
The in vitro micronucleus assay is a comprehensive test that detects both clastogenic (chromosome breaking) and aneugenic (chromosome lagging) events.[19] This protocol is based on the OECD Guideline for the Testing of Chemicals, No. 487.[4][20]
Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei. An increase in the frequency of micronucleated cells indicates chromosomal damage.[19]
Materials:
-
Mammalian cell line (e.g., TK6, CHO, V79)
-
Complete cell culture medium
-
3'-Chloro-4-dimethylaminoazobenzene
-
Positive controls (without S9: mitomycin C; with S9: cyclophosphamide)
-
Vehicle control (e.g., DMSO)
-
S9 mix (see section 3.5 for preparation)
-
Cytochalasin B (optional, to block cytokinesis and identify cells that have undergone one division)
-
Fixative (e.g., methanol:acetic acid)
-
Staining solution (e.g., Giemsa, DAPI)
-
Microscope slides
-
Microscope
Procedure:
-
Cell Treatment: Treat cell cultures with various concentrations of 3'-Chloro-4-dimethylaminoazobenzene (with and without S9 mix) for a short duration (e.g., 3-6 hours) followed by a recovery period, or for a longer continuous duration (e.g., 24 hours).
-
Cell Harvest: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Hypotonic Treatment: Treat the cells with a hypotonic solution (e.g., 0.075 M KCl) to swell the cytoplasm.
-
Fixation: Fix the cells with a freshly prepared fixative.
-
Slide Preparation: Drop the cell suspension onto clean microscope slides and allow them to air dry.
-
Staining: Stain the slides with a suitable DNA stain.
-
Scoring: Score at least 2000 cells per concentration for the presence of micronuclei under a microscope.
Data Analysis: A positive result is characterized by a concentration-dependent increase in the frequency of micronucleated cells that is statistically significant compared to the vehicle control.
Genotoxicity Assessment: Comet Assay (Single-Cell Gel Electrophoresis)
The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[21][22]
Principle: Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet" shape. The intensity and length of the comet tail are proportional to the amount of DNA damage.[23][24]
Materials:
-
Mammalian cell line
-
Low melting point agarose
-
Normal melting point agarose
-
Lysis solution (high salt and detergent)
-
Alkaline electrophoresis buffer (pH > 13)
-
Neutralization buffer
-
DNA stain (e.g., SYBR Green, propidium iodide)
-
Microscope slides
-
Electrophoresis unit
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Preparation: Prepare a single-cell suspension from the treated and control cultures.
-
Slide Preparation: Coat microscope slides with normal melting point agarose. Mix the cell suspension with low melting point agarose and layer it onto the pre-coated slide.
-
Lysis: Immerse the slides in cold lysis solution for at least 1 hour.
-
Alkaline Unwinding: Place the slides in an electrophoresis tank filled with alkaline buffer for about 20-40 minutes to allow the DNA to unwind.
-
Electrophoresis: Apply a voltage to the tank for a defined period (e.g., 20-30 minutes).
-
Neutralization: Neutralize the slides with buffer.
-
Staining: Stain the DNA with a fluorescent dye.
-
Scoring: Analyze the slides using a fluorescence microscope equipped with an imaging software to measure the extent of DNA migration (e.g., tail length, tail moment).
Data Analysis: A significant, concentration-dependent increase in DNA migration in treated cells compared to control cells indicates a positive genotoxic effect.
Caption: General workflow for in vitro toxicological assessment.
Preparation of S9 Metabolic Activation Mix
Principle: The S9 fraction provides the necessary enzymes for the metabolic activation of pro-mutagens. It is supplemented with cofactors to support the enzymatic reactions.[11][12]
Materials:
-
Lyophilized or frozen S9 fraction (from Aroclor 1254 or phenobarbital/β-naphthoflavone-induced rat liver)
-
Magnesium chloride (MgCl₂)
-
Potassium chloride (KCl)
-
Glucose-6-phosphate (G6P)
-
NADP (β-nicotinamide adenine dinucleotide phosphate)
-
Sodium phosphate buffer (pH 7.4)
Procedure:
-
On the day of the experiment, thaw the S9 fraction on ice.
-
Prepare the S9 cofactor mix by dissolving MgCl₂, KCl, G6P, and NADP in sodium phosphate buffer.[25]
-
Just before use, add the S9 fraction to the cofactor mix to the desired final concentration (typically 10% v/v for the Ames test and 1-10% for mammalian cell assays).[26]
-
Keep the S9 mix on ice at all times.
Quality Control: The activity of each new batch of S9 should be verified using known pro-mutagens as positive controls (e.g., 2-aminoanthracene for the Ames test, cyclophosphamide for the micronucleus assay).
Data Summary and Interpretation
The following table summarizes the key aspects of the proposed in vitro toxicology testing battery.
| Assay | Endpoint Measured | Principle | Typical Positive Controls | Expected Outcome for a Genotoxic Aromatic Amine |
| MTT Assay | Cytotoxicity | Mitochondrial dehydrogenase activity | Doxorubicin | Concentration-dependent decrease in cell viability |
| Ames Test (OECD 471) | Mutagenicity (Gene mutations) | Bacterial reverse mutation | With S9: 2-Aminoanthracene | Positive with S9 activation, negative without |
| Micronucleus Assay (OECD 487) | Clastogenicity, Aneugenicity | Formation of micronuclei | With S9: Cyclophosphamide | Positive with S9 activation, negative without |
| Comet Assay | DNA Strand Breaks | DNA migration in an electric field | Hydrogen Peroxide | Positive with S9 activation, negative without |
Conclusion
The protocols outlined in this application note provide a robust framework for the in vitro toxicological assessment of 3'-Chloro-4-dimethylaminoazobenzene. By employing a battery of assays that evaluate cytotoxicity, mutagenicity, and genotoxicity, and by critically incorporating a metabolic activation system, researchers can generate a comprehensive hazard profile for this compound. The results from these studies are essential for informed risk assessment and for guiding further development or regulatory decisions. Adherence to the principles of Good Laboratory Practice (GLP), including the use of appropriate controls and standardized procedures, is paramount to ensure the validity and reliability of the data generated.
References
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Xenometrix. S9 Cofactor Kit for Metabolic Activation in Ames Test, Micronucleus T. Available from: [Link].
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- Whong WZ, Stewart JD, Ong T. The in vivo and in vitro genotoxicity of aromatic amines in relationship to the genotoxicity of benzidine.
- Yan Z, Li W, Lu C, Yang L, Zheng Y, Wang C, et al. Metabolic activation of drugs by cytochrome P450 enzymes: Biochemical insights into mechanism-based inactivation by fibroblast growth factor receptor inhibitors and chemical approaches to attenuate reactive metabolite formation. Biochem Pharmacol. 2022;206:115336.
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Wikipedia. S9 fraction. Available from: [Link].
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protocols.io. MTT (Assay protocol). 2023. Available from: [Link].
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- Wills JW, Johnson GE, Doak SH, Jenkins GJS, O'Donovan MR, Quick E, et al. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. Mutagenesis. 2021;36(4):285-300.
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National Toxicology Program. ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. 2003. Available from: [Link].
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NIB. Bacterial Reverse Mutation Assay or Ames assay (OECD 471). Available from: [Link].
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RE-Place. Neutral Red Uptake Assay. Available from: [Link].
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Eurofins Australia. The Ames Test or Bacterial Reverse Mutation Test. 2024. Available from: [Link].
- Sinsheimer JE, Messerly EA, E-Godo AK, Hooberman BH. The in vivo and in vitro genotoxicity of aromatic amines in relationship to the genotoxieity of benzidine. Prog Clin Biol Res. 1990;340D:295-304.
- Obach RS. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. Drug Metab Lett. 2007;1(1):33-7.
- Chung KT, Cerniglia CE. Predicting azo dye toxicity. Crit Rev Environ Sci Technol. 1992;22(3-4):201-24.
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Charles River. Mammalian Cell In Vitro Micronucleus Assay. Available from: [Link].
- Reid JM, Kuffel MJ, Miller TD, Svingen PA, Ames MM. Metabolic activation of dacarbazine by human cytochromes P450: the role of CYP1A1, CYP1A2, and CYP2E1. Clin Cancer Res. 1999;5(8):2192-7.
- Şekeroğlu ZA, Şekeroğlu V, Kolören Z. The In Vitro Alkaline Comet Assay in Genetic Toxicology. Journal of Applied Biological Sciences. 2011;5(1):1-6.
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National Center for Biotechnology Information. Assay Guidance Manual. Cell Viability Assays. 2013. Available from: [Link].
- Giri AK, Sharma A. Cytotoxic and genotoxic effects of the azo-dye p-dimethylaminoazobenzene in mice: A time-course study.
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Assay Genie. Neutral Red Cell Cytotoxicity Assay Kit (BN00689). Available from: [Link].
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McGill University. Comet Assay Protocol. 2015. Available from: [Link].
- Benigni R, Passerini L. In silico predictions of genotoxicity for aromatic amines.
- Nakagawa Y, Tayama S. Metabolic Activation of Bisphenol A by Rat Liver S9 Fraction. Toxicol Sci. 2001;64(1):47-53.
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Vivotecnia. AMESplus1 - OECD 471 Bacterial Reverse Mutation Test + Confirmation Test. Available from: [Link].
- Aardema MJ, Snyder RD, Spencer PJ, Srivastav D, Sun J, Umbright C, et al. OECD 487: in vitro micronucleus assay using TK6 cells to investigate mechanism of action. Mutat Res Genet Toxicol Environ Mutagen. 2019;847:403010.
- Benigni R, Passerini L. Carcinogenicity of the aromatic amines: from structure-activity relationships to mechanisms of action and risk assessment.
- Rendic S, Guengerich FP.
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CPT Labs. Ames Mutagenicity Testing (OECD 471). Available from: [Link].
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JoVE. Video: Evaluating In Vitro DNA Damage Using Comet Assay. 2017. Available from: [Link].
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ResearchGate. Composition of rat liver S9 mix. [diagram]. Available from: [Link].
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Creative Bioarray. In Vitro Mammalian Cell Micronucleus Test OECD 487. Available from: [Link].
- Chen H. Toxicological significance of azo dye metabolism by human intestinal microbiota. Front Biosci (Elite Ed). 2012;4:567-86.
- Gatehouse D. The strains recommended for use in the bacterial reverse mutation test (OECD guideline 471) can be certified as non-genetically modified organisms. Mutat Res Genet Toxicol Environ Mutagen. 2012;742(1-2):1-2.
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BGM. How the methodology determines the outcome of the in vitro micronucleus assay (OECD TG 487): a comparison of the MicroFlow and the microscopic evaluation approach highlights the impact of cytotoxicity/cytostasis metrics in V79 cells for matrine. 2023. Available from: [Link].
- Gorski JC, Hall SD, Jones DR, Vandenbranden M, Wrighton SA. Midazolam is metabolized by at least three different cytochrome P450 enzymes. Drug Metab Dispos. 1994;22(4):631-4.
- Yüzbaşioğlu D, Aksoy H. Cytotoxic and Genotoxic Effects of Some Azo Dyes in Allium cepa Root Tip Cells. Karaelmas Fen ve Mühendislik Dergisi. 2020;10(2):226-34.
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Application Notes and Protocols: Assessing the Mutagenicity of 3'-Chloro-4-dimethylaminoazobenzene with the Ames Test
Introduction: The Imperative for Mutagenicity Assessment of Azo Dyes
Azo compounds, characterized by the functional group R-N=N-R', represent a significant class of synthetic chemicals used extensively as dyes in various industries.[1] 3'-Chloro-4-dimethylaminoazobenzene is a member of this family. Given the widespread use and potential for human exposure to azo dyes, a thorough evaluation of their genotoxic potential is a critical component of chemical safety assessment. The bacterial reverse mutation assay, commonly known as the Ames test, is a well-established and globally recognized method for identifying a compound's potential to induce gene mutations.[2][3] This assay is a cornerstone of regulatory toxicology, and a positive result is highly predictive of rodent carcinogenicity.[4][5]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of the Ames test for evaluating the mutagenic properties of 3'-Chloro-4-dimethylaminoazobenzene. The protocols outlined herein are designed to ensure scientific rigor, data integrity, and alignment with international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).[2]
Scientific Foundation: The Ames Test and Metabolic Activation
The Ames test utilizes specific strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for an amino acid (typically histidine for Salmonella and tryptophan for E. coli) due to mutations in the genes responsible for its synthesis.[6] The assay determines if a test substance can cause a reverse mutation (reversion) in these bacteria, restoring their ability to synthesize the required amino acid and subsequently grow on a minimal medium deficient in it.
Many chemicals, including azo compounds, are not directly mutagenic but can be converted into mutagenic metabolites by enzymes in the body.[7][8] To mimic this metabolic activation, the Ames test is conducted both in the absence and presence of a mammalian metabolic activation system. This system is typically a liver homogenate fraction (S9) from rats or hamsters, supplemented with cofactors.[9][10] For azo dyes, the metabolic process often involves two key steps: an initial reductive cleavage of the azo bond, followed by oxidative metabolism of the resulting aromatic amines.[9][11]
Expert Insight: Why S9 is Crucial for Azo Dyes
The inclusion of the S9 fraction is non-negotiable when testing azo compounds like 3'-Chloro-4-dimethylaminoazobenzene. The primary concern is the enzymatic reduction of the azo linkage, which can liberate potentially carcinogenic aromatic amines. These amines can then undergo N-hydroxylation and subsequent esterification by hepatic enzymes to form highly reactive electrophiles that can adduct with DNA, leading to mutations. Therefore, the S9 mix provides the necessary enzymatic machinery to unmask the mutagenic potential of such compounds. For certain azo dyes, modifications to the standard S9 protocol, such as the inclusion of flavin mononucleotide (FMN), can enhance the detection of mutagenicity by facilitating the initial reductive step.[9][11]
Experimental Design and Protocols
A robust Ames test is a self-validating system. This is achieved through the inclusion of appropriate controls: a vehicle (solvent) control to establish the spontaneous reversion rate, and positive controls to confirm the sensitivity of the bacterial strains and the activity of the S9 mix.
Bacterial Strains: A Multi-Pronged Approach to Mutation Detection
To comprehensively assess mutagenicity, a panel of bacterial strains with different mutation types is recommended by the OECD 471 guideline.[2][12]
| Strain | Mutation Type | Detects |
| S. typhimurium TA98 | Frameshift | Frameshift mutagens |
| S. typhimurium TA100 | Base-pair substitution | Base-pair substitution mutagens |
| S. typhimurium TA1535 | Base-pair substitution | Base-pair substitution mutagens |
| S. typhimurium TA1537 | Frameshift | Frameshift mutagens |
| E. coli WP2 uvrA (pKM101) | Base-pair substitution | Base-pair substitution mutagens |
These strains possess additional mutations that increase their sensitivity to mutagens, such as defects in the DNA excision repair system (uvrB or uvrA mutations) and a deep rough (rfa) mutation that enhances cell wall permeability.[12] Strains like TA98, TA100, and WP2 uvrA (pKM101) also contain the pKM101 plasmid, which enhances error-prone DNA repair, further increasing their sensitivity.[13]
Workflow for Ames Test of 3'-Chloro-4-dimethylaminoazobenzene
Caption: Workflow of the Ames test for 3'-Chloro-4-dimethylaminoazobenzene.
Detailed Step-by-Step Protocol
1. Preparation of Bacterial Strains:
-
From frozen stock, streak each tester strain onto a master plate (e.g., Nutrient Agar).
-
Incubate at 37°C for 24-48 hours.
-
For each experiment, inoculate a single colony into nutrient broth.
-
Grow overnight at 37°C with shaking to reach a cell density of approximately 1-2 x 10^9 cells/mL.
-
Confirm the genetic markers of each strain (e.g., histidine/tryptophan requirement, crystal violet sensitivity for rfa mutation, ampicillin resistance for pKM101).
2. Preparation of 3'-Chloro-4-dimethylaminoazobenzene and Controls:
-
Dissolve the test article in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
Prepare a range of concentrations for testing. A preliminary cytotoxicity assay is recommended to determine the appropriate dose range.
-
Prepare the vehicle control (solvent only) and positive controls.
Recommended Positive Controls:
| Strain | Without S9 Activation | With S9 Activation |
| TA98 | 2-Nitrofluorene | Benzo[a]pyrene |
| TA100 | Sodium Azide | 2-Aminoanthracene |
| TA1535 | Sodium Azide | 2-Aminoanthracene |
| TA1537 | 9-Aminoacridine | 2-Aminoanthracene |
| WP2 uvrA | 4-Nitroquinoline-1-oxide | 2-Aminoanthracene |
3. Preparation of S9 Mix:
-
The S9 fraction should be from a well-characterized source, typically from rats pre-treated with an enzyme inducer like Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone.
-
On the day of the experiment, thaw the S9 fraction on ice.
-
Prepare the S9 cofactor mix. A typical composition per 10 mL is:
-
8 µmol NADP+
-
5 µmol Glucose-6-phosphate
-
100 µmol Sodium phosphate buffer, pH 7.4
-
33 µmol KCl
-
8 µmol MgCl2
-
1-3 mL S9 fraction (typically 10-30% v/v)
-
Sterile distilled water to 10 mL
-
-
Keep the S9 mix on ice at all times.
4. Mutagenicity Assay (Pre-incubation Method):
-
The pre-incubation method is often more sensitive for detecting certain classes of mutagens.[6]
-
For each concentration of the test article, and for the controls:
-
In a sterile test tube, add:
-
0.1 mL of the overnight bacterial culture
-
0.5 mL of S9 mix (for metabolic activation) or phosphate buffer (for non-activation)
-
0.1 mL of the test article solution, vehicle control, or positive control
-
-
Vortex gently and pre-incubate at 37°C for 20-30 minutes with gentle shaking.
-
After pre-incubation, add 2.0 mL of molten top agar (containing a trace amount of histidine and biotin) to each tube.
-
Vortex gently and pour the contents onto the surface of a minimal glucose agar plate.
-
Allow the top agar to solidify.
-
Invert the plates and incubate at 37°C for 48-72 hours.
-
Metabolic Activation Pathway
Caption: Metabolic activation of 3'-Chloro-4-dimethylaminoazobenzene.
Data Analysis and Interpretation
1. Colony Counting:
-
After incubation, count the number of revertant colonies on each plate. Automated colony counters can improve accuracy and efficiency.
-
Examine the background bacterial lawn for signs of cytotoxicity, which may be indicated by a thinning or absence of the lawn at higher concentrations of the test article.
2. Data Evaluation:
-
A positive response is characterized by a dose-related increase in the number of revertant colonies, and/or a reproducible increase at one or more concentrations.
-
The biological relevance of the increase should be considered. A common criterion for a positive result is a two-fold or greater increase in the mean number of revertants over the vehicle control for strains TA98 and TA100, and a three-fold or greater increase for TA1535 and TA1537.
-
Statistical analysis (e.g., ANOVA followed by Dunnett's test) can be used to determine the significance of the observed increases.
Example Data Presentation:
| Concentration (µ g/plate ) | Strain TA98 (-S9) Revertants/Plate (Mean ± SD) | Strain TA98 (+S9) Revertants/Plate (Mean ± SD) | Strain TA100 (-S9) Revertants/Plate (Mean ± SD) | Strain TA100 (+S9) Revertants/Plate (Mean ± SD) |
| Vehicle Control | 25 ± 4 | 30 ± 5 | 120 ± 12 | 135 ± 15 |
| 1 | 28 ± 6 | 35 ± 7 | 125 ± 10 | 140 ± 11 |
| 10 | 30 ± 5 | 75 ± 9 | 130 ± 14 | 280 ± 25 |
| 100 | 32 ± 7 | 150 ± 18 | 145 ± 16 | 550 ± 45 |
| 500 | 20 ± 8 (Toxic) | 100 ± 20* (Toxic) | 100 ± 20 (Toxic) | 400 ± 50* (Toxic) |
| Positive Control | >500 | >600 | >1000 | >1200 |
*Indicates a biologically and statistically significant increase.
Trustworthiness: Ensuring a Self-Validating System
The integrity of an Ames test relies on the performance of the controls.
-
Spontaneous Revertant Counts (Vehicle Control): These must fall within the laboratory's historical control data range, confirming the stability of the tester strains.
-
Positive Control Responses: A robust increase in revertant colonies with the appropriate positive controls is mandatory to demonstrate:
-
The genetic integrity of each bacterial strain and its ability to detect known mutagens.
-
The metabolic competence of the S9 preparation.
-
-
Sterility Controls: Plates with S9 mix and top agar, but without bacteria, should show no growth, ensuring the sterility of the reagents.
By adhering to these principles, the experimental system validates itself, providing confidence in the interpretation of the results for the test article.
Conclusion
The Ames test, when conducted with the appropriate controls and metabolic activation systems, is a powerful tool for assessing the mutagenic potential of 3'-Chloro-4-dimethylaminoazobenzene. A positive result in this assay is a strong indicator of potential carcinogenicity and would trigger the need for further investigation in mammalian cell and in vivo genotoxicity assays. This guide provides a comprehensive framework for conducting a scientifically sound and reliable evaluation, contributing to the robust safety assessment of this and other azo compounds.
References
-
National Toxicology Program. (2021). 15th Report on Carcinogens. U.S. Department of Health and Human Services. [Link]
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Sugiyama, K., et al. (2016). The strains recommended for use in the bacterial reverse mutation test (OECD guideline 471) can be certified as non-genetically modified organisms. Genes and Environment, 38(1), 1-3. [Link]
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Prival, M. J., & Mitchell, V. D. (1982). Analysis of a method for testing azo dyes for mutagenic activity in Salmonella typhimurium in the presence of flavin mononucleotide and hamster liver S9. Mutation Research/Genetic Toxicology, 97(2), 103-116. [Link]
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U.S. Environmental Protection Agency. (1999). 4-Dimethylaminoazobenzene. [Link]
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Ishidate, M., Jr., & Odashima, S. (1977). Chromosome tests with 134 compounds on Chinese hamster cells in vitro--a screening for chemical carcinogens. Mutation Research, 48(3-4), 337-353. [Link]
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Xenometrix. (n.d.). Ames Tester Strain TA98. [Link]
-
Gupta, R. S., & Singh, B. (1983). Screening of azo dyes for mutagenicity with the Ames/Salmonella assay. Toxicology Letters, 15(2-3), 145-151. [Link]
-
Levine, W. G. (1982). Induction and inhibition of the metabolism and biliary excretion of the azo dye carcinogen, N,N-dimethyl-4-aminoazobenzene (DAB), in the rat. Drug Metabolism and Disposition, 10(5), 449-454. [Link]
-
GLR Laboratories. (2022). Bacterial Reverse Mutation (AMES) test of Taglus Premium Thermoforming Foils as per ISO 10993-3:2014. [Link]
-
Eurofins. (2024). The Ames Test or Bacterial Reverse Mutation Test. [Link]
-
Ruiz-Rubio, M., et al. (1993). Genetic differences between the standard Ames tester strains TA100 and TA98. Mutagenesis, 8(6), 527-532. [Link]
-
ResearchGate. (n.d.). Genotypes of Salmonella typhimurium TA strains used in the Ames test. [Link]
-
Scantox. (n.d.). GLP OECD 471 Ames Test. [Link]
-
Inotiv. (n.d.). Ames Assay (Bacterial Reverse Mutation Assay) OECD 471. [Link]
-
Regulations.gov. (n.d.). Reverse Mutation Assay "Ames Test" Using Salmonella Typhimurium and Escherichia coli. [Link]
-
U.S. Food and Drug Administration. (2024). Recommended Follow-Up Testing for an Ames-Positive Drug or Metabolite To Support First-in-Human Clinical Trials With Healthy Subjects. [Link]
-
Honma, M., et al. (2019). Bacterial mutagenicity test data: collection by the task force of the Japan pharmaceutical manufacturers association. Genes and Environment, 41, 15. [Link]
-
National Institute of Biology. (n.d.). Bacterial Reverse Mutation Assay or Ames assay (OECD 471). [Link]
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Reid, T. M., et al. (1984). Mutagenicity of azo dyes in the Salmonella/activation test. Mutation Research/Genetic Toxicology, 136(3), 187-191. [Link]
-
Krüger, S., et al. (2022). Ames Assay Transferred from the Microtiter Plate to the Planar Assay Format. Toxics, 10(11), 693. [Link]
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Gentronix. (n.d.). OECD 471 Ames Test. [Link]
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Hughes, T. B., et al. (2012). Modeling the Bioactivation and Subsequent Reactivity of Drugs. Chemical Research in Toxicology, 25(9), 1950-1964. [Link]
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Juchau, M. R., & Chao, S. T. (1980). Metabolic activation/deactivation reactions during perinatal development. Clinical Perinatology, 7(2), 265-289. [Link]
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Komulainen, H., et al. (1997). Carcinogenicity of the drinking water mutagen 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone in the rat. Journal of the National Cancer Institute, 89(12), 848-856. [Link]
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Rosenthal, S. L. (1987). A Review of the Mutagenicity of Chloroform. Environmental and Molecular Mutagenesis, 10(2), 211-226. [Link]
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Kronberg, L., & Vartiainen, T. (1988). Ames mutagenicity and concentration of the strong mutagen 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone and of its geometric isomer E-2-chloro-3-(dichloromethyl)-4-oxo-butenoic acid in chlorine-treated tap waters. Mutation Research, 206(2), 177-182. [Link]
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McDowell, R., et al. (2002). 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) and mutagenic activity in Massachusetts drinking water. Environmental Health Perspectives, 110(1), 45-51. [Link]
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Johnson, G. E., et al. (2021). Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. Mutagenesis, 36(5), 329-342. [Link]
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Application Notes and Protocols for Induction of Hepatocarcinogenesis in Rats with 3'-Chloro-4-dimethylaminoazobenzene
For: Researchers, scientists, and drug development professionals.
Introduction: A Validated Model for Hepatocellular Carcinoma Research
The induction of hepatocellular carcinoma (HCC) in rodent models is a cornerstone of hepatology and oncology research, providing invaluable insights into the molecular pathogenesis of liver cancer and serving as a critical platform for the preclinical evaluation of novel therapeutic agents. Among the chemical carcinogens utilized for this purpose, azo dyes, such as 3'-Chloro-4-dimethylaminoazobenzene (3'-Cl-DAB), represent a well-established class of compounds for reliably inducing hepatic neoplasms in rats. This document provides a detailed guide for the application of 3'-Cl-DAB in hepatocarcinogenesis studies, grounded in decades of research on analogous azo dyes.
The carcinogenic properties of 4-dimethylaminoazobenzene (DAB) and its derivatives have been extensively documented, with studies demonstrating their ability to cause liver cancer in various animal species.[1][2] The chloro-substituted derivative, 3'-Cl-DAB, exhibits a carcinogenic potency comparable to that of the parent compound, DAB, making it a relevant and effective tool for inducing liver tumors in a controlled laboratory setting.[3] This model is particularly valuable as it mimics key aspects of human HCC development, including the progression from chronic liver injury and inflammation to the formation of distinct neoplastic lesions.
This guide will detail the mechanism of action of 3'-Cl-DAB, provide comprehensive, step-by-step protocols for its administration to rats, outline the expected histopathological evolution of liver lesions, and present methods for the analysis and interpretation of experimental outcomes.
Mechanism of Action: Metabolic Activation and Carcinogenic Cascade
The carcinogenicity of 3'-Cl-DAB, like other aminoazo dyes, is not inherent to the molecule itself but is dependent on its metabolic activation within the liver. This biotransformation process, primarily mediated by cytochrome P450 enzymes, converts the relatively inert parent compound into highly reactive electrophilic intermediates capable of forming covalent adducts with cellular macromolecules, including DNA, RNA, and proteins.[4]
The key metabolic steps include:
-
N-demethylation and N-hydroxylation: The initial enzymatic modifications of the dimethylamino group.
-
Esterification: The hydroxylated metabolites are further converted into highly reactive esters.
These reactive metabolites can then bind to nucleic acids, leading to DNA damage and mutations. If these mutations occur in critical proto-oncogenes or tumor suppressor genes, they can initiate the process of carcinogenesis. The sustained administration of 3'-Cl-DAB leads to chronic liver injury, inflammation, and regenerative cell proliferation, creating a microenvironment that promotes the clonal expansion of initiated cells and their progression to malignant tumors.[5]
Signaling Pathways in Azo Dye-Induced Hepatocarcinogenesis
The genetic alterations induced by 3'-Cl-DAB adducts can lead to the dysregulation of key signaling pathways that control cell growth, proliferation, and survival. While the specific pathways affected by 3'-Cl-DAB are an area of ongoing research, it is well-established that pathways such as the PI3K/AKT/mTOR and Ras/Raf/MAPK are commonly hyperactivated in HCC.
Caption: Metabolic activation of 3'-Cl-DAB and downstream signaling pathways in hepatocarcinogenesis.
Experimental Protocols
Safety and Handling of 3'-Chloro-4-dimethylaminoazobenzene
3'-Cl-DAB is a suspected carcinogen and should be handled with extreme caution.[3] All procedures should be performed in a certified chemical fume hood, and appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times.
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and seek medical attention.
-
Ingestion: If swallowed, rinse mouth with water and seek immediate medical advice.[1]
All contaminated waste, including animal bedding, should be disposed of as hazardous chemical waste according to institutional guidelines.
Protocol 1: Induction of Hepatocarcinogenesis via Dietary Administration
This protocol is adapted from established methods for related aminoazo dyes.[6][7]
Materials:
-
3'-Chloro-4-dimethylaminoazobenzene (CAS No. 2491-76-1)
-
Standard rodent chow
-
Corn oil or another suitable vehicle
-
Male Sprague-Dawley or Wistar rats (6-8 weeks old)
-
Metabolic cages for housing
Procedure:
-
Preparation of 3'-Cl-DAB-containing Diet (0.06% w/w): a. Accurately weigh the required amount of 3'-Cl-DAB. For 1 kg of diet, 600 mg of 3'-Cl-DAB is needed. b. Dissolve the 3'-Cl-DAB in a small volume of corn oil. c. In a fume hood, thoroughly mix the 3'-Cl-DAB/oil solution with the powdered rodent chow until a homogenous mixture is achieved. d. Pellet the diet or provide it as a powder. Prepare fresh diet weekly.
-
Animal Acclimatization: a. House the rats in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week prior to the start of the experiment. b. Provide ad libitum access to standard chow and water.
-
Carcinogen Administration: a. Divide the rats into experimental and control groups. b. Provide the experimental group with the 0.06% 3'-Cl-DAB diet ad libitum. c. The control group should receive the standard diet, with or without the corn oil vehicle. d. Continue the dietary administration for a period of 12-20 weeks. The exact duration may be adjusted based on the experimental aims and the desired stage of tumorigenesis.
-
Monitoring: a. Monitor the animals daily for any signs of toxicity, such as weight loss, lethargy, or rough coat. b. Record body weight and food consumption weekly.
-
Termination and Sample Collection: a. At the end of the experimental period, euthanize the rats using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation). b. Perform a gross examination of the liver and other organs for the presence of tumors or other abnormalities. c. Excise the liver, weigh it, and record the number and size of any visible nodules. d. Collect liver tissue samples for histopathological analysis (fix in 10% neutral buffered formalin), molecular analysis (snap-freeze in liquid nitrogen), and other downstream applications.
Experimental Workflow Diagram
Caption: Experimental workflow for 3'-Cl-DAB-induced hepatocarcinogenesis in rats.
Histopathological Analysis
The continuous feeding of 3'-Cl-DAB induces a characteristic sequence of histopathological changes in the rat liver, culminating in the formation of hepatocellular carcinomas and, in some cases, cholangiocarcinomas.[6][8]
Early Changes (Weeks 1-8):
-
Hepatocyte swelling and vacuolar degeneration.[9]
-
Foci of cellular alteration (basophilic, eosinophilic, and clear cell foci).
-
Bile duct proliferation (oval cell hyperplasia).
-
Inflammatory cell infiltration, primarily in the portal areas.
Intermediate Changes (Weeks 8-16):
-
Development of neoplastic nodules (hepatocellular adenomas).
-
Increasingly prominent foci of cellular alteration.
-
Progressive fibrosis, which may lead to cirrhosis.
Late Changes (Weeks 16+):
-
Emergence of well-differentiated to poorly differentiated hepatocellular carcinomas.
-
Possible development of cholangiocarcinomas, characterized by glandular structures.[6]
-
Metastasis to other organs, such as the lungs, may be observed in advanced stages.
Protocol 2: Histological Staining and Evaluation
Materials:
-
10% neutral buffered formalin
-
Paraffin wax
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stains
-
Microscope
Procedure:
-
Fixation and Processing: a. Fix liver tissue samples in 10% neutral buffered formalin for 24-48 hours. b. Dehydrate the tissues through a graded series of ethanol, clear with xylene, and embed in paraffin wax.
-
Sectioning and Staining: a. Cut 4-5 µm thick sections using a microtome. b. Mount the sections on glass slides. c. Deparaffinize and rehydrate the sections. d. Stain with H&E according to standard protocols.
-
Microscopic Evaluation: a. Examine the stained sections under a light microscope. b. Systematically evaluate the liver parenchyma for the presence and severity of the histopathological changes described above. c. Quantify the number and area of preneoplastic foci and tumors.
Quantitative Data Summary
The following table provides an expected range of outcomes based on studies with analogous aminoazo dyes. Researchers should establish specific endpoints for their studies based on pilot experiments.
| Parameter | Expected Outcome with 3'-Cl-DAB (Analogous to DAB/3'-Me-DAB) | Reference |
| Carcinogen Dose | 0.06% in diet | [6] |
| Duration of Administration | 12 - 20 weeks | [6] |
| Latency to Tumor Formation | 16 - 24 weeks | [6] |
| Tumor Incidence | High (>80%) | [8] |
| Tumor Multiplicity | Multiple nodules per liver | [6] |
| Primary Tumor Types | Hepatocellular Carcinoma, Cholangiocarcinoma | [6][8] |
Conclusion
The induction of hepatocarcinogenesis in rats using 3'-Chloro-4-dimethylaminoazobenzene is a robust and reproducible model for studying the multifaceted nature of liver cancer. By understanding the mechanism of action and adhering to detailed, validated protocols, researchers can effectively utilize this model to investigate disease pathogenesis, identify novel biomarkers, and evaluate the efficacy of potential therapeutic interventions. The insights gained from such studies are crucial for advancing the fight against hepatocellular carcinoma.
References
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- National Toxicology Program. (2021). 4-Dimethylaminoazobenzene. In Report on Carcinogens (15th ed.). U.S. Department of Health and Human Services, Public Health Service.
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- Golka, K., Kopps, S., & Myslak, Z. W. (2004). Carcinogenicity of azo colorants: influence of solubility and bioavailability. Toxicology Letters, 151(1), 203–210.
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- Reddy, J. K., Rao, M. S., & Svoboda, D. J. (1976). Cholangiocarcinomas induced by feeding 3'-methyl-4-dimethylaminoazobenzene to rats. Histopathology and ultrastructure.
- Lowry, L. K., & Tolos, W. P. (1984). Metabolism of Azo Dyes to Carcinogenic Amines. NIOSH, Division of Biomedical and Behavioral Science.
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- Boyd, H. C., & Thorp, J. M. (1976). A study of cyclic nucleotide metabolism and the histology of rat liver during 3'-methyl-4-dimethylamino-azobenzene carcinogenesis. II. Cyclic AMP metabolism. Biochimica et Biophysica Acta (BBA) - General Subjects, 428(3), 675-687.
- Nakanishi, K., Fukushima, S., Shibata, M., Shirai, T., Ogiso, T., & Ito, N. (1981). Promotion of 3'-methyl-4-dimethylaminoazobenzene-initiated adult rat liver cells to malignant state by phenobarbital in culture. Gann, 72(5), 767-773.
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National Toxicology Program. (n.d.). RoC Profile: 4-Dimethylaminoazobenzene. Retrieved from [Link]
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- Pradidarcheep, W., et al. (2022). Molecular Changes Following Induction of Hepatocellular Carcinoma by Diethylnitrosamine and Thioacetamide, and Subsequent Treatment. International Journal of Molecular Sciences, 23(20), 12285.
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- Islam, M. A., et al. (2021). Decolorization, degradation and detoxification of carcinogenic sulfonated azo dye methyl orange by newly developed biofilm conso.
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Application Notes & Protocols: Oral Administration of 3'-Chloro-4-dimethylaminoazobenzene in Rodent Models
Abstract
This document provides a comprehensive guide for the oral administration of 3'-Chloro-4-dimethylaminoazobenzene to rodent models for research purposes. It covers the critical aspects of experimental design, from the preparation of dosing solutions to the specifics of the oral gavage technique and post-administration monitoring. The protocol emphasizes safety, scientific rigor, and the ethical treatment of laboratory animals. While specific toxicological data for 3'-Chloro-4-dimethylaminoazobenzene is limited, this guide draws upon established principles of azo dye toxicology and general procedures for in-vivo compound administration to provide a robust framework for researchers.
Introduction: Understanding 3'-Chloro-4-dimethylaminoazobenzene in the Context of Azo Dyes
Azo dyes are a class of organic compounds characterized by the presence of one or more azo groups (–N=N–). While widely used in various industries, some azo dyes are of toxicological concern due to their metabolic conversion into potentially carcinogenic aromatic amines.[1][2] The metabolism of azo dyes is a critical factor in their toxicity. In the gastrointestinal tract, intestinal microbiota can enzymatically cleave the azo bond, releasing the constituent aromatic amines.[3][4] These amines can then be absorbed and further metabolized in the liver, potentially leading to the formation of reactive intermediates that can damage DNA and other cellular macromolecules, initiating carcinogenesis.[1][2]
3'-Chloro-4-dimethylaminoazobenzene is a member of this class. While its close relative, 4-dimethylaminoazobenzene (DAB, or Butter Yellow), is a known carcinogen, specific toxicological data for the 3'-chloro substituted version is less prevalent.[5][6] The introduction of a chlorine atom at the 3' position may alter its metabolic fate and toxicological profile. Therefore, any experimental protocol involving this compound must be approached with caution and include provisions for thorough toxicological assessment.
Putative Metabolic Activation Pathway
The presumed metabolic pathway for 3'-Chloro-4-dimethylaminoazobenzene would involve the reductive cleavage of the azo bond, a common metabolic fate for azo dyes.[3] This process, primarily carried out by azoreductases from the gut microbiota and in the liver, would likely yield two aromatic amine metabolites: N,N-dimethyl-p-phenylenediamine and 3-chloroaniline. These metabolites can undergo further biotransformation, and their toxic potential would be a key determinant of the overall toxicity of the parent compound.
Caption: Putative metabolic activation of 3'-Chloro-4-dimethylaminoazobenzene.
Pre-Experimental Preparations
Hazard Assessment and Safety Precautions
Given the limited specific safety data for 3'-Chloro-4-dimethylaminoazobenzene, it is prudent to handle it as a potentially hazardous substance. The related compound, 4-dimethylaminoazobenzene, is classified as a carcinogen.[5][6] Therefore, all handling should be performed in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[7] Personal protective equipment (PPE), including a lab coat, safety goggles, and appropriate chemical-resistant gloves, is mandatory.[8]
Table 1: Personal Protective Equipment (PPE) and Handling Guidelines
| Precaution | Specification | Rationale |
| Engineering Controls | Use of a certified chemical fume hood. | To prevent inhalation of aerosolized particles. |
| Hand Protection | Nitrile or other appropriate chemical-resistant gloves. | To prevent dermal absorption.[5] |
| Eye Protection | Chemical safety goggles. | To protect eyes from splashes. |
| Body Protection | Laboratory coat. | To prevent contamination of personal clothing. |
| Waste Disposal | Dispose of all contaminated materials (e.g., tubes, pipette tips, bedding) as hazardous chemical waste in accordance with institutional and local regulations. | To prevent environmental contamination and accidental exposure. |
Animal Model Selection and Acclimatization
Mice and rats are commonly used animal models for studying the toxicity of chemical compounds.[9][10] The choice of species and strain should be justified based on the specific research question. For general toxicity studies of azo dyes, strains such as Swiss albino mice or Sprague-Dawley rats have been utilized.[10]
Upon arrival, animals should be allowed an acclimatization period of at least one week before the start of the experiment. This allows them to adapt to the new environment and reduces stress-related physiological variations. Animals should be housed in a controlled environment with a 12-hour light/dark cycle, constant temperature and humidity, and free access to standard chow and water.
Dosing Solution Preparation
The preparation of a homogenous and stable dosing solution is critical for accurate administration.[11] 3'-Chloro-4-dimethylaminoazobenzene is insoluble in water.[8] Therefore, an appropriate vehicle must be selected. Common vehicles for oral administration of lipophilic compounds include corn oil or other vegetable oils.
Protocol for Dosing Solution Preparation (Example for Corn Oil Vehicle):
-
Calculate the required amount: Determine the total amount of 3'-Chloro-4-dimethylaminoazobenzene and vehicle needed for the entire study, accounting for all dose groups and a slight overage to ensure sufficient volume.[12]
-
Weigh the compound: Accurately weigh the required amount of 3'-Chloro-4-dimethylaminoazobenzene using an analytical balance in a chemical fume hood.
-
Dissolve in vehicle: Gradually add the weighed compound to the measured volume of corn oil in a sterile, amber glass container to protect it from light.
-
Ensure homogeneity: Use a magnetic stirrer or vortex mixer to ensure the compound is completely dissolved or forms a uniform suspension. Gentle warming in a water bath may aid dissolution, but care should be taken to avoid degradation of the compound.
-
Storage: Store the dosing solution in a tightly sealed, labeled container, protected from light, and at a temperature that ensures stability. The stability of the compound in the chosen vehicle should be determined if not already known.
Experimental Procedure: Oral Administration by Gavage
Oral gavage is a standard method for administering precise volumes of a substance directly into the stomach of a rodent.[13][14] This procedure requires proper training and a steady hand to avoid injury to the animal.[15]
Caption: Standard workflow for oral gavage in rodents.
Step-by-Step Oral Gavage Protocol
-
Animal Weighing and Dose Calculation: Weigh each animal immediately before dosing to calculate the precise volume to be administered based on its body weight (in mg/kg). The maximum recommended volume for oral gavage in mice is 10 ml/kg.[15]
-
Animal Restraint: Gently but firmly restrain the animal. For mice, this can be done by scruffing the neck and back to immobilize the head and body.
-
Gavage Needle Insertion:
-
Select an appropriately sized gavage needle (typically 18-20 gauge for adult mice) with a ball-tip to prevent tissue damage.[13]
-
Measure the needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach and mark it on the needle.
-
With the animal's head tilted slightly upwards to straighten the esophagus, gently insert the gavage needle into the diastema (the gap between the incisors and molars).[16]
-
Advance the needle along the roof of the mouth towards the esophagus. The animal should swallow as the needle enters the esophagus.[15]
-
The needle should pass smoothly without resistance. If resistance is met, do not force the needle. Withdraw and attempt to re-insert.[13]
-
-
Dose Administration: Once the needle is correctly positioned in the esophagus, slowly depress the syringe plunger to administer the dosing solution.[17]
-
Needle Removal: After administration, gently withdraw the needle in a single, smooth motion.
-
Post-Dosing Monitoring: Return the animal to its cage and monitor it for any signs of distress, such as difficulty breathing, which could indicate accidental administration into the trachea.[14]
Post-Administration Monitoring and Endpoint Analysis
Following administration, a period of careful observation and data collection is necessary to assess the effects of 3'-Chloro-4-dimethylaminoazobenzene.
Table 2: Key Monitoring Parameters and Endpoints
| Parameter | Frequency | Description |
| Clinical Observations | Daily | Observe for changes in behavior, appearance (e.g., ruffled fur), activity level, and any signs of toxicity. |
| Body Weight | At least twice weekly | Changes in body weight are a sensitive indicator of general health.[18] |
| Food and Water Intake | Weekly (optional, but recommended) | Can provide additional information on the animal's health status. |
| Hematology | At study termination (or interim points) | Analysis of blood samples for red and white blood cell counts, hemoglobin, and platelet counts can indicate systemic toxicity.[19] |
| Serum Biochemistry | At study termination (or interim points) | Measurement of liver enzymes (e.g., ALT, AST), kidney function markers (e.g., BUN, creatinine), and other relevant analytes to assess organ-specific toxicity.[19] |
| Gross Pathology | At study termination | Necropsy to examine all major organs for visible abnormalities. |
| Organ Weights | At study termination | Weighing of key organs (e.g., liver, kidneys, spleen) can indicate organ-specific toxicity.[18] |
| Histopathology | At study termination | Microscopic examination of tissues (especially liver and bladder, which are common targets for azo dye toxicity) to identify cellular changes.[20] |
Conclusion
This guide provides a detailed framework for the oral administration of 3'-Chloro-4-dimethylaminoazobenzene in a research setting. Due to the limited specific toxicological data for this compound, researchers are strongly advised to conduct preliminary dose-range finding studies to establish appropriate dose levels for their main experiments. Adherence to strict safety protocols, proper animal handling techniques, and comprehensive post-administration monitoring are essential for obtaining reliable and reproducible data while ensuring the welfare of the research animals.
References
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- Carl ROTH. Safety Data Sheet: 4-(Dimethylamino)-azobenzene-4'-sulphonic acid sodium salt.
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New Jersey Department of Health. (2001-01). Hazard Summary: 4-DIMETHYLAMINOAZOBENZENE. [Link]
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Occupational Safety and Health Administration (OSHA). 4-DIMETHYLAMINOAZOBENZENE. [Link]
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U.S. Environmental Protection Agency (EPA). 4-Dimethylaminoazobenzene. [Link]
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Hasan, M. M., et al. (2019). Study of a common azo food dye in mice model: Toxicity reports and its relation to carcinogenicity. Food Science & Nutrition, 7(3), 906-914. [Link]
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Procedures With Care. Oral Gavage in the Rat. [Link]
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PubMed. (2019). Study of a common azo food dye in mice model: Toxicity reports and its relation to carcinogenicity. [Link]
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Application Notes for the Investigational Azo Dye: 3'-Chloro-4-dimethylaminoazobenzene
Document ID: AN-CDA-001 Version: 1.0 For Research & Development Use Only
Foreword & Mandatory Safety Directive
WARNING: POTENTIAL CARCINOGENIC HAZARD
This document provides a theoretical framework for the synthesis and application of the investigational compound 3'-Chloro-4-dimethylaminoazobenzene . It is intended exclusively for an audience of qualified researchers and scientists for laboratory evaluation purposes. There is no established record of this compound being used in the commercial textile industry.
Crucially, the parent compound, 4-dimethylaminoazobenzene, is classified as a Group 2B carcinogen (possibly carcinogenic to humans) by the International Agency for Research on Cancer (IARC). Preliminary studies have indicated that 3'-Chloro-4-dimethylaminoazobenzene exhibits similar carcinogenic activity. Therefore, this compound must be handled with extreme caution as a potential carcinogen. All synthesis and application protocols must be performed within a certified fume hood, and personnel must be equipped with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. All waste materials must be disposed of in accordance with hazardous material regulations.
Compound Overview & Theoretical Classification
3'-Chloro-4-dimethylaminoazobenzene is a monoazo compound characterized by a substituted azobenzene chromophore. The presence of the chloro- group and the dimethylamino auxochrome are expected to influence its coloristic and fastness properties.
2.1 Physicochemical Properties
| Property | Value |
| IUPAC Name | (E)-1-(3-chlorophenyl)-2-(4-(dimethylamino)phenyl)diazene |
| Molecular Formula | C₁₄H₁₄ClN₃ |
| Molecular Weight | 259.74 g/mol |
| CAS Number | 5853-43-0 |
| Appearance | (Predicted) Yellow to Orange/Red Crystalline Powder |
| Solubility | (Predicted) Practically insoluble in water; Soluble in organic solvents (e.g., ethanol, acetone, benzene)[1]. |
2.2 Theoretical Dye Classification: Disperse Dye
Based on its molecular structure, 3'-Chloro-4-dimethylaminoazobenzene is classified as a potential disperse dye . The rationale for this classification is as follows:
-
Non-ionic Nature: The molecule lacks any ionizable groups (e.g., sulfonic acid), which is a defining characteristic of disperse dyes.[2]
-
Low Water Solubility: The predominantly aromatic and non-polar structure predicts very low aqueous solubility, making it unsuitable for direct application to hydrophilic fibers like cotton from an aqueous solution.[2]
-
Hydrophobic Affinity: Such non-ionic, low-solubility molecules are designed to dye hydrophobic synthetic fibers, most notably polyester (polyethylene terephthalate), from a fine aqueous dispersion.[3]
The dyeing mechanism relies on the diffusion of individual dye molecules from the aqueous dispersion into the amorphous regions of the polyester fiber at elevated temperatures (typically >100°C), where the polymer chains have sufficient mobility to allow dye penetration.[2][3]
Chemical Structure
Caption: Hypothetical synthesis workflow for the azo dye.
3.1 Step-by-Step Laboratory Procedure
-
Diazotization:
-
In a 250 mL beaker, add 1.28 g (0.01 mol) of 3-chloroaniline to a mixture of 3 mL of concentrated hydrochloric acid and 20 mL of deionized water.
-
Cool the resulting suspension to 0-5°C in an ice-salt bath with continuous magnetic stirring.
-
In a separate beaker, dissolve 0.70 g (0.0101 mol) of sodium nitrite in 10 mL of deionized water.
-
Add the sodium nitrite solution dropwise to the cold 3-chloroaniline suspension over 15-20 minutes, ensuring the temperature does not exceed 5°C. The formation of the diazonium salt solution is complete when the solution gives a positive test with starch-iodide paper.
-
-
Coupling Reaction:
-
In a 500 mL beaker, dissolve 1.21 g (0.01 mol) of N,N-dimethylaniline in 25 mL of a 1M HCl solution. Cool this solution to 0-5°C in an ice-salt bath.
-
Slowly add the previously prepared cold diazonium salt solution to the N,N-dimethylaniline solution with vigorous stirring, maintaining the temperature below 5°C.
-
Continue stirring the reaction mixture in the ice bath for at least 1 hour. A colored precipitate should form.
-
-
Isolation and Purification:
-
Slowly neutralize the reaction mixture by adding a 10% sodium hydroxide solution until the pH is approximately 7-8. This will ensure complete precipitation of the dye.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold deionized water until the filtrate is colorless and neutral.
-
Dry the product in a vacuum oven at 50-60°C.
-
Theoretical Application Protocol: High-Temperature Exhaust Dyeing of Polyester
This protocol outlines a hypothetical laboratory procedure for applying the synthesized 3'-Chloro-4-dimethylaminoazobenzene to a 100% polyester fabric sample using a high-temperature, high-pressure (HTHP) exhaust dyeing method. [2] Causality of Method Choice: Polyester is a highly crystalline and hydrophobic fiber, making it impermeable to dye molecules under normal conditions. The HTHP method is essential as it operates at temperatures (e.g., 130°C) well above the glass transition temperature of polyester. [4]This induces segmental mobility in the polymer chains, opening up the fiber structure and allowing the small, non-ionic disperse dye molecules to diffuse inside and become physically trapped upon cooling. [3][4]
Dyeing & Finishing Workflow Diagram
Caption: Experimental workflow for polyester dyeing.
4.1 Materials & Reagents
-
Substrate: 100% Polyester fabric (scoured and pre-heat-set).
-
Dye: Synthesized 3'-Chloro-4-dimethylaminoazobenzene.
-
Dispersing Agent: Lignosulfonate-based or naphthalene-sulfonic-acid-formaldehyde-based agent.
-
pH Buffer: Acetic acid and sodium acetate to maintain pH 4.5-5.5.
-
Reduction Clearing Agents: Sodium hydroxide (NaOH) and sodium hydrosulfite (Na₂S₂O₄).
-
Apparatus: Laboratory-scale HTHP beaker dyeing machine, magnetic stirrer, pH meter, beakers.
4.2 Step-by-Step Dyeing Procedure
-
Dye Dispersion Preparation:
-
For a 2% depth of shade (on weight of fabric, owf), weigh 0.2 g of the dye for a 10 g fabric sample.
-
In a small beaker, make a smooth paste of the dye with an equal amount of dispersing agent (0.2 g) and a few mL of warm water (~40°C).
-
Gradually add more warm water with stirring to create a fine, stable dispersion.
-
-
Dye Bath Preparation:
-
Set the liquor-to-goods ratio (L:R) to 10:1. For a 10 g fabric sample, the total bath volume will be 100 mL.
-
Fill the dyeing vessel with approximately 80 mL of deionized water.
-
Add 1 g/L of dispersing agent (0.1 g for 100 mL).
-
Adjust the pH to 4.5-5.5 using acetic acid. [2] * Add the prepared dye dispersion to the bath and add water to reach the final volume of 100 mL.
-
-
Dyeing Cycle:
-
Set the initial bath temperature to 60°C. * Introduce the polyester fabric sample into the dyebath.
-
Seal the vessel and begin agitation.
-
Increase the temperature from 60°C to 130°C at a rate of 1.5-2.0°C per minute. [4] * Hold the temperature at 130°C for 45-60 minutes to allow for dye diffusion and fixation. * Cool the bath down to 70°C at a rate of 2.0°C per minute.
-
-
Reduction Clearing (Post-Treatment):
-
Causality: This step is critical for removing any dye particles loosely adhering to the fiber surface. [4][5]Failure to do so results in poor wash and crock (rub) fastness. The alkaline reducing agent (sodium hydrosulfite) chemically destroys the surface dye, making it colorless and water-soluble for easy removal. [6] * Drain the exhausted dyebath.
-
Prepare a fresh bath at 70-80°C containing:
-
2 g/L Sodium Hydrosulfite (Na₂S₂O₄)
-
2 g/L Sodium Hydroxide (NaOH)
-
-
Treat the dyed fabric in this bath for 15-20 minutes. [7] * Drain the clearing bath, followed by a hot rinse and then a cold rinse.
-
Neutralize the fabric in a bath containing 1 g/L of acetic acid for 5 minutes.
-
Perform a final cold rinse and allow the fabric to air dry.
-
Proposed Evaluation of Dyeing Performance
After dyeing, a comprehensive evaluation must be conducted to determine the efficacy and fastness properties of the investigational dye. The following standard test methods are proposed.
| Performance Parameter | Test Method (ISO) | Description |
| Colorfastness to Washing | ISO 105-C06 | Assesses the resistance of the color to domestic and commercial laundering procedures. [8][9] |
| Colorfastness to Light | ISO 105-B02 | Determines the effect of an artificial light source (representing daylight) on the color of the textile. [10] |
| Colorfastness to Rubbing | ISO 105-X12 | Evaluates the transfer of color from the fabric surface to another surface by friction (dry and wet). [8] |
| Color Yield (K/S Value) | Spectrophotometry | A color-matching spectrophotometer is used to measure the spectral reflectance of the dyed fabric. The Kubelka-Munk equation (K/S = (1-R)² / 2R) is used to calculate the color strength, where R is the reflectance. A higher K/S value indicates a greater color yield. |
References
- Burkinshaw, S. M. (2016).
-
Textile Learner. (2021, March 6). Dyeing of Polyester Fabric with Disperse Dyes. Retrieved from [Link]
-
International Journal of Advanced Research in Biological Sciences. (2017). Environment friendly approach to remove unbound disperse dyes from polyester fabric. Retrieved from [Link]
-
Textilecoach. (2021, March 13). DYEING OF POLYESTER WITH DISPERSE DYE (Lab Manual). Retrieved from [Link]
-
NICCA Chemical Co., Ltd. Reduction Clearing agent | Dyeing. Retrieved from [Link]
-
QIMA. (2023, March 13). Colorfastness Test Methods for Textiles: Complete Guide. Retrieved from [Link]
- Google Patents. (2016). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
-
iTeh Standards. (1994). ISO 105-B03:1994 Textiles — Tests for colour fastness — Part B03: Colour fastness to weathering: Outdoor exposure. Retrieved from [Link]
-
MDPI. (2019). Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole. Retrieved from [Link]
-
ResearchGate. (2003). Exhaust dyeing of polyester-based textiles using high-temperature–alkaline conditions. Retrieved from [Link]
-
Austin Publishing Group. (2024). Eco-friendly Polyester Reduction Clearing: Examining Cutting-edge Approaches. Retrieved from [Link]
-
Scribd. Dyeing of Polyester Fabric With Disperse Dyes. Retrieved from [Link]
- Google Patents. (1981). US4286961A - Reduction clearing of disperse dyes.
-
Wikipedia. Azo coupling. Retrieved from [Link]
-
ResearchGate. Diazotization-Coupling Reaction. Retrieved from [Link]
-
Textile Tester. (2024). Guidance on ISO 105 X12 Color Fastness Test to Rubbing. Retrieved from [Link]
-
National Institutes of Health. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Retrieved from [Link]
- Google Patents. (1986). CA1213906A - Process for preparation of 3,3'- or 3,4'- diaminobenzophenone.
-
University of Alberta. The Synthesis of Azo Dyes. Retrieved from [Link]
-
Centexbel. Colour fastness according to ISO 105 series. Retrieved from [Link]
- Google Patents. (2016). CN105648802A - High-temperature high-pressure dyeing technology of polyester fabric.
-
ResearchGate. (2012). Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines. Retrieved from [Link]
-
P2 InfoHouse. Chapter 8: Disperse Dyes and Their Application to Polyester. Retrieved from [Link]
-
National Toxicology Program. (2021). 4-Dimethylaminoazobenzene. In 15th Report on Carcinogens. Retrieved from [Link]
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- 5. austinpublishinggroup.com [austinpublishinggroup.com]
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- 9. Colour fastness | Centexbel [centexbel.be]
- 10. Guidance on ISO 105 X12 Color Fastness Test to Rubbing [darongtester.com]
Application Notes and Protocols for 3'-Chloro-4-dimethylaminoazobenzene as a Model Carcinogen in Liver Cancer Research
Senior Application Scientist Note: The following guide provides a comprehensive framework for utilizing aminoazobenzene compounds in the study of hepatocarcinogenesis. Due to a scarcity of published data specifically for 3'-Chloro-4-dimethylaminoazobenzene (3'-Cl-DAB), this document leverages the extensive research conducted on its close structural analog, 3'-methyl-4-dimethylaminoazobenzene (3'-Me-DAB), as a predictive model. The protocols and mechanistic discussions provided herein are based on established principles for this class of carcinogens and should be adapted and validated for 3'-Cl-DAB in a research setting.
Introduction: The Role of Azo Dyes in Modeling Liver Cancer
Chemically induced carcinogenesis models are indispensable tools in liver cancer research, providing invaluable insights into the molecular progression of hepatocellular carcinoma (HCC) and cholangiocarcinoma (CCA). Aminoazo dyes, such as 4-dimethylaminoazobenzene (DAB) and its derivatives, are potent hepatocarcinogens that have been used for decades to reliably induce liver tumors in rodents.[1][2] These models are particularly relevant as they often recapitulate the slow, multi-stage process of human hepatocarcinogenesis, which typically develops on a background of chronic liver injury and inflammation.[3] 3'-Chloro-4-dimethylaminoazobenzene (3'-Cl-DAB), a halogenated analog of DAB, is presumed to act through similar mechanisms, offering a valuable tool for studying the influence of specific chemical substitutions on carcinogenic potency and metabolic pathways.
This guide details the theoretical mechanistic basis for 3'-Cl-DAB-induced hepatocarcinogenesis, provides a detailed in vivo protocol for tumor induction based on its well-characterized methyl analog, and outlines key methods for the analysis of resulting pathologies.
Part 1: Mechanistic Framework of 3'-Cl-DAB Carcinogenesis
The carcinogenic activity of aminoazo dyes is not inherent to the parent molecule but is a consequence of its metabolic activation within the liver. This bioactivation process, primarily mediated by cytochrome P450 (CYP) enzymes, converts the relatively inert compound into highly reactive electrophilic intermediates that can form covalent adducts with cellular macromolecules, including DNA, RNA, and proteins.[4] These adducts can lead to mutations, altered gene expression, and cellular toxicity, ultimately initiating the carcinogenic cascade.
Hypothesized Metabolic Activation of 3'-Cl-DAB
Based on the known metabolism of 3'-Me-DAB, the bioactivation of 3'-Cl-DAB is proposed to proceed through the following key steps:
-
N-demethylation and N-hydroxylation: The dimethylamino group undergoes oxidative metabolism to form N-hydroxy and N-demethylated metabolites.
-
Esterification: The N-hydroxy metabolites are further esterified, primarily by sulfotransferases, to form highly reactive and unstable esters.
-
Formation of Electrophilic Intermediates: These esters can spontaneously decompose to form electrophilic arylnitrenium ions.
-
Macromolecular Adduct Formation: The arylnitrenium ions readily react with nucleophilic sites on cellular macromolecules, leading to the formation of DNA and protein adducts that drive mutagenesis and cellular transformation.[5]
The presence of the chloro-substituent at the 3' position may influence the rate and regioselectivity of these metabolic steps compared to the methyl-substituted analog, potentially altering the carcinogenic potency and the resulting tumor phenotype.
Hypothesized metabolic activation pathway of 3'-Cl-DAB.
Downstream Signaling Pathways in Hepatocarcinogenesis
The genetic and cellular damage initiated by 3'-Cl-DAB adducts is expected to converge on key signaling pathways that are frequently dysregulated in liver cancer. These include:
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is a critical regulator of cell proliferation, differentiation, and survival. Constitutive activation of this pathway is a common feature of HCC.
-
NF-κB Signaling: Nuclear factor-kappa B (NF-κB) is a key orchestrator of the inflammatory response. Chronic inflammation is a major driver of liver cancer, and persistent NF-κB activation promotes the survival of transformed cells and the production of pro-tumorigenic cytokines.[6]
-
Wnt/β-catenin Pathway: Aberrant activation of the Wnt/β-catenin pathway is strongly implicated in a subset of HCC, leading to uncontrolled cell proliferation and tumor growth.[7]
Part 2: Experimental Protocols
The following protocols are adapted from established methods for inducing hepatocarcinogenesis in rats using 3'-Me-DAB and provide a robust starting point for studies with 3'-Cl-DAB.[8][9]
In Vivo Hepatocarcinogenesis Model: Rat
This protocol describes the dietary administration of the carcinogen to induce liver tumor formation.
Materials:
-
Male Sprague-Dawley or Wistar rats (6-8 weeks old)
-
Standard laboratory rodent chow
-
3'-Chloro-4-dimethylaminoazobenzene (3'-Cl-DAB) or 3'-methyl-4-dimethylaminoazobenzene (3'-Me-DAB)
-
Corn oil or other suitable vehicle
-
Cages with appropriate bedding
-
Animal weighing scale
Protocol:
-
Acclimatization: Acclimatize animals to the housing conditions for at least one week prior to the start of the experiment. Provide ad libitum access to standard chow and water.
-
Carcinogen Diet Preparation:
-
Based on studies with 3'-Me-DAB, a starting concentration of 0.06% (w/w) of the carcinogen in the diet is recommended.
-
Dissolve the calculated amount of 3'-Cl-DAB in a small volume of corn oil.
-
Thoroughly mix the carcinogen-oil solution with the powdered rodent chow to ensure a homogenous distribution.
-
Prepare fresh carcinogen-containing diet weekly.
-
-
Experimental Groups:
-
Control Group (n=10-15): Fed standard laboratory chow.
-
Carcinogen Group (n=20-30): Fed the diet containing 3'-Cl-DAB.
-
-
Administration and Monitoring:
-
Provide the respective diets to the animals for a period of 12-20 weeks. The exact duration should be determined in a pilot study.
-
Monitor the animals daily for any signs of toxicity (e.g., weight loss, lethargy, rough coat).
-
Record the body weight and food consumption of each animal weekly.
-
-
Termination and Sample Collection:
-
At predetermined time points (e.g., 8, 12, 16, 20 weeks), euthanize a subset of animals from each group.
-
Perform a gross examination of the liver and other organs for any visible tumors or abnormalities.
-
Excise the entire liver, weigh it, and photograph it.
-
Collect liver tissue samples for histopathological analysis, molecular analysis (snap-freeze in liquid nitrogen), and other downstream applications.[3]
-
Collect blood samples for serum biomarker analysis (e.g., ALT, AST, AFP).
-
General workflow for in vivo hepatocarcinogenesis study.
Histopathological Analysis
Materials:
-
10% neutral buffered formalin
-
Paraffin wax
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) staining reagents
-
Microscope
Protocol:
-
Fixation: Immediately fix liver tissue samples in 10% neutral buffered formalin for 24-48 hours.
-
Processing and Embedding: Dehydrate the fixed tissues through a graded series of ethanol, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on glass slides.
-
Staining: Deparaffinize and rehydrate the sections, then stain with Hematoxylin and Eosin (H&E).
-
Microscopic Examination: Examine the stained slides under a light microscope to assess for:
-
Hepatocellular injury (degeneration, necrosis, steatosis).
-
Inflammation (lymphocytic infiltration).
-
Fibrosis and cirrhosis.
-
Pre-neoplastic lesions (foci of altered hepatocytes, dysplastic nodules).
-
Hepatocellular carcinoma and/or cholangiocarcinoma.
-
Part 3: Data Analysis and Expected Outcomes
Quantitative Data Summary
The following table outlines the expected data to be collected and analyzed in a typical study using an aminoazobenzene carcinogen.
| Parameter | Control Group | Carcinogen-Treated Group | Method of Analysis |
| Body Weight | Normal gain | Potential decrease or slower gain | Weekly measurement |
| Liver Weight | Normal | Increased | Measurement at necropsy |
| Liver-to-Body Weight Ratio | Baseline | Increased | Calculation at necropsy |
| Tumor Incidence (%) | 0% | High (expected >80%) | Gross examination |
| Tumor Multiplicity | 0 | Variable (number of tumors/liver) | Gross examination |
| Serum ALT/AST | Normal range | Elevated | Biochemical assay |
| Serum AFP | Low/undetectable | Elevated | ELISA or other immunoassay |
Histopathological Scoring
A semi-quantitative scoring system can be used to evaluate the severity of liver damage.
| Histological Feature | Score | Description |
| Hepatocyte Necrosis | 0 | Absent |
| 1 | Mild, focal | |
| 2 | Moderate, multifocal | |
| 3 | Severe, extensive | |
| Inflammation | 0 | Absent |
| 1 | Mild portal inflammation | |
| 2 | Moderate portal and lobular inflammation | |
| 3 | Severe, widespread inflammation | |
| Fibrosis | 0 | Absent |
| 1 | Mild portal fibrosis | |
| 2 | Bridging fibrosis | |
| 3 | Cirrhosis |
References
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Chen, J., Wang, Y., Wu, J., et al. (2020). Optimized protocol for an inducible rat model of liver tumor with chronic hepatocellular injury, inflammation, fibrosis, and cirrhosis. STAR Protocols, 1(3), 100155. Available from: [Link]
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National Toxicology Program. (2021). 4-Dimethylaminoazobenzene. In Report on Carcinogens, Fifteenth Edition. U.S. Department of Health and Human Services, Public Health Service. Available from: [Link]
-
Benetollo, F., Bombieri, G., Dall'Acqua, F., Vedaldi, D., & Mosti, L. (1988). 3-Chloro-4-dimethylaminothioangelicin. Acta Crystallographica Section C: Crystal Structure Communications, 44(8), 1475-1478. Available from: [Link]
-
Tsunenari, Y., & Ichihara, A. (1982). In vivo and in vitro test for growth potential of liver cells from rats during early stage of hepatocarcinogenesis by 3'-methyl-4-dimethylaminoazobenzene. Gan, 73(4), 565-571. Available from: [Link]
-
Ishizaki, H., Ohtani, H., & Nagai, H. (1980). Effect of BCG on hepatocarcinogenesis of the rat induced by 3'-methyl-4-(dimethylamino)azobenzene. Gan, 71(4), 571-574. Available from: [Link]
-
Christomanou, H., & Jung, W. (1981). A study of cyclic nucleotide metabolism and the histology of rat liver during 3'-methyl-4-dimethylamino-azobenzene carcinogenesis. II. Cyclic AMP metabolism. Journal of Cancer Research and Clinical Oncology, 100(2), 169-182. Available from: [Link]
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Heindryckx, F., Colle, I., & Van Vlierberghe, H. (2009). Experimental mouse models for hepatocellular carcinoma research. International Journal of Experimental Pathology, 90(4), 367-386. Available from: [Link]
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U.S. Environmental Protection Agency. (2000). 4-Dimethylaminoazobenzene. Hazard Summary. Available from: [Link]
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Tokiwa, T., & Sato, J. (1979). Promotion of 3'-methyl-4-dimethylaminoazobenzene-initiated adult rat liver cells to malignant state by phenobarbital in culture. Gan, 70(4), 439-444. Available from: [Link]
-
Mori, Y., Niwa, T., Toyoshi, K., et al. (1980). Carcinogenicity of 3'-hydroxymethyl-N,N-dimethyl-4-aminoazobenzene in Rat Liver. Carcinogenesis, 1(6), 533-535. Available from: [Link]
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Jarrar, B. M. (2012). Histological and histochemical alterations in the liver induced by lead chronic toxicity. Saudi Journal of Biological Sciences, 19(2), 203-210. Available from: [Link]
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Liebler, D. C., & Gu, J. (2010). Reactive Intermediates: Molecular and MS-Based Approaches to Assess the Functional Significance of Chemical:Protein Adducts. Chemical Research in Toxicology, 23(1), 12-26. Available from: [Link]
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Reddy, K. P., & Lombardi, B. (1975). Cholangiocarcinomas induced by feeding 3'-methyl-4-dimethylaminoazobenzene to rats. Histopathology and ultrastructure. The American Journal of Pathology, 79(3), 509-522. Available from: [Link]
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Kojima, N., Himeshima, T., & Uemura, M. (1980). Glycosaminoglycans in 3'-methyl-4-dimethylaminoazobenzene-induced rat hepatic cancer. Cancer Research, 40(11), 4057-4061. Available from: [Link]
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Amacher, D. E. (2006). Reactive intermediates and the pathogenesis of adverse drug reactions: the toxicology perspective. Current Drug Metabolism, 7(4), 345-356. Available from: [Link]
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Fu, G., Yang, M., & Li, X. (2025). Formation of series reactive dialdehyde intermediates by metabolism of monotropein. Fitoterapia, 203, 107072. Available from: [Link]
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National Toxicology Program. (2009). RoC Profile: 4-Dimethylaminoazobenzene. Report on Carcinogens. Available from: [Link]
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National Center for Biotechnology Information. (2021). 4-Dimethylaminoazobenzene. In 15th Report on Carcinogens. National Toxicology Program. Available from: [Link]
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Jarrar, B. M. (2012). Histological and histochemical alterations in the liver induced by lead chronic toxicity. Saudi Journal of Biological Sciences, 19(2), 203-210. Available from: [Link]
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Chalasani, N., Bonkovsky, H. L., Fontana, R. J., et al. (2011). Clinical and Histological Features of Idiosyncratic Acute Liver Injury Caused by Temozolomide. Gastroenterology, 140(5), S-999. Available from: [Link]
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Zucman-Rossi, J., Villanueva, A., Nault, J. C., & Llovet, J. M. (2015). Genetic Landscape and Biomarkers of Hepatocellular Carcinoma. Gastroenterology, 149(5), 1226-1239.e4. Available from: [Link]
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Luedde, T., & Schwabe, R. F. (2011). NF-κB in the liver--linking injury, inflammation, and hepatocellular carcinoma. Virchows Archiv, 458(4), 319-328. Available from: [Link]
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Application Note: A Validated HPLC Method for the Quantification of 3'-Chloro-4-dimethylaminoazobenzene
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3'-Chloro-4-dimethylaminoazobenzene. This method is designed for researchers, scientists, and professionals in drug development and chemical analysis who require accurate quantification of this azo dye. The protocol outlines a reversed-phase HPLC approach with UV-Vis detection, providing detailed steps for sample preparation, chromatographic conditions, and comprehensive method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] The causality behind the selection of chromatographic parameters is explained to provide a deeper understanding of the method's principles.
Introduction
3'-Chloro-4-dimethylaminoazobenzene is a synthetic azo dye, a class of compounds widely used as colorants in various industries. Due to their potential metabolic cleavage into aromatic amines, some of which are carcinogenic, the accurate quantification of specific azo dyes is of significant toxicological and regulatory importance.[4] High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for the analysis of azo dyes due to its high resolution, sensitivity, and reproducibility.[5]
This document provides a comprehensive, step-by-step protocol for the quantification of 3'-Chloro-4-dimethylaminoazobenzene. The method is developed based on the known physicochemical properties of the analyte and related azo compounds, emphasizing a reversed-phase separation mechanism that is well-suited for non-polar to moderately polar analytes. The validation of this method ensures its suitability for its intended purpose, providing confidence in the accuracy and precision of the analytical results.
Analyte Properties
A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.
-
Structure:
-
Molecular Formula: C₁₄H₁₄ClN₃
-
Molecular Weight: 259.74 g/mol [6]
-
-
Physical Properties:
-
Appearance: Orange to amber to dark red powder or crystals.
-
Solubility: Based on the parent compound, 4-dimethylaminoazobenzene, it is expected to be practically insoluble in water and soluble in organic solvents such as methanol, acetonitrile, and chloroform. This dictates the choice of solvent for sample and standard preparation.
-
Experimental Workflow
The overall workflow for the quantification of 3'-Chloro-4-dimethylaminoazobenzene is depicted below. This process begins with the preparation of standards and samples, followed by HPLC analysis, and concludes with data processing and interpretation.
Caption: Workflow for the HPLC quantification of 3'-Chloro-4-dimethylaminoazobenzene.
Materials and Methods
Reagents and Materials
-
3'-Chloro-4-dimethylaminoazobenzene reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (optional, for pH adjustment)
-
0.45 µm syringe filters (PTFE or other suitable material)
Instrumentation
-
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV-Vis detector.
-
Analytical balance
-
Volumetric flasks and pipettes (Class A)
-
Ultrasonic bath
Chromatographic Conditions
The selection of chromatographic conditions is based on the non-polar nature of the analyte, making reversed-phase chromatography the ideal choice. A C18 column is selected for its versatility and strong retention of hydrophobic compounds. The mobile phase composition is optimized to achieve a good peak shape and a reasonable retention time.
| Parameter | Condition | Rationale |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size | Provides excellent separation for non-polar to moderately polar compounds through hydrophobic interactions. |
| Mobile Phase | A: WaterB: Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase HPLC, offering good elution strength and low UV cutoff. Water is the weak solvent. |
| Gradient Elution | 70% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 70% B and equilibrate for 3 minutes. | A gradient is chosen to ensure the elution of the analyte with a good peak shape and to clean the column of any more retained impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and can improve peak shape. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Detection | UV-Vis at the absorbance maximum (λmax) of the analyte. | Provides high sensitivity for chromophoric compounds like azo dyes. The specific λmax should be determined experimentally. |
Determination of Detection Wavelength (λmax)
-
Prepare a solution of the analyte in the mobile phase.
-
Inject the solution into the HPLC system equipped with a PDA detector.
-
Acquire the UV-Vis spectrum of the analyte peak as it elutes.
-
The wavelength corresponding to the highest absorbance is the λmax and should be used for quantification. For the related compound 4-dimethylaminoazobenzene, the λmax in alcohol is around 410 nm, so a similar wavelength is expected.
Protocols
Standard Solution Preparation
-
Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of 3'-Chloro-4-dimethylaminoazobenzene reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol or acetonitrile. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to cover the desired concentration range (e.g., 0.1 - 25 µg/mL). These solutions will be used to construct the calibration curve.
Sample Preparation
The sample preparation procedure will depend on the matrix. For a simple solution, the protocol is as follows:
-
Accurately weigh or pipette a known amount of the sample containing 3'-Chloro-4-dimethylaminoazobenzene into a volumetric flask.
-
Dissolve and dilute the sample with methanol or acetonitrile.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial prior to injection to remove any particulate matter.
Method Validation
The developed method must be validated to ensure it is suitable for its intended purpose. The following validation parameters should be assessed in accordance with ICH Q2(R1) guidelines.[1][2][3]
Caption: Key parameters for HPLC method validation according to ICH Q2(R1).
Validation Protocol and Acceptance Criteria
| Parameter | Protocol | Acceptance Criteria |
| Specificity | Analyze a blank (matrix without analyte) and a spiked sample to demonstrate that there are no interfering peaks at the retention time of the analyte. | No significant interference at the analyte's retention time. |
| Linearity & Range | Analyze at least five concentrations of the analyte covering the expected range. Plot the peak area versus concentration and perform a linear regression analysis. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Perform recovery studies by spiking a blank matrix with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration). | Mean recovery should be within 98.0% - 102.0%. |
| Precision (Repeatability) | Analyze a minimum of six replicate injections of the standard solution at 100% of the target concentration on the same day, with the same analyst and instrument. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Intermediate Precision | Repeat the precision study on a different day, with a different analyst, or on a different instrument. | RSD ≤ 2.0%. |
| Limit of Detection (LOD) | Determine based on the signal-to-noise ratio (typically S/N = 3:1) or from the standard deviation of the response and the slope of the calibration curve. | The lowest concentration at which the analyte can be reliably detected. |
| Limit of Quantitation (LOQ) | Determine based on the signal-to-noise ratio (typically S/N = 10:1) or from the standard deviation of the response and the slope of the calibration curve. | The lowest concentration at which the analyte can be reliably quantified with acceptable precision and accuracy. |
| Robustness | Intentionally vary chromatographic parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%) and assess the impact on the results. | The method should remain unaffected by small, deliberate variations in parameters. |
Conclusion
The HPLC method described in this application note provides a reliable and robust approach for the quantification of 3'-Chloro-4-dimethylaminoazobenzene. The use of reversed-phase chromatography with UV-Vis detection is a well-established and accessible technique. By following the detailed protocol and performing a thorough method validation as outlined, researchers and scientists can ensure the generation of accurate and precise data suitable for regulatory submission and quality control purposes.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Agilent Technologies. (n.d.). Developing a method for the analysis of Azo Dyes using the Agilent 1290 Infinity LC Method Development System and the Agilent Method Scouting Wizard. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). 4-Dimethylaminoazobenzene. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. Retrieved from [Link]
-
CP Lab Safety. (n.d.). 4'-Chloro-4-dimethylaminoazobenzene, min 98%, 25 grams. Retrieved from [Link]
-
Hawach Scientific. (n.d.). Normal Phase HPLC Column and Reverse Phase HPLC Column. Retrieved from [Link]
-
PubChem. (n.d.). C.I. Solvent Yellow 2. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]
-
Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]
-
U.S. National Library of Medicine. (2021). 4-Dimethylaminoazobenzene - 15th Report on Carcinogens. Retrieved from [Link]
-
University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]
Sources
Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of 3'-Chloro-4-dimethylaminoazobenzene
Introduction: The Rationale for SAR Studies on Azo Dyes
Structure-Activity Relationship (SAR) analysis is a cornerstone of modern drug discovery and toxicology.[1][2][3] It provides a systematic framework for understanding how the chemical structure of a molecule influences its biological activity.[1][2] By synthesizing and testing a series of structurally related compounds, researchers can identify the key chemical features—pharmacophores and toxicophores—responsible for a molecule's effects, whether therapeutic or adverse.[1][4] This iterative process of design, synthesis, and testing is fundamental to optimizing lead compounds for improved potency and selectivity while minimizing toxicity.[3][4]
Azo dyes, characterized by the R-N=N-R' functional group, are widely used in various industries.[5] A prominent member of this class, 4-dimethylaminoazobenzene (DAB), also known as "Butter Yellow," is a well-established laboratory hepatocarcinogen.[6][7] Its known carcinogenicity and metabolic activation pathways have made it a valuable tool for studying chemical carcinogenesis and for exploring the structure-activity relationships within this chemical class.[5][7]
This guide focuses on a specific derivative, 3'-Chloro-4-dimethylaminoazobenzene . The introduction of a chlorine atom onto the phenyl ring is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties, such as lipophilicity, metabolic stability, and electronic character. Understanding the impact of this halogen substitution is critical for predicting the compound's biological profile. This document provides a comprehensive framework and detailed protocols for conducting a thorough SAR study of 3'-Chloro-4-dimethylaminoazobenzene, aimed at elucidating the influence of the chloro-substituent on its biological activity, with a focus on potential mutagenicity and cytotoxicity.
Part 1: Foundational Characterization and Analogue Synthesis
Before biological evaluation, a comprehensive physicochemical characterization of the lead compound and its analogues is essential. This data provides context for interpreting biological results.
Physicochemical Properties
The properties of the parent compound, 4-dimethylaminoazobenzene, are well-documented.[6][7][8] For 3'-Chloro-4-dimethylaminoazobenzene and its newly synthesized analogues, the following parameters should be determined.
| Property | 4-Dimethylaminoazobenzene (Parent Compound) | 3'-Chloro-4-dimethylaminoazobenzene (Lead Compound) | Analogue Example (e.g., 4'-Chloro-) |
| Molecular Formula | C₁₄H₁₅N₃ | C₁₄H₁₄ClN₃ | C₁₄H₁₄ClN₃ |
| Molecular Weight | 225.29 g/mol [7] | 259.74 g/mol | 259.74 g/mol |
| Appearance | Yellow crystalline leaflets[6][7] | To be determined | To be determined |
| Solubility | Practically insoluble in water; soluble in ethanol, benzene, chloroform.[6][8] | To be determined | To be determined |
| LogP (Octanol/Water) | 4.58[7] | Calculated/Measured | Calculated/Measured |
| pKa | 2.96[8] | Calculated/Measured | Calculated/Measured |
Note: Properties for the lead compound and analogues are determined experimentally or computationally.
Strategic Synthesis of Analogues
A robust SAR study requires a library of analogues that systematically probe different structural features.[1] Starting with the 3'-Chloro-4-dimethylaminoazobenzene scaffold, analogues can be designed to explore:
-
Positional Isomerism: Synthesize isomers with the chlorine atom at different positions on the phenyl ring (e.g., 2'-chloro and 4'-chloro derivatives). This helps determine if the spatial location of the electron-withdrawing group is critical.
-
Halogen Substitution: Replace the chlorine with other halogens (Fluorine, Bromine) to investigate the effect of electronegativity and atomic size.
-
Electronic Effects: Introduce other electron-donating (e.g., -OCH₃) or electron-withdrawing (e.g., -NO₂) groups at the 3'-position to understand the role of electronics on activity.[5]
-
Dimethylamino Group Modification: Synthesize analogues with modified N,N-dimethylamino groups (e.g., N,N-diethylamino, N-methylamino) to probe steric and electronic requirements at this position.[5]
A general synthetic approach often involves the diazotization of a substituted aniline followed by coupling with N,N-dimethylaniline.[9]
Caption: General workflow for synthesizing azo dye analogues.
Part 2: Protocols for Biological Evaluation
A tiered approach is recommended for evaluating the biological activity of the synthesized compounds, moving from broad screening assays to more specific, mechanism-of-action studies.
Tier 1: Initial Screening for Genotoxicity and Cytotoxicity
Causality: The Ames test is a rapid and widely used primary screen to assess the mutagenic potential of a chemical.[5] Since many carcinogens are mutagens, this assay provides a critical first indication of potential carcinogenicity by measuring a compound's ability to induce mutations in DNA. Azo dyes often require metabolic activation by liver enzymes to become mutagenic, hence the inclusion of the S9 fraction.[5]
Methodology:
-
Strain Selection: Use a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA) to detect different types of mutations (frameshift vs. base-pair substitutions).
-
Metabolic Activation: Prepare two sets of experiments for each compound: one with and one without a liver homogenate fraction (S9 mix) to simulate mammalian metabolism.
-
Dose Selection: Perform a preliminary range-finding study to determine the appropriate concentration range. Test at least five different concentrations of the compound.
-
Plate Incorporation Assay: a. To 2 mL of molten top agar, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound solution, and 0.5 mL of S9 mix (or buffer for the non-activation arm). b. Vortex briefly and pour the mixture onto minimal glucose agar plates. c. Incubate the plates at 37°C for 48-72 hours.
-
Data Analysis: a. Count the number of revertant colonies on each plate. b. A positive result is typically defined as a dose-dependent increase in revertant colonies that is at least twice the background (spontaneous reversion) rate. c. Calculate the mutagenicity ratio (MR) = (Revertants per plate with test compound) / (Revertants per plate with negative control).
Causality: This assay establishes the concentration range over which the compound affects cell survival. This is crucial for designing subsequent cell-based assays and provides a general measure of toxicity. The half-maximal inhibitory concentration (IC₅₀) is a key parameter for comparing the potency of different analogues.
Methodology (MTT Assay Example):
-
Cell Culture: Seed a relevant cell line (e.g., HepG2 human liver cancer cells) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds (3'-Chloro-4-dimethylaminoazobenzene and its analogues) in culture medium. Replace the old medium with the compound-containing medium. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Normalize the absorbance values to the vehicle control wells (representing 100% viability). b. Plot the percentage of cell viability against the logarithm of the compound concentration. c. Use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value for each compound.
Tier 2: Target-Based and Mechanistic Assays
If a specific molecular target is known or hypothesized, target-based assays can provide direct evidence of interaction.
Causality: The metabolism of azo dyes by enzymes like Cytochrome P450s (CYPs) can lead to their bioactivation into reactive intermediates.[7] An enzyme inhibition assay can determine if the parent compound or its analogues interfere with this process, which can have significant toxicological implications. Understanding the SAR for enzyme inhibition helps in designing molecules with a more predictable metabolic profile.[10][11]
Methodology (Fluorometric CYP Inhibition Assay):
-
Reagents: Use a commercially available kit containing recombinant human CYP enzymes (e.g., CYP1A2, CYP3A4), a fluorogenic substrate, and the necessary buffer system.[12]
-
Assay Setup: In a 96-well black plate, add the reaction buffer, the CYP enzyme, and the test compound at various concentrations.
-
Pre-incubation: Pre-incubate the plate for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate and the NADPH regenerating system.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence over time (e.g., every minute for 30 minutes). The rate of fluorescence increase is proportional to enzyme activity.
-
Data Analysis: a. Calculate the rate (slope) of the reaction for each well. b. Normalize the rates to the vehicle control (100% activity). c. Plot the percent activity against the logarithm of the inhibitor concentration and fit the data to determine the IC₅₀ value.
Causality: If a compound is hypothesized to act through a specific receptor (e.g., a nuclear receptor involved in toxicity pathways), a binding assay can quantify its affinity for that target.[13][14] This is a direct measure of target engagement and a critical component of SAR for receptor-mediated effects.
Methodology (Competitive Radioligand Binding Assay):
-
Preparation: Prepare cell membranes or purified receptor protein expressing the target of interest.
-
Assay Buffer: Use a binding buffer optimized for the specific receptor-ligand interaction.
-
Assay Setup: In a 96-well plate, combine:
-
A fixed concentration of a radiolabeled ligand (a known binder to the receptor).
-
Increasing concentrations of the unlabeled test compound (the competitor).
-
The receptor preparation.
-
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.[13]
-
Separation: Separate the bound from the unbound radioligand using a filter plate and a vacuum manifold. The receptor and any radioligand bound to it will be trapped on the filter.[15][16]
-
Detection: Add scintillation cocktail to the filter plate and quantify the radioactivity in each well using a scintillation counter.
-
Data Analysis: a. The amount of radioactivity is proportional to the amount of radioligand bound to the receptor. b. Plot the measured radioactivity against the logarithm of the competitor concentration. c. Use non-linear regression to calculate the IC₅₀ or Ki (inhibition constant) for the test compound.
Part 3: Data Interpretation and SAR Visualization
The goal is to connect the structural modifications of the analogues to the changes in their measured biological activities.
Establishing the Structure-Activity Relationship
Data from all assays should be compiled into a summary table. This allows for a direct comparison of how changes in chemical structure affect different biological endpoints.
Hypothetical SAR Data Table:
| Compound ID | R1 (Position) | R2 (Group) | Mutagenicity (Ames, TA98+S9, MR) | Cytotoxicity (HepG2, IC₅₀ µM) | CYP1A2 Inhibition (IC₅₀ µM) |
| DAB | H | -N(CH₃)₂ | 4.5 | 25.0 | 15.2 |
| Lead-01 | 3'-Cl | -N(CH₃)₂ | 12.8 | 8.3 | 5.1 |
| Analogue-02 | 2'-Cl | -N(CH₃)₂ | 9.5 | 12.1 | 7.8 |
| Analogue-03 | 4'-Cl | -N(CH₃)₂ | 15.1 | 5.9 | 3.4 |
| Analogue-04 | 3'-F | -N(CH₃)₂ | 7.2 | 15.6 | 9.9 |
| Analogue-05 | 3'-NO₂ | -N(CH₃)₂ | 25.3 | 2.1 | 1.8 |
| Analogue-06 | 3'-Cl | -NH(CH₃) | 6.1 | 35.4 | 22.5 |
Interpretation of Hypothetical Data:
-
Effect of Chlorine: The addition of a chloro group at the 3' or 4' position (Lead-01, Analogue-03) increases mutagenicity, cytotoxicity, and CYP1A2 inhibition compared to the parent DAB, suggesting the chloro-substituent enhances bioactivation or target interaction.
-
Positional Importance: The 4'-chloro position (Analogue-03) appears to confer slightly greater activity than the 2' or 3' positions.
-
Electronic Effects: Replacing chlorine with a strongly electron-withdrawing nitro group (Analogue-05) dramatically increases all measured activities, indicating that an electron-poor phenyl ring is a key determinant of activity.
-
Dimethylamino Group: Modifying the dimethylamino group to a monomethylamino group (Analogue-06) significantly reduces activity, highlighting the importance of this functional group for the observed biological effects.
Visualization of the SAR Workflow
Caption: Iterative cycle of a typical SAR study.
Conclusion
This guide outlines a comprehensive and structured approach for evaluating the structure-activity relationships of 3'-Chloro-4-dimethylaminoazobenzene. By systematically synthesizing analogues and employing a tiered biological testing strategy, researchers can elucidate the critical structural determinants for its activity. The protocols provided are robust, self-validating, and grounded in established methodologies for toxicology and drug discovery. The resulting SAR data is invaluable for predicting the toxicological profile of related compounds and for guiding the design of safer chemicals in the future.
References
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Komulainen, H. (2004). 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 84. Retrieved from [Link]
-
National Center for Biotechnology Information. 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX). PubChem Compound Summary. Retrieved from [Link]
-
National Toxicology Program. (2021). 4-Dimethylaminoazobenzene. Report on Carcinogens, Fifteenth Edition. Retrieved from [Link]
-
National Center for Biotechnology Information. C.I. Solvent Yellow 2. PubChem Compound Summary for CID 6053. Retrieved from [Link]
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Oncodesign Services. Structure-Activity Relationship (SAR) Studies. Retrieved from [Link]
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U.S. Environmental Protection Agency. (1999). 4-Dimethylaminoazobenzene. Hazard Summary. Retrieved from [Link]
-
Eurofins DiscoverX. (2026). Accelerating kinase drug discovery with validated kinase activity assay kits. News-Medical.net. Retrieved from [Link]
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An, Y., & Tolliday, N. (2010). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. Retrieved from [Link]
-
Han, C., et al. (2016). Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. Bioorganic & Medicinal Chemistry Letters, 26(15), 3664-3669. Retrieved from [Link]
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Kairys, V., et al. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Retrieved from [Link]
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Collaborative Drug Discovery. SAR: Structure Activity Relationships. Retrieved from [Link]
-
Mervin, L. H., et al. (2015). Automated structure–activity relationship mining: connecting chemical structure to biological profiles. Journal of Cheminformatics, 7(1), 53. Retrieved from [Link]
-
Khonde, L. P., et al. (2025). Structure−Activity Relationship and Antituberculosis Properties of 3-(4,4-dimethyl-1,4-azasilinane)methylpyrazole MmpL3 Inhibitors. VeriXiv, 2, 335. Retrieved from [Link]
-
Sushko, Y., et al. (2012). On Exploring Structure Activity Relationships. Current Topics in Medicinal Chemistry, 12(18), 1945-1957. Retrieved from [Link]
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Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2755-2759. Retrieved from [Link]
-
Manjula, S. N., et al. (2014). Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. Journal of Chemical and Pharmaceutical Research, 6(7), 1950-1956. Retrieved from [Link]
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Zadrazilova, I., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 22(12), 2221. Retrieved from [Link]
-
Accelevir. Functional Cell-Based Assays. Retrieved from [Link]
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Edmondson, D. E. (2019). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Research Reviews, 39(3), 937-975. Retrieved from [Link]
-
Singh, V., et al. (2022). Structure activity relationship of the synthesized compounds. ResearchGate. Retrieved from [Link]
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Millipore Sigma. Receptor Binding Assays. Retrieved from [Link]
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Gifford Bioscience. About Ligand Binding Assays. Retrieved from [Link]
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Drug Design Org. Structure Activity Relationships. Retrieved from [Link]
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Lin, L., et al. (2020). Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. ACS Medicinal Chemistry Letters, 11(5), 846-851. Retrieved from [Link]
-
Ghorab, M. M., et al. (2016). Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. Molecules, 21(3), 304. Retrieved from [Link]
-
JoVE. (2024). Structure-Activity Relationships and Drug Design. Retrieved from [Link]
-
Cheméo. Chemical Properties of 4-Amino-4'-(dimethylamino)azobenzene (CAS 539-17-3). Retrieved from [Link]
-
Bouzroura-Aichouche, C., et al. (2023). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2023(2), M1639. Retrieved from [Link]
-
Chung, K. T., & Cerniglia, C. E. (1992). Mutagenicity of azo dyes: structure-activity relationships. Mutation Research/Reviews in Genetic Toxicology, 277(3), 201-220. Retrieved from [Link]
-
National Toxicology Program. (2011). RoC Profile: 4-Dimethylaminoazobenzene. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Solubility of 3'-Chloro-4-dimethylaminoazobenzene
Welcome to the technical support guide for 3'-Chloro-4-dimethylaminoazobenzene. This document is designed for researchers, scientists, and drug development professionals to navigate the common yet significant challenge of this compound's poor solubility in aqueous solutions. As a substituted azobenzene dye, its hydrophobic nature presents obstacles that can impact experimental reproducibility and accuracy. This guide provides in-depth, field-proven insights and step-by-step protocols to ensure successful solubilization for your research applications.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental properties of 3'-Chloro-4-dimethylaminoazobenzene that limit its aqueous solubility?
A: The poor aqueous solubility of 3'-Chloro-4-dimethylaminoazobenzene is rooted in its molecular structure. It is a classic example of a hydrophobic organic compound. Let's break down the key factors:
-
Aromatic Rings: The molecule is built on an azobenzene scaffold, which consists of two phenyl rings linked by a nitrogen double bond (N=N). These aromatic rings are nonpolar and inherently hydrophobic, meaning they do not interact favorably with polar water molecules.
-
Chloro Group: The addition of a chlorine atom (3'-Chloro) further increases the molecule's hydrophobicity (lipophilicity). Halogens on aromatic rings tend to decrease water solubility.
-
Dimethylamino Group: While the dimethylamino group [-N(CH3)2] can act as a weak base, its contribution to overall aqueous solubility at neutral pH is minimal.
The parent compound, 4-dimethylaminoazobenzene, is classified as practically insoluble in water[1]. The addition of a chloro group to this structure is expected to decrease aqueous solubility even further. Its high calculated partition coefficient (logP), a measure of lipophilicity, for the parent compound is 4.58, indicating a strong preference for nonpolar environments over water[2][3].
Q2: I can't dissolve the compound directly in my aqueous buffer. What is the standard approach?
A: Direct dissolution in aqueous buffers is not a viable method for this compound. The standard and highly recommended procedure is to first prepare a concentrated stock solution in a suitable organic solvent and then dilute this stock into your aqueous experimental medium.
This two-step process is critical for several reasons:
-
Achieves High Concentration: Organic solvents can dissolve the compound at concentrations (e.g., 10-50 mM) that are orders of magnitude higher than what is achievable in water.
-
Minimizes Final Solvent Concentration: It allows you to introduce the compound into your aqueous system with a minimal, and often biologically tolerated, final concentration of the organic solvent.
-
Improves Dosing Accuracy: Pipetting small volumes from a concentrated stock is more accurate than trying to weigh and dissolve minuscule amounts of solid powder for each experiment.
The general workflow is to dissolve the solid compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock, which is then serially diluted to the final working concentration in the aqueous buffer immediately before use.
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} idot Caption: Recommended workflow for preparing aqueous solutions.
Q3: What is the recommended solvent for creating a high-concentration stock solution?
A: Dimethyl sulfoxide (DMSO) is the most widely recommended solvent for preparing stock solutions of hydrophobic compounds for biological and chemical assays. Other polar aprotic solvents like N,N-dimethylformamide (DMF) or alcohols like ethanol can also be used, but DMSO is often superior due to its high solubilizing power and compatibility with many experimental systems at low final concentrations.
| Solvent | Recommended Use | Typical Stock Conc. | Notes |
| DMSO | Primary Choice. Broad compatibility with cell-based assays. | 10-50 mM | Hygroscopic; store desiccated. Can affect cell viability at final concentrations >0.5-1%[4][5]. |
| Ethanol (100%) | Good alternative, especially if DMSO interferes with the assay. | 1-10 mM | Can be cytotoxic. Ensure final concentration is tolerated by your system. |
| DMF | High solubilizing power, similar to DMSO. | 10-50 mM | More toxic than DMSO; handle with appropriate safety precautions. |
Important Safety Note: 4-Dimethylaminoazobenzene is classified as a Group 2B carcinogen (possibly carcinogenic to humans) by IARC and is considered toxic if swallowed[6]. Always handle the solid compound and its concentrated solutions in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Q4: My compound precipitates when I dilute the stock solution into my aqueous buffer. How can I prevent this?
A: This is the most common failure point and occurs when the compound's concentration exceeds its solubility limit in the final aqueous medium (a phenomenon known as "crashing out"). Here is a troubleshooting hierarchy to address this issue:
-
Lower the Final Concentration: The simplest solution is often to reduce the target concentration of the compound in your working solution.
-
Optimize the Dilution Technique: The method of dilution is critical. Never add the aqueous buffer to your DMSO stock. Instead, add the small volume of DMSO stock to the larger volume of aqueous buffer while vortexing or stirring vigorously. This rapid dispersion helps prevent the formation of localized, supersaturated pockets that initiate precipitation.
-
Reduce the Final DMSO Concentration: Counterintuitively, a lower final DMSO percentage can sometimes exacerbate precipitation. While high DMSO concentrations (>1%) are often toxic, a final concentration of 0.1% to 0.5% can act as a necessary co-solvent to keep the compound in solution[4][5]. Ensure your protocol includes a sufficient but tolerated amount of DMSO.
-
Check the Buffer pH: The dimethylamino group is basic. At acidic pH values (below its pKa), this group becomes protonated, forming a positively charged ammonium salt. This charged form is significantly more water-soluble. The parent compound, 4-dimethylaminoazobenzene, has a pKa of approximately 3.2[3]. Therefore, if your experimental conditions permit, lowering the buffer pH to below 4.0 will dramatically increase the solubility of 3'-Chloro-4-dimethylaminoazobenzene[2][7].
-
Use Surfactants (Detergents): For in vitro biochemical assays (not recommended for cell-based work without extensive validation), adding a small amount of a non-ionic surfactant like Tween-20 or Triton X-100 (above its critical micelle concentration) can help solubilize the hydrophobic compound within micelles[8][9].
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} idot Caption: Troubleshooting decision tree for precipitation issues.
Q5: How does pH affect the solubility and color of 3'-Chloro-4-dimethylaminoazobenzene?
A: The pH of the aqueous solution has a profound effect on both the solubility and the visible color of this dye. This is because it acts as a pH indicator[2].
-
At Neutral to Alkaline pH (pH > 4.0): The dimethylamino group is unprotonated (neutral). In this state, the molecule is highly hydrophobic and largely insoluble, appearing yellow in solution[2].
-
At Acidic pH (pH < 2.9): The dimethylamino group becomes protonated (-NH+(CH3)2). This positive charge significantly increases the molecule's polarity and, consequently, its water solubility. The protonation also changes the electronic structure of the chromophore, causing the solution to appear red[2][10].
The transition between these two states occurs between pH 2.9 and 4.0 for the parent compound, Methyl Yellow[2]. This pH-dependent behavior can be exploited to enhance solubility but must be compatible with the constraints of your experimental system (e.g., physiological pH for cell culture).
Experimental Protocols
Protocol 1: Preparation of a 20 mM Stock Solution in DMSO
Materials:
-
3'-Chloro-4-dimethylaminoazobenzene (MW: 259.74 g/mol )
-
Anhydrous/Biograde Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Amber glass vial with a PTFE-lined cap
-
Micro-pipettors and appropriate tips
Procedure:
-
Safety First: Perform all steps in a certified chemical fume hood. Wear nitrile gloves, a lab coat, and safety glasses.
-
Weighing: Tare a clean, dry amber vial on the balance. Carefully weigh approximately 5.20 mg of 3'-Chloro-4-dimethylaminoazobenzene directly into the vial. (Calculation: 259.74 g/mol * 0.020 mol/L * 0.001 L = 0.005195 g = 5.20 mg for 1 mL).
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO to the vial.
-
Dissolution: Cap the vial securely and vortex at medium-high speed for 1-2 minutes until all solid material is completely dissolved. The solution should be clear and orange/red. Gentle warming in a 37°C water bath can aid dissolution if needed.
-
Storage: Store the stock solution at -20°C, protected from light and moisture. For best results, aliquot into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a 20 µM Aqueous Working Solution
Objective: To prepare 10 mL of a 20 µM working solution in Phosphate-Buffered Saline (PBS) with a final DMSO concentration of 0.1%.
Materials:
-
20 mM stock solution of 3'-Chloro-4-dimethylaminoazobenzene in DMSO (from Protocol 1)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
15 mL sterile polypropylene conical tube
-
Vortex mixer
Procedure:
-
Prepare Buffer: Add 9.99 mL of PBS to the 15 mL conical tube.
-
Pre-warm Stock: Briefly thaw the 20 mM stock solution at room temperature.
-
Dilution: This is a critical step. While the PBS is vortexing at medium speed, add 10 µL of the 20 mM DMSO stock solution directly into the swirling buffer. (Calculation: V1 = (C2 * V2) / C1 = (20 µM * 10 mL) / 20,000 µM = 0.01 mL = 10 µL).
-
Final Mix: Continue vortexing for another 10-15 seconds to ensure homogeneity.
-
Use Immediately: The final working solution is now 20 µM 3'-Chloro-4-dimethylaminoazobenzene in PBS with 0.1% DMSO. This diluted aqueous solution is likely less stable than the stock; it is best practice to prepare it fresh immediately before each experiment.
References
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: 4-Dimethylaminoazobenzene. Retrieved from NJ.gov. [Link]
-
U.S. Environmental Protection Agency (EPA). (1999). 4-Dimethylaminoazobenzene. Retrieved from EPA.gov. [Link]
-
Wikipedia. (n.d.). Methyl yellow. Retrieved from Wikipedia.org. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6053, C.I. Solvent Yellow 2. Retrieved from PubChem.ncbi.nlm.nih.gov. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). 4-DIMETHYLAMINOAZOBENZENE. Retrieved from OSHA.gov. [Link]
-
Tiankun Chemical. (2024, March 12). Dissolving Methods of Seven Commonly Used Dyes. Retrieved from tiankunchemical.com. [Link]
-
de-Souza, G. G., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. National Institutes of Health. [Link]
-
Dunn, D. A., et al. (2009). pH-Dependent cis → trans Isomerization Rates for Azobenzene Dyes in Aqueous Solution. The Journal of Physical Chemistry A. [Link]
-
ResearchGate. (2016, January 25). What the concentration of DMSO you use in cell culture assays?. Retrieved from ResearchGate.net. [Link]
-
Sabaté, R., et al. (n.d.). Solubilization of Hydrophobic Dyes in Surfactant Solutions. National Institutes of Health. [Link]
-
Dunn, D. A., et al. (2009). pH-Dependent cis -> trans Isomerization Rates for Azobenzene Dyes in Aqueous Solution. ResearchGate. [Link]
-
Hangzhou Tiankun Chem Co.,Ltd. (2020, December 31). How to improve the solubility of acid dyes?. Dyeing-pedia. [Link]
-
Feringa, B. L., et al. (2024). A cautionary tale of basic azo photoswitching in dichloromethane finally explained. National Institutes of Health. [Link]
-
Arora, A., et al. (2020). Kinetics of photo-isomerization of azobenzene containing surfactants. AIP Publishing. [Link]
-
LifeTein. (2023, February 1). DMSO usage in cell culture. Retrieved from LifeTein.com. [Link]
-
Semantic Scholar. (n.d.). Solubilization of Hydrophobic Dyes in Surfactant Solutions. Retrieved from semanticscholar.org. [Link]
-
FastColours.com. (n.d.). How to Dissolve Water Soluble Dyes. Retrieved from FastColours.com. [Link]
-
Wikipedia. (n.d.). Azobenzene. Retrieved from Wikipedia.org. [Link]
-
Scientist Solutions. (2025, January 28). DMSO in cell based assays. Retrieved from scientist-solutions.com. [Link]
-
National Toxicology Program (NTP). (n.d.). RoC Profile: 4-Dimethylaminoazobenzene. Retrieved from NTP.niehs.nih.gov. [Link]
-
National Institutes of Health. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from NIH.gov. [Link]
Sources
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. Methyl yellow - Wikipedia [en.wikipedia.org]
- 3. C.I. Solvent Yellow 2 | C14H15N3 | CID 6053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
- 5. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 6. epa.gov [epa.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Solubilization of Hydrophobic Dyes in Surfactant Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Degradation of 3'-Chloro-4-dimethylaminoazobenzene in experimental buffers
Introduction for the Modern Researcher
Welcome to the dedicated support guide for 3'-Chloro-4-dimethylaminoazobenzene. As drug development professionals and researchers, you understand that the stability of your reagents is paramount to the reproducibility and validity of your experimental outcomes. This guide is structured to provide not just procedural steps, but the underlying scientific rationale for handling and troubleshooting this specific substituted azobenzene. While robust literature on 3'-Chloro-4-dimethylaminoazobenzene is still emerging, the principles outlined here are derived from extensive knowledge of the parent compound, 4-dimethylaminoazobenzene (DAB), and the established chemistry of halogenated azo dyes.[1][2] This resource is designed to be a self-validating system, empowering you to anticipate and resolve challenges related to compound stability in your experimental buffers.
Frequently Asked Questions (FAQs)
Q1: My stock solution of 3'-Chloro-4-dimethylaminoazobenzene appears to have changed color overnight. What is happening?
A1: Color change is a primary indicator of degradation or a shift in the compound's isomeric state. Azobenzene compounds can undergo trans-cis isomerization when exposed to light, which alters their absorption spectra and thus their color.[3] More critically, the azo bond (–N=N–) is susceptible to reductive cleavage, especially in the presence of certain buffer components or contaminants, leading to colorless degradation products.[4][5] The 3'-chloro substitution, being an electron-withdrawing group, can influence the electronic properties of the azo bond, potentially affecting its stability compared to the parent compound, 4-dimethylaminoazobenzene.
Q2: I'm observing inconsistent results in my cell-based assay. Could buffer choice be affecting the compound's integrity?
A2: Absolutely. The composition, pH, and even the presence of reducing agents in your buffer can significantly impact the stability of azo dyes. For instance, buffers containing components like dithiothreitol (DTT) or other reducing agents can rapidly cleave the azo bond. Furthermore, the pH of the buffer can influence the compound's protonation state and susceptibility to hydrolytic degradation. It is crucial to validate the compound's stability in your specific assay buffer.
Q3: What are the ideal storage conditions for 3'-Chloro-4-dimethylaminoazobenzene solutions?
A3: Based on the general properties of azobenzenes, stock solutions should be stored under the following conditions to maximize shelf-life:
-
Protection from Light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photoisomerization and photodegradation.[3][6]
-
Low Temperature: Store at -20°C or -80°C.
-
Inert Atmosphere: For long-term storage, purging the vial with an inert gas like argon or nitrogen can displace oxygen and reduce the risk of oxidative degradation.
-
Aprotic Solvent: Prepare initial high-concentration stock solutions in an anhydrous aprotic solvent like DMSO or DMF, which are less likely to participate in degradation reactions compared to aqueous buffers.
Troubleshooting Guide: Degradation in Experimental Buffers
This section provides a structured approach to identifying and mitigating the degradation of 3'-Chloro-4-dimethylaminoazobenzene.
Issue 1: Rapid Loss of Signal or Activity
-
Symptom: A time-dependent decrease in absorbance at the compound's λmax, or a loss of biological effect in your assay.
-
Underlying Cause & Logic: This often points to the chemical cleavage of the azo bond. The azo linkage is the chromophore of the molecule; its reduction leads to colorless aromatic amines and a loss of the characteristic absorbance.[7] This process can be catalyzed by biological components in cell culture media (e.g., reductive enzymes) or chemical components in the buffer.[4][8]
-
Troubleshooting Workflow:
Caption: Workflow to diagnose buffer-dependent degradation.
Issue 2: Assay Variability and Poor Reproducibility
-
Symptom: High standard deviations between replicate wells or inconsistent results between experiments run on different days.
-
Underlying Cause & Logic: This can be caused by uncontrolled, partial degradation of the compound. Factors like ambient light exposure during assay setup or temperature fluctuations can lead to inconsistent levels of degradation or isomerization. The cis and trans isomers of azobenzenes can have different biological activities and physical properties, leading to variability if their ratio is not controlled.[9][10]
-
Preventative Measures:
-
Standardize Light Conditions: Perform all steps involving the compound under subdued, indirect lighting.
-
Pre-equilibrate Buffers: Ensure all buffers and media are at the intended experimental temperature before adding the compound.
-
Minimize Time in Aqueous Buffer: Prepare the final dilution of the compound in aqueous buffer immediately before adding it to the assay.
-
Quantitative Data Summary & Key Parameters
While specific degradation kinetics for 3'-Chloro-4-dimethylaminoazobenzene are not published, we can extrapolate expected behavior based on its parent compound, 4-dimethylaminoazobenzene (DAB), and general principles of azo dye chemistry.
| Parameter | General Influence on Stability | Rationale & Key Considerations |
| pH | Highly influential | Azo dyes can be more susceptible to reduction at acidic pH. The protonation state of the dimethylamino group and the azo nitrogen atoms will change with pH, altering electron density and reactivity. |
| Buffer Nucleophiles | Potential for Degradation | Buffers containing strong nucleophiles (e.g., Tris) could potentially interact with the molecule, although direct cleavage is less common than reduction. Phosphate buffers (PBS) are generally considered more inert. |
| Reducing Agents | High Degradation Risk | Agents like DTT, TCEP, or even high concentrations of ascorbate can rapidly cleave the azo bond, leading to complete compound degradation.[4] |
| Light Exposure | Isomerization & Degradation | UV and even visible light can induce trans to cis isomerization and, over longer exposure, can lead to photobleaching and degradation.[3][6] |
| Temperature | Increased Degradation Rate | As with most chemical reactions, degradation rates will increase with temperature. The reverse (cis to trans) thermal relaxation is also temperature-dependent.[11] |
Experimental Protocol: Buffer Stability Assessment
This protocol provides a standardized method to empirically determine the stability of 3'-Chloro-4-dimethylaminoazobenzene in your buffer of choice.
Objective: To quantify the rate of degradation of the compound in a specific experimental buffer over a relevant time course.
Materials:
-
3'-Chloro-4-dimethylaminoazobenzene
-
Anhydrous DMSO
-
Experimental buffer(s) to be tested (e.g., PBS pH 7.4, Tris-HCl pH 8.0)
-
UV-Vis Spectrophotometer and quartz cuvettes or UV-compatible microplate reader
-
Calibrated incubator set to the experimental temperature (e.g., 37°C)
Methodology:
-
Prepare Stock Solution: Dissolve 3'-Chloro-4-dimethylaminoazobenzene in anhydrous DMSO to a concentration of 10 mM. This is your primary stock.
-
Determine λmax:
-
Dilute the stock solution in a suitable solvent (e.g., ethanol) to a concentration that gives an absorbance reading between 0.5 and 1.0.
-
Perform a wavelength scan (e.g., 300-600 nm) to determine the wavelength of maximum absorbance (λmax). This will be your analytical wavelength.
-
-
Prepare Test Solutions:
-
For each buffer to be tested, create a working solution by diluting the 10 mM DMSO stock to a final concentration of 50 µM. Ensure the final DMSO concentration is low and consistent across all samples (e.g., <0.5%).
-
Control: Prepare a parallel sample in anhydrous DMSO or ethanol, where the compound is expected to be stable.
-
-
Incubation and Measurement:
-
Take an initial absorbance reading at λmax for all samples at Time = 0.
-
Place the remaining solutions in the incubator at your experimental temperature, protected from light.
-
At specified time points (e.g., 1, 2, 4, 8, 24 hours), remove an aliquot from each solution and measure its absorbance at λmax.
-
-
Data Analysis:
-
Calculate the percentage of compound remaining at each time point relative to the T=0 reading: % Remaining = (Absorbance_t / Absorbance_0) * 100.
-
Plot % Remaining versus Time for each buffer to visualize the degradation kinetics.
-
Caption: Protocol for assessing compound stability in buffers.
References
- 4-Dimethylaminoazobenzene | EPA.
- A comparison of the effects of 3'-methyl-4-dimethylaminoazobenzene, 2-methyl-4-dimethylaminoazobenzene, and 2-acetylaminofluorene on rat liver DNA stability and new synthesis. PubMed.
- Molecular Factors Controlling the Isomerization of Azobenzenes in the Cavity of a Flexible Coordination Cage. Journal of the American Chemical Society.
- Azo dye degrading bacteria and their mechanism: A review.
- Biodegradation and Detoxification of Azo Dyes by Halophilic/Halotolerant Microflora Isolated From the Salt Fields of Tibet Autonomous Region China.
- 4-Dimethylaminoazobenzene - 15th Report on Carcinogens. NCBI Bookshelf.
- Meta-Substituted Asymmetric Azobenzenes: Insights into Structure–Property Rel
- Contrasting Photo-Switching Rates in Azobenzene Derivatives: How the Nature of the Substituent Plays a Role. PubMed Central.
- Biodecolorization and degradation of textile azo dyes using Lysinibacillus sphaericus MTCC 9523. Frontiers.
- (PDF) Photoisomerization in Different Classes of Azobenzene.
- C.I. Solvent Yellow 2 | C14H15N3 | CID 6053. PubChem.
- Spatial confinement alters the ultrafast photoisomerization dynamics of azobenzenes.
Sources
- 1. epa.gov [epa.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. C.I. Solvent Yellow 2 | C14H15N3 | CID 6053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Dimethylaminoazobenzene - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Frontiers | Biodecolorization and degradation of textile azo dyes using Lysinibacillus sphaericus MTCC 9523 [frontiersin.org]
- 8. Biodegradation and Detoxification of Azo Dyes by Halophilic/Halotolerant Microflora Isolated From the Salt Fields of Tibet Autonomous Region China - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Spatial confinement alters the ultrafast photoisomerization dynamics of azobenzenes - Chemical Science (RSC Publishing) DOI:10.1039/D0SC03955A [pubs.rsc.org]
- 11. Contrasting Photo-Switching Rates in Azobenzene Derivatives: How the Nature of the Substituent Plays a Role - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 3'-Chloro-4-dimethylaminoazobenzene for In Vitro Cytotoxicity Assays
Welcome to the technical support guide for 3'-Chloro-4-dimethylaminoazobenzene. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in in vitro cytotoxicity assays. Our goal is to empower you with the technical knowledge to overcome common experimental hurdles and generate reliable, reproducible data.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the properties and handling of 3'-Chloro-4-dimethylaminoazobenzene.
Q1: What is 3'-Chloro-4-dimethylaminoazobenzene and what is its mechanism of action?
3'-Chloro-4-dimethylaminoazobenzene is a chlorinated derivative of 4-Dimethylaminoazobenzene (also known as Methyl Yellow or Butter Yellow).[1] These compounds belong to the azo dye class, a group known for its carcinogenic properties.[2][3] The parent compound, 4-Dimethylaminoazobenzene, is a well-established laboratory hepatocarcinogen.[2] Its mechanism of action involves metabolic activation, primarily in the liver, through pathways like N-hydroxylation and demethylation, leading to the formation of reactive metabolites that can bind to cellular macromolecules like DNA and proteins, inducing cellular damage and potentially leading to cancerous transformations.[2] The chloro-substitution on the prime ring is expected to modulate this activity, though specific mechanistic details for this derivative require empirical determination in your experimental system.
Q2: What is the best solvent to use for this compound?
3'-Chloro-4-dimethylaminoazobenzene is practically insoluble in water.[4][5] Therefore, an organic solvent is required to prepare a stock solution. Dimethyl sulfoxide (DMSO) is the most common and recommended solvent due to its high solubilizing power for a wide array of organic compounds and its miscibility with aqueous cell culture media.[6] It is also soluble in other organic solvents like ethanol, benzene, and chloroform, but these are less common for cell culture applications due to higher volatility and cytotoxicity.[4][5]
Q3: What is a good starting concentration range for a cytotoxicity assay?
The optimal concentration range is highly dependent on the specific cell line and the assay duration.[7] For a preliminary range-finding experiment, it is advisable to use a broad, logarithmic dilution series. Based on typical cytotoxic compounds, a starting range of 10 µM to 250 µg/mL could be considered.[7] However, a more systematic approach is recommended.
Q4: How long should I expose the cells to the compound?
Exposure times in cytotoxicity assays typically range from 24 to 72 hours. A 24-hour exposure is often sufficient to observe acute cytotoxic effects. Longer incubation times (48 or 72 hours) may be necessary if the compound has a slower mechanism of action or if you are interested in cytostatic effects (inhibition of proliferation) in addition to direct cell killing. The choice should be based on your experimental goals and the known doubling time of your cell line.
In-Depth Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: I am seeing high variability between my replicate wells.
High variability is a common issue that undermines the reliability of your IC50 value. The cause is often procedural or related to cell health.
-
Causality & Explanation: Inconsistent results often stem from an uneven distribution of cells or compound across the plate. "Edge effects," where wells on the perimeter of a microplate evaporate faster, can also concentrate the compound and media components, altering cell response.
-
Troubleshooting Steps:
-
Cell Seeding Technique: Ensure you have a homogenous single-cell suspension before plating. Mix the cell suspension gently between pipetting to prevent settling.
-
Pipetting Accuracy: Calibrate your pipettes regularly. When adding the compound, ensure the pipette tip is below the surface of the media to avoid loss to the well wall, and mix gently by pipetting up and down.
-
Plate Layout: To mitigate edge effects, avoid using the outermost wells of the plate for experimental conditions. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier.
-
Incubation: Ensure your incubator has stable temperature and CO2 distribution.
-
Problem 2: My compound is precipitating in the cell culture medium.
Precipitation removes the compound from the solution, drastically lowering the effective concentration and leading to inaccurate results.
-
Causality & Explanation: This occurs when the final concentration of the compound in the aqueous culture medium exceeds its solubility limit. While highly soluble in a DMSO stock, the compound's poor aqueous solubility can become a problem upon dilution.[4]
-
Troubleshooting Steps:
-
Check Final Solvent Concentration: The final concentration of DMSO in the culture medium should ideally be kept below 0.5% (v/v) to prevent solvent-induced cytotoxicity.[8] Calculate the required dilution from your stock carefully.
-
Visual Inspection: After preparing your dilutions in media, visually inspect them for any cloudiness or precipitate before adding them to the cells. It can be helpful to check this under a microscope as well.
-
Solubility Test: Perform a simple solubility test by preparing your highest desired concentration in cell culture media and incubating it for a few hours at 37°C. Observe for any precipitation.
-
Modify Stock Concentration: If precipitation is an issue at your highest desired concentration, you may need to lower the concentration of your stock solution to allow for a larger volume to be added to the media, though be mindful of the final DMSO concentration.
-
Problem 3: I am not observing a clear dose-response curve or the IC50 value is unexpectedly high.
This indicates that the chosen concentration range may be inappropriate or that the assay itself is not performing optimally.
-
Causality & Explanation: An IC50 value represents the concentration at which a drug inhibits 50% of a measured biological process.[9] If your concentration range is too low, you will not reach this halfway point. Conversely, if your range is too high, all cells may die even at the lowest concentration, preventing the calculation of an accurate IC50. Furthermore, factors like cell density can significantly impact the apparent IC50.[10]
-
Troubleshooting Steps:
-
Perform a Range-Finding Experiment: Test the compound over a very broad range of concentrations (e.g., 0.01 µM to 100 µM) using a log or semi-log dilution series to identify the active window. See Protocol 3 for a detailed workflow.
-
Optimize Cell Seeding Density: The number of cells seeded per well is critical. Too few cells can lead to a weak signal, while too many cells can become confluent, altering their metabolic state and drug sensitivity.[8] See Protocol 2 for an optimization workflow.
-
Verify Compound Activity: Ensure your compound stock has not degraded. If possible, test it alongside a positive control compound with a known IC50 in your cell line.
-
Check for Assay Interference: Some compounds can interfere with the chemistry of viability assays like the MTT assay (e.g., by chemically reducing the MTT reagent), leading to artificially high viability readings.[11] Run a control plate with the compound and the assay reagent in cell-free media to check for direct chemical interactions.
-
Experimental Protocols & Data Presentation
Workflow for Optimizing 3'-Chloro-4-dimethylaminoazobenzene Concentration
The following diagram outlines the logical flow for systematically determining the optimal concentration of the test compound for your cytotoxicity experiments.
Caption: Experimental workflow for concentration optimization.
Protocol 1: Preparation of 3'-Chloro-4-dimethylaminoazobenzene Stock Solution
Objective: To prepare a high-concentration, sterile stock solution for serial dilutions.
Materials:
-
3'-Chloro-4-dimethylaminoazobenzene powder (Molar Mass: ~259.73 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or amber vials
-
Calibrated analytical balance
Procedure:
-
Calculation: Determine the mass of the compound needed for your desired stock concentration (e.g., 10 mM).
-
Mass (mg) = Desired Concentration (mol/L) * Volume (L) * Molar Mass ( g/mol ) * 1000 (mg/g)
-
Example for 1 mL of 10 mM stock: 0.010 mol/L * 0.001 L * 259.73 g/mol * 1000 mg/g = 2.60 mg
-
-
Weighing: Carefully weigh the calculated mass of the compound and place it into a sterile tube.
-
Dissolving: Add the calculated volume of sterile DMSO. Vortex thoroughly for several minutes until the compound is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization (Optional but Recommended): If needed, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: Optimizing Cell Seeding Density
Objective: To determine the number of cells per well that ensures logarithmic growth throughout the assay duration and provides a robust signal.
Materials:
-
Cell line of interest
-
Complete culture medium
-
96-well clear, flat-bottom tissue culture plates
-
Viability assay reagent (e.g., MTT, PrestoBlue™)
Procedure:
-
Prepare Cell Suspension: Harvest and count cells, then prepare a suspension in complete medium.
-
Seed Cells: In a 96-well plate, seed a range of cell densities (e.g., from 1,000 to 20,000 cells/well in a 100 µL volume). Include a "no-cell" control (media only) for background measurement.
-
Incubate: Incubate the plate for the intended duration of your cytotoxicity assay (e.g., 24, 48, or 72 hours).
-
Perform Viability Assay: At the end of the incubation period, perform your chosen viability assay according to the manufacturer's instructions.
-
Analyze Data: Plot the absorbance/fluorescence signal against the number of cells seeded.
-
Select Optimal Density: Choose a seeding density that falls within the linear portion of the curve and results in approximately 80-90% confluency at the end of the experiment. This ensures the cells are healthy and have room to grow, preventing artifacts from over-confluency.
Protocol 3: Performing a Range-Finding Cytotoxicity Experiment
Objective: To determine the approximate cytotoxic concentration range of the compound.
Materials:
-
Cells seeded at the optimal density (from Protocol 2)
-
Compound stock solution (from Protocol 1)
-
Complete culture medium
-
Viability assay reagent
Procedure:
-
Prepare Serial Dilutions: Prepare a broad, 10-fold serial dilution series of the compound in complete culture medium. For example, from a 10 mM stock, you can create dilutions to achieve final well concentrations of 100 µM, 10 µM, 1 µM, 0.1 µM, and 0.01 µM. Remember to include a vehicle control (media with the same final DMSO concentration as the highest compound dose) and a "no-treatment" control.
-
Treat Cells: Remove the old medium from the cells and add the medium containing the compound dilutions.
-
Incubate: Incubate for the desired exposure time (e.g., 24 hours).
-
Assess Viability: Perform the viability assay.
-
Analyze Results: Normalize the data to the vehicle control (set to 100% viability). Plot the percent viability against the log of the compound concentration. This will give you a preliminary dose-response curve and indicate the concentration range where the viability drops significantly. This information will be used to design a more definitive assay with a narrower concentration range (e.g., a 2-fold dilution series) around the estimated IC50.
Data Summary Table
The following table provides a template for summarizing expected starting concentration ranges. The actual values must be determined empirically for your specific cell line.
| Cell Line Type | Example Cell Line | Typical Starting Concentration Range (for Range-Finding) | Notes |
| Highly Sensitive | Jurkat (Leukemia) | 0.01 µM - 10 µM | Suspension cells may show faster responses. |
| Moderately Sensitive | A549 (Lung Carcinoma) | 0.1 µM - 100 µM | Adherent cells, standard response profile. |
| Resistant | HepG2 (Hepatoma) | 1 µM - 200 µM | These cells have high metabolic capacity and may detoxify compounds more effectively. |
References
-
National Center for Biotechnology Information (2021). 15th Report on Carcinogens: 4-Dimethylaminoazobenzene. Retrieved from [Link]
-
PubChem. C.I. Solvent Yellow 2. Retrieved from [Link]
- Montalvo-Arredondo, J., et al. (2022).
-
U.S. Environmental Protection Agency. 4-Dimethylaminoazobenzene. Retrieved from [Link]
-
New Jersey Department of Health (2010). Hazardous Substance Fact Sheet: 4-Dimethylaminoazobenzene. Retrieved from [Link]
-
National Toxicology Program (2009). RoC Profile: 4-Dimethylaminoazobenzene. Retrieved from [Link]
-
Wikipedia. Methyl yellow. Retrieved from [Link]
-
Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]
- O'Donnell, J. S., et al. (2016). The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. OncoTargets and Therapy.
-
Visikol Inc. (2022). The Importance of IC50 Determination. Retrieved from [Link]
- Stoddart, M. J. (2011). Cell viability assays: introduction. Methods in Molecular Biology.
-
ResearchGate. I am having problems in getting results in MTT assay. How do I rectify it?. Retrieved from [Link]
- Fischer, M., et al. (2020). Which concentrations are optimal for in vitro testing?. Archives of Toxicology.
-
Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
- Kroll, D. J., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. The Assay Guidance Manual.
Sources
- 1. Methyl yellow - Wikipedia [en.wikipedia.org]
- 2. C.I. Solvent Yellow 2 | C14H15N3 | CID 6053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nj.gov [nj.gov]
- 4. 4-Dimethylaminoazobenzene - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. diposit.ub.edu [diposit.ub.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The Importance of IC50 Determination | Visikol [visikol.com]
- 10. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Stability and proper storage conditions for 3'-Chloro-4-dimethylaminoazobenzene.
Technical Support Center: 3'-Chloro-4-dimethylaminoazobenzene
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for 3'-Chloro-4-dimethylaminoazobenzene. This document provides essential information on the stability and proper storage of this compound, structured to address common challenges encountered in the laboratory. Our goal is to equip you with the expertise to ensure the integrity of your materials and the reliability of your experimental outcomes.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the handling and storage of 3'-Chloro-4-dimethylaminoazobenzene.
Q1: What is 3'-Chloro-4-dimethylaminoazobenzene and what are its primary characteristics?
A1: 3'-Chloro-4-dimethylaminoazobenzene is a synthetic organic compound belonging to the azo dye family.[1] These compounds are characterized by the presence of a diazene functional group (R−N=N−R′), which connects two aryl groups.[1] In this specific molecule, one aryl group is a substituted aniline (N,N-dimethylaniline) and the other is a chlorobenzene. Like many azo compounds, it is a colored crystalline solid, typically appearing as an orange-yellow powder.[2] Due to its chemical structure, it is classified as a suspected carcinogen and should be handled with extreme caution.[2]
Q2: What are the ideal storage conditions for this compound in its solid form?
A2: To ensure long-term stability, the solid compound should be stored in a tightly closed container in a dry, well-ventilated place.[3] It is crucial to protect it from light, as azo dyes can be susceptible to photo-isomerization or degradation.[1][4] Storage should be in a locked area accessible only to authorized personnel. For specific temperature recommendations, always refer to the product label provided by the supplier.
Q3: How should I prepare and store solutions of 3'-Chloro-4-dimethylaminoazobenzene?
A3: It is highly recommended to prepare solutions fresh for each experiment to avoid degradation. If a stock solution must be prepared, use a high-purity, dry solvent. Store the solution in a tightly sealed, light-protecting vial (e.g., amber glass) and keep it refrigerated. Before use, allow the solution to warm to room temperature to ensure any precipitated solute redissolves. Avoid repeated freeze-thaw cycles.
Q4: What are the main factors that can cause this compound to degrade?
A4: The primary factors contributing to the degradation of 3'-Chloro-4-dimethylaminoazobenzene are:
-
Light Exposure: Azo compounds are known to undergo reversible trans-cis isomerization upon exposure to specific wavelengths of light, which can alter their physical and chemical properties.[5] Prolonged or high-energy light exposure can lead to irreversible photolytic degradation.[1]
-
Strong Acids and Oxidizing Agents: The compound is incompatible with strong acids and oxidizing agents (e.g., perchlorates, peroxides, nitrates).[2] Contact with these substances can lead to hazardous reactions and decomposition.
-
Elevated Temperatures: While stable under normal ambient temperatures, azo dyes can decompose at high temperatures.[6][7] The specific decomposition temperature for this compound may vary, but thermal stress should be avoided.
-
Atmospheric Conditions: Some arylamines may become colored on storage due to atmospheric oxidation. Storing the compound under an inert atmosphere (like argon or nitrogen) can provide an additional layer of protection, especially for long-term storage.
Table 1: Recommended Storage Conditions Summary
| Condition | Solid Form | In Solution | Rationale |
| Temperature | Ambient or as per supplier label | 2-8°C (Refrigerated) | Minimizes thermal degradation and slows down potential side reactions. |
| Light | Protect from light (Amber vial/dark) | Protect from light (Amber vial) | Prevents photo-isomerization and photolytic degradation of the azo bond.[1][5] |
| Atmosphere | Dry, well-ventilated area | Inert gas (e.g., Argon) overlay | Prevents moisture absorption and atmospheric oxidation. |
| Container | Tightly sealed, appropriate material | Tightly sealed glass vial (Amber) | Prevents contamination and exposure to air/moisture.[3] |
| Incompatibilities | Strong acids, oxidizing agents[2] | Strong acids, oxidizing agents, reducing agents | Avoids chemical reactions that can cleave the azo bond or alter the functional groups. |
Troubleshooting Guide
This guide provides solutions to specific problems that may arise during the handling and use of 3'-Chloro-4-dimethylaminoazobenzene.
Problem 1: The color of my solid compound has darkened or changed over time.
-
Potential Cause: This is often a sign of degradation, likely due to atmospheric oxidation or slow decomposition from prolonged exposure to ambient light and moisture. Arylamines are particularly prone to oxidation, which can result in discoloration.
-
Investigative Protocol:
-
Check Storage History: Review how and where the compound was stored. Was the container seal compromised? Was it left on the benchtop for extended periods?
-
Purity Check: Perform a simple purity analysis, such as Thin Layer Chromatography (TLC), comparing the stored compound to a fresh or standard sample if available. A change in color is often accompanied by the appearance of new spots on the TLC plate.
-
-
Solution:
-
For critical experiments, it is safest to discard the discolored reagent and use a fresh, unopened batch.
-
To prevent recurrence, strictly adhere to the storage conditions outlined in Table 1. Store the compound in a desiccator and inside a dark cabinet. For highly sensitive applications, consider storing under an inert atmosphere.
-
Problem 2: I am observing inconsistent or non-reproducible results in my assay.
-
Potential Cause: Inconsistent results are a classic symptom of reagent instability. The effective concentration of the active compound may be lower than calculated due to partial degradation. Furthermore, the degradation products could interfere with your experiment. The reversible trans-cis isomerization of the azo bond can also lead to a mixture of isomers with different biological or physical properties.[5]
-
Investigative Protocol:
-
Solution Preparation: Confirm that solutions are being prepared freshly for each set of experiments. If using a stock solution, how old is it and how has it been stored?
-
Spectroscopic Analysis: Measure the UV-Vis spectrum of your solution. A change in the absorption maximum (λmax) or the appearance of new peaks compared to a reference spectrum can indicate degradation or isomerization.
-
-
Solution:
-
Standardize Solution Handling: Always prepare solutions immediately before use from the solid compound.
-
Control for Isomerization: If your experiment is sensitive to the isomeric state, perform all manipulations under controlled lighting conditions (e.g., using a red safety light) to minimize light-induced isomerization.
-
Quantify Purity: If possible, use a quantitative method like HPLC to determine the purity of the compound before use and establish a purity threshold for your experiments.
-
Problem 3: The compound is difficult to dissolve or has precipitated out of solution.
-
Potential Cause: While solubility can be inherently low depending on the solvent, unexpected precipitation can occur if the compound has degraded into less soluble byproducts. Temperature fluctuations can also cause precipitation if the solution is near its saturation point.
-
Investigative Protocol:
-
Verify Solvent Choice: Double-check literature or supplier information for the recommended solvent for your desired concentration.
-
Assess Solution Storage: If the precipitate appeared in a stock solution, it may have degraded. Storing solutions at low temperatures can also cause the solute to crash out if its solubility limit is exceeded.
-
-
Solution:
-
Fresh Preparation: Discard the solution with precipitate and prepare a new one.
-
Solubility Enhancement: If solubility is a known issue, gentle warming or brief sonication can be used. However, be cautious with heating, as it can accelerate thermal degradation.[6]
-
Solvent System: Consider using a co-solvent system if a single solvent does not provide adequate solubility.
-
Diagram 1: Recommended Handling and Storage Workflow
This diagram outlines the critical steps for maintaining the integrity of 3'-Chloro-4-dimethylaminoazobenzene from receipt to experimental use.
Caption: Workflow for handling 3'-Chloro-4-dimethylaminoazobenzene.
Diagram 2: Potential Degradation Pathways
This diagram illustrates the primary environmental factors that can lead to the degradation of the compound, highlighting the susceptible parts of the molecule.
Caption: Factors leading to the degradation of the title compound.
References
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: 4-DIMETHYLAMINOAZOBENZENE. NJ.gov. [Link]
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 4-(Dimethylamino)-azobenzene-4'-sulphonic acid sodium salt. Carlroth.com. [Link]
-
U.S. Environmental Protection Agency. (n.d.). 4-Dimethylaminoazobenzene. EPA.gov. [Link]
-
Bunton, C. A., et al. (n.d.). The Hydrolysis of 4-Amino- and 4-Dimethylaminobenzene Sulfonyl Chlorides: An Unprecedented Case of Independence of Reactivity from pH. ResearchGate. [Link]
-
Al-Rubaie, L. A. R. (2017). Thermalstability and Photostability of new Azo dye. International Journal of Scientific and Research Publications. [Link]
-
Eawag. (n.d.). Chlorobenzene Degradation Pathway. Eawag-bbd.ethz.ch. [Link]
-
AZO GmbH. (n.d.). Raw material handling for detergents. Azo.com. [Link]
-
Lenarczyk, K., et al. (2020). Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. MDPI. [Link]
-
Jebar, K. A., & Al-Janabi, A. H. (2021). Review on Azo-Compounds and Their Applications. ResearchGate. [Link]
-
Wikipedia. (n.d.). Azo dye. Wikipedia.org. [Link]
-
Słowik, K., & Kandefer-Szerszeń, M. (2013). Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. ResearchGate. [Link]
-
Aßhoff, S. J., et al. (2020). A practical guide to versatile photoalignment of azobenzenes. Taylor & Francis Online. [Link]
-
Deadman, B. J., et al. (2021). The continuous flow synthesis of azos. National Institutes of Health. [Link]
-
National Toxicology Program. (2021). 4-Dimethylaminoazobenzene. National Institutes of Health. [Link]
- Halm, R. L., et al. (2007). Hydrolysis of chlorosilanes.
-
Jones, G., et al. (2004). Molecular Modeling Studies on the Photochemical Stability of Azo Dyes. ACS Publications. [Link]
-
Wang, C., et al. (2021). Azo Compounds as Active Materials of Energy Storage Systems. ResearchGate. [Link]
-
Weerasinghe, J. (2018). Microbial degradation of 3-chloropropionic acid. Griffith University. [Link]
-
Gangarapu, S., et al. (2022). Room-Temperature Decomposition of the Ethaline Deep Eutectic Solvent. National Institutes of Health. [Link]
-
Li, Y., et al. (2022). Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS). Cambridge Open Engage. [Link]
-
NCERT. (n.d.). Amines. National Council of Educational Research and Training. [Link]
-
Słowik, K., & Kandefer-Szerszeń, M. (2013). Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. National Institutes of Health. [Link]
-
Lee, J., et al. (2022). Solvent- and Light-Sensitive AIEE-Active Azo Dye: From Spherical to 1D and 2D Assemblies. MDPI. [Link]
-
National Center for Biotechnology Information. (n.d.). C.I. Solvent Yellow 2. PubChem. [Link]
Sources
Troubleshooting guide for inconsistent results in 3'-Chloro-4-dimethylaminoazobenzene experiments
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 3'-Chloro-4-dimethylaminoazobenzene. As Senior Application Scientists with extensive field experience in synthetic chemistry and drug development, we have compiled this guide to address the common challenges and inconsistencies encountered during experiments with this compound. Our goal is to provide you with the in-depth technical knowledge and practical troubleshooting strategies necessary to achieve consistent and reliable results. This guide is structured to anticipate your questions and provide clear, actionable solutions grounded in established scientific principles.
Troubleshooting Guide: Inconsistent Experimental Results
This section addresses specific issues you may encounter during the synthesis, purification, and handling of 3'-Chloro-4-dimethylaminoazobenzene. We delve into the causality behind these problems and provide step-by-step protocols to resolve them.
Q1: I'm experiencing significant batch-to-batch variability in the yield and purity of my 3'-Chloro-4-dimethylaminoazobenzene synthesis. What are the likely causes and how can I improve consistency?
Inconsistent yields and purity in azo dye synthesis are common challenges that often stem from a few critical reaction parameters.[1] The synthesis of 3'-Chloro-4-dimethylaminoazobenzene, like other azo dyes, typically proceeds via a two-step diazotization and azo coupling reaction.[1] Let's break down the potential sources of variability.
Causality and Solutions:
-
Diazotization Reaction Temperature: The formation of the diazonium salt from 3-chloroaniline is highly exothermic and the resulting salt is unstable at higher temperatures.[2] Failure to maintain a consistently low temperature (0-5 °C) can lead to decomposition of the diazonium salt, reducing the yield of the final product and generating impurities.
-
Solution: Employ a crushed ice/salt bath for more effective temperature control. Monitor the reaction temperature with a calibrated low-temperature thermometer and add the sodium nitrite solution slowly to prevent temperature spikes.
-
-
pH of the Azo Coupling Reaction: The electrophilicity of the diazonium salt and the nucleophilicity of the N,N-dimethylaniline coupling partner are highly pH-dependent.[3][4][5] For coupling with amines, a weakly acidic medium is generally optimal to ensure sufficient concentration of the free amine for reaction, while minimizing unwanted side reactions.[3]
-
Solution: Carefully monitor and adjust the pH of the N,N-dimethylaniline solution before and during the addition of the diazonium salt. A pH range of 4-6 is a good starting point. Use a calibrated pH meter and make small adjustments with dilute acid or base.
-
-
Purity of Starting Materials: The purity of the 3-chloroaniline and N,N-dimethylaniline is crucial. Impurities in the starting materials can lead to the formation of side products that are difficult to separate from the desired azo dye.
-
Solution: Use freshly distilled or high-purity starting materials. If the purity is uncertain, consider purification of the starting materials before use.
-
Troubleshooting Workflow for Synthesis:
Caption: A logical workflow for troubleshooting inconsistent synthesis results.
Q2: My purified 3'-Chloro-4-dimethylaminoazobenzene appears to be degrading, showing a color change over time. What is causing this instability and how can I prevent it?
Azo dyes can be susceptible to degradation when exposed to light, extreme pH, or certain chemical environments.[6][7][8] The observed color change is likely due to the breakdown of the azo chromophore.
Causality and Solutions:
-
Photodegradation: Azo compounds can undergo photoisomerization from the more stable trans-isomer to the cis-isomer, or more destructive photodegradation upon exposure to UV light.[7]
-
Solution: Store the compound in amber vials or in the dark to protect it from light. When handling, minimize exposure to direct sunlight or strong artificial light.
-
-
pH Instability: The color of many azo dyes is pH-sensitive, and extreme pH values can lead to irreversible degradation.[4][6]
-
Solution: Store the compound in a neutral, aprotic solvent if in solution. If stored as a solid, ensure it is in a tightly sealed container to protect it from acidic or basic atmospheric components.
-
-
Oxidative Degradation: The dimethylamino group can be susceptible to oxidation, which would alter the electronic properties of the molecule and thus its color.
-
Solution: Store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen.
-
Recommended Storage Conditions:
| Condition | Solid State | In Solution |
| Temperature | 2-8 °C | -20 °C |
| Atmosphere | Inert (Argon/Nitrogen) | Inert (Argon/Nitrogen) |
| Light | Protected from light (amber vial) | Protected from light (amber vial) |
| Solvent | N/A | Anhydrous, aprotic solvent (e.g., DMSO, DMF) |
Q3: I am having difficulty purifying 3'-Chloro-4-dimethylaminoazobenzene by column chromatography. The compound seems to streak and I get poor separation. What can I do to improve my purification?
Column chromatography of polar compounds like azo dyes can be challenging.[9][10][11] Streaking and poor separation are often due to issues with solubility, choice of stationary and mobile phases, or compound stability on the column.
Causality and Solutions:
-
Compound Stability on Silica Gel: The acidic nature of silica gel can cause degradation of some sensitive compounds.[10]
-
Solution: Before running a column, perform a quick stability test by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting to see if any new spots appear. If the compound is unstable, consider using a less acidic stationary phase like alumina or deactivating the silica gel with a small amount of a basic modifier like triethylamine in the eluent.
-
-
Inappropriate Solvent System: If the solvent system is not optimized, the compound may either not move from the baseline or move too quickly with the solvent front.[10][12]
-
Solution: Systematically screen different solvent systems using TLC to find one that gives your desired compound an Rf value of approximately 0.2-0.3. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, can often improve separation.
-
-
Sample Loading: Overloading the column or loading the sample in a solvent that is too strong can lead to band broadening and poor separation.[12]
-
Solution: Load the sample in a minimal amount of a solvent in which it is highly soluble but which is a weak eluent for the compound. Alternatively, dry-loading the sample onto a small amount of silica gel can improve resolution.[12]
-
Frequently Asked Questions (FAQs)
Q: What are the expected spectroscopic characteristics of 3'-Chloro-4-dimethylaminoazobenzene?
-
UV-Vis Spectroscopy: Azo dyes are characterized by strong absorption in the visible region.[13] We would expect a λmax in the range of 400-500 nm, corresponding to the π-π* transition of the conjugated azo system. The exact wavelength will be influenced by the solvent polarity.
-
¹H NMR Spectroscopy: The aromatic protons will appear in the range of 6.5-8.0 ppm. The N,N-dimethyl protons will be a singlet further upfield, likely around 3.0-3.5 ppm. The protons on the aromatic ring adjacent to the azo group may show a downfield shift.[15][16]
-
¹³C NMR Spectroscopy: Aromatic carbons will be in the 110-155 ppm range. The carbons of the N,N-dimethyl groups will be around 40-45 ppm.
-
FT-IR Spectroscopy: Look for characteristic peaks for the N=N stretch (around 1400-1450 cm⁻¹), C-N stretch (around 1350 cm⁻¹), and C-Cl stretch (around 1000-1100 cm⁻¹).
Q: What safety precautions should be taken when working with 3'-Chloro-4-dimethylaminoazobenzene?
While specific toxicity data for this compound is not available, it should be handled with care, assuming it may have properties similar to other azo dyes and chlorinated aromatic compounds. Many azo dyes are classified as potential carcinogens.[17]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid skin contact.
-
Disposal: Dispose of waste according to your institution's hazardous waste guidelines.
Experimental Protocols
Protocol 1: Synthesis of 3'-Chloro-4-dimethylaminoazobenzene
This protocol is a general procedure based on standard methods for azo dye synthesis.[1][5] Optimization may be required.
-
Diazotization of 3-Chloroaniline:
-
In a beaker, dissolve 3-chloroaniline (10 mmol) in a mixture of concentrated hydrochloric acid (2.5 mL) and water (25 mL).
-
Cool the solution to 0-5 °C in an ice/salt bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (10.5 mmol in 10 mL of water) dropwise, ensuring the temperature does not exceed 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 15 minutes.
-
-
Azo Coupling:
-
In a separate beaker, dissolve N,N-dimethylaniline (10 mmol) in a 10% aqueous solution of hydrochloric acid.
-
Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the N,N-dimethylaniline solution with vigorous stirring, maintaining the temperature below 10 °C.
-
Adjust the pH to 4-5 with a saturated sodium acetate solution.
-
Continue stirring in the ice bath for 30 minutes. The azo dye should precipitate as a colored solid.
-
-
Isolation and Purification:
Protocol 2: Stability Assessment of 3'-Chloro-4-dimethylaminoazobenzene
This protocol provides a framework for assessing the stability of the compound under different conditions.
-
Preparation of Stock Solutions: Prepare stock solutions of the purified compound in a suitable solvent (e.g., ethanol) at a known concentration.
-
Light Stability:
-
Transfer aliquots of the stock solution to two sets of vials.
-
Wrap one set in aluminum foil (dark control) and expose the other set to a controlled light source (e.g., a UV lamp at a specific wavelength or a broad-spectrum light source).
-
At various time points, measure the UV-Vis spectrum of the solutions and monitor for any decrease in absorbance at λmax or the appearance of new peaks.
-
-
pH Stability:
-
Prepare a series of buffered solutions across a range of pH values (e.g., pH 2, 4, 7, 9, 12).
-
Add a small aliquot of the stock solution to each buffer and monitor the UV-Vis spectrum over time.
-
References
-
The Synthesis of Azo Dyes. (n.d.). Retrieved from [Link]
- Perkampus, H.-H. (2013). UV-VIS Spectroscopy and Its Applications. Springer Science & Business Media.
-
What is the role of pH in azo coupling reaction of diazonium with phenol and aniline? (2015). Chemistry Stack Exchange. Retrieved from [Link]
- Al-Shemary, R. K., & Al-Zayadi, A. H. (2022). Effect of the PH on the Stability Constants of a Number of Azo Dyes Formed from the Reaction of (Diazotized 4-Aminobenzophenone) with a Some of Schiff Bases. Journal of Basrah Researches ((Sciences)), 48(1), 1-12.
-
Suggestions required for efficient isolation and purification of azo pigments? (2021). ResearchGate. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). 4-DIMETHYLAMINOAZOBENZENE. Retrieved from [Link]
- Krasnokutskaya, E. A., Semenischeva, N. I., Filimonov, V. D., & Knochel, P. (2007).
- Aljeboree, A. M., & Al-Janabi, A. H. (2022). Synthesis, Characterization and Analytical Study of New Azo Dye. Journal of Basrah Researches ((Sciences)), 48(1), 60-71.
- Wang, W., Wen, Y., Xu, L., Du, H., Zhou, Y., & Zhang, X. (2014). A Selective Release System Based on Dual‐Drug‐Loaded Mesoporous Silica for Nanoparticle‐Assisted Combination Therapy. Chemistry – A European Journal, 20(25), 7796-7802.
- A. H. Griffiths, in The Chemistry of Synthetic Dyes, ed. K. Venkataraman, Academic Press, 1970, vol. 3, ch. 4, pp. 133-193.
- Yakubu, M. K., & Kogo, A. A. (2016). THE EFFECT OF pH ON THE KINETICS OF SYNTHESIS OF METHYL ORANGE. Ahmadu Bello University.
- Schmid, H., & Hallaba, E. (1956). The Diazotisation of Aniline and of the Chloroanilines in Dilute Sulphuric Acid Solutions: A Kinetic Study. Monatshefte für Chemie und verwandte Teile anderer Wissenschaften, 87(4), 560-571.
-
Wheeler Scientific. (2024, July 4). Azo Dyes Demystified: The Chemistry Behind Methyl Orange Synthesis [Video]. YouTube. [Link]
- Kim, H. J., Kim, J. H., & Kim, E. (2019). Solvent-and Light-Sensitive AIEE-Active Azo Dye: From Spherical to 1D and 2D Assemblies. ACS omega, 4(7), 12266-12273.
-
Azo coupling. (2023, December 2). In Wikipedia. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
- Mohammed, S. A., & Abd Al-Rassol, A. A. (2017). Preparation, Characterization and Analytical Studies of novel Azo dyes and Diazo dyes. Journal of Kerbala University, 15(2), 1-12.
- Jones, A. C., et al. (2007). Structural characterisation of the photoisomers of reactive sulfonated azo dyes by NMR spectroscopy and DFT calculations. Photochemical & Photobiological Sciences, 6(5), 587-593.
-
Ashenhurst, J. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]
- Controlling Excited-State Dynamics via Protonation of Naphthalene-Based Azo Dyes. (2024). The Royal Society of Chemistry.
- Structural analysis of azo dyes using NMR spectroscopy and X-ray crystallography. (n.d.).
- Asian Journal of Chemistry. (2018).
-
Online Chemistry notes. (2023, May 25). Diazotization reaction: Mechanism and Uses. [Link]
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ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
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Minimizing precipitation of 3'-Chloro-4-dimethylaminoazobenzene in cell culture media
Technical Support Center
Topic: Minimizing Precipitation of 3'-Chloro-4-dimethylaminoazobenzene in Cell Culture Media
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of 3'-Chloro-4-dimethylaminoazobenzene in cell culture applications. As Senior Application Scientists, we have designed this resource to explain the underlying scientific principles and provide robust, field-proven protocols to ensure the success of your experiments.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
This section addresses the fundamental reasons behind the precipitation of 3'-Chloro-4-dimethylaminoazobenzene, providing the causal framework for the troubleshooting protocols that follow.
Q1: Why does my 3'-Chloro-4-dimethylaminoazobenzene precipitate in my aqueous cell culture medium?
A: The primary reason is the compound's chemical nature. 3'-Chloro-4-dimethylaminoazobenzene is a hydrophobic (lipophilic) molecule, meaning it has very low solubility in water-based solutions like cell culture media.[1][2] Its structure, rich in aromatic rings, leads to strong van der Waals forces and π-π stacking interactions between molecules, promoting aggregation and precipitation out of aqueous solutions.[3] The compound is classified as "practically insoluble in water" and is much more soluble in organic solvents like alcohols, ethers, and oils.[1][2]
Q2: I successfully dissolved the compound in DMSO to make a stock solution, but it immediately precipitated when I diluted it into my media. What happened?
A: This is a classic phenomenon known as "solvent-shift" precipitation. While 3'-Chloro-4-dimethylaminoazobenzene is soluble in a pure organic solvent like DMSO, this environment is drastically different from your cell culture medium, which is over 99% aqueous. When you introduce the DMSO stock into the media, the DMSO rapidly disperses, and the individual compound molecules are suddenly exposed to an aqueous environment they are not soluble in. This abrupt change in solvent polarity forces the hydrophobic compound molecules to aggregate together and precipitate, as this is a more energetically favorable state than interacting with water.
Q3: I've followed standard dilution protocols, but still see a precipitate. Could something else in my media be the cause?
A: Yes, although less common, other factors can contribute to or be mistaken for compound precipitation:
-
Salt Precipitation: Cell culture media are complex solutions of salts. Temperature fluctuations, such as moving media directly from a cold room to a warm incubator, can cause salts like calcium phosphate to precipitate out, appearing as a fine, crystalline powder.[4]
-
Temperature Effects: Repeated freeze-thaw cycles of media or supplements like serum can denature high-molecular-weight proteins, causing them to aggregate and precipitate.[4]
-
Evaporation: If incubator humidity is low, evaporation from your culture plates or flasks can concentrate solutes, including salts and your compound, beyond their solubility limits, leading to precipitation.[4]
-
Microbial Contamination: Bacterial or fungal contamination can cause the media to appear turbid, which can sometimes be confused with a chemical precipitate. A microscopic examination can help differentiate between crystalline precipitate and microorganisms.
Q4: How does the concentration of Fetal Bovine Serum (FBS) in my medium affect the compound's solubility?
A: Serum proteins, particularly albumin, play a crucial role in solubilizing hydrophobic molecules.[5] Albumin acts as a carrier protein, binding to hydrophobic compounds and effectively shielding them from the aqueous environment, thus keeping them in solution.[6][7] Therefore:
-
Higher FBS concentrations (e.g., 10%) generally increase the apparent solubility of hydrophobic compounds compared to low-serum or serum-free media.
-
Switching to a serum-free medium is a common cause of unexpected precipitation for compounds that were previously soluble in serum-containing media. The binding capacity of the serum has been removed, revealing the compound's true low aqueous solubility.[8]
Q5: Does the pH of the cell culture medium influence the solubility of 3'-Chloro-4-dimethylaminoazobenzene?
A: Yes, pH is a critical factor. The related compound, 4-dimethylaminoazobenzene, has a pKa of 2.96, indicating it is a weak base.[2] At the typical physiological pH of cell culture medium (~7.2-7.4), the molecule will be in its neutral, uncharged form. This neutral state is significantly less soluble in water than a charged, protonated state would be. While drastically lowering the pH to protonate the molecule would increase its solubility, this is not compatible with cell viability. However, it is important to ensure your medium is properly buffered, as even small shifts in pH can potentially influence the compound's aggregation behavior.[9]
Section 2: Troubleshooting Workflow & Advanced Solutions
This section provides a logical, step-by-step approach to resolving precipitation issues, from basic protocol optimization to advanced solubilization techniques.
Visual Troubleshooting Guide
The following diagram outlines the decision-making process for troubleshooting the precipitation of 3'-Chloro-4-dimethylaminoazobenzene.
Caption: Troubleshooting workflow for precipitation issues.
Step 1: Optimizing the Stock Solution
The foundation of a successful experiment is a properly prepared stock solution. The goal is to create the highest possible concentration that remains stable, allowing for the smallest possible volume to be added to the culture medium.
Protocol 1: High-Concentration Stock Solution Preparation
-
Solvent Selection: Use high-purity, anhydrous Dimethyl Sulfoxide (DMSO). It is an excellent solvent for this compound and is miscible with culture media.
-
Weighing: Accurately weigh the desired amount of 3'-Chloro-4-dimethylaminoazobenzene powder.
-
Dissolution: Add the appropriate volume of DMSO to achieve a high-concentration stock (e.g., 10-50 mM). Vortex vigorously for 2-3 minutes.
-
Aid Solubilization (if needed): If the compound does not fully dissolve, use a water bath sonicator for 5-10 minutes.[10] Gentle warming to 37°C can also be used, but do not overheat.
-
Filtration: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter compatible with organic solvents (e.g., PTFE).
-
Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.[4]
Rationale: A high stock concentration minimizes the amount of organic solvent introduced into the cell culture, reducing the risk of cytotoxicity. The final DMSO concentration in the culture should ideally be kept below 0.5%, and always below 1%.[11]
Step 2: Refining the Dilution Technique
How you add the stock to the medium is as important as the stock itself. The goal is to allow the compound molecules to disperse and interact with solubilizing agents in the medium (like serum proteins) before they have a chance to aggregate.
Protocol 2: Optimized Dilution into Culture Medium
-
Pre-warm Medium: Ensure your cell culture medium (containing serum, if used) is pre-warmed to 37°C. This can slightly increase the solubility limit and prevents temperature shock-induced precipitation of media components.
-
Vortexing: Place the tube of pre-warmed medium on a vortex mixer set to a medium speed.
-
Dropwise Addition: While the medium is vortexing, add the required volume of your stock solution drop-by-drop directly into the vortex. This rapid, turbulent mixing promotes immediate dispersion.
-
Final Mix: Continue vortexing for an additional 15-30 seconds after adding the stock to ensure homogeneity.
-
Visual Inspection: Immediately inspect the solution for any signs of precipitation (e.g., cloudiness, Tyndall effect when a light is shone through it). Use this freshly prepared medium for your experiment without delay.
Pro-Tip: For very high final concentrations, consider a serial dilution. First, dilute the stock 1:10 in pure, sterile medium using the vortexing method. Then, use this intermediate dilution to prepare your final working concentration.
Step 3: Evaluating Media Composition
If precipitation persists, investigate the role of your medium's components.
-
Serum Check: Prepare two tubes of your base medium (e.g., DMEM). To one, add your standard concentration of FBS (e.g., 10%). Leave the other serum-free. Perform the optimized dilution (Protocol 2) into both tubes. If the compound precipitates in the serum-free tube but not the serum-containing one, it confirms that serum proteins are critical for its solubility.
-
Microscopic Examination: Place a drop of the medium containing the precipitate onto a microscope slide and observe under 10x or 20x magnification. Chemical precipitates often appear as amorphous or crystalline structures, which are distinct from the appearance of bacterial or fungal contaminants.
Step 4: Advanced Solubilization: Cyclodextrin-Mediated Formulation
When standard methods fail, a solubilizing excipient is required. Cyclodextrins are a highly effective and widely used solution.[12] They are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13][14] They form an "inclusion complex" by encapsulating the hydrophobic drug molecule, presenting a water-soluble complex to the aqueous medium.[14] Hydroxypropyl-β-cyclodextrin (HP-β-CyD) is particularly favored for its high aqueous solubility and excellent biocompatibility.[13]
Mechanism of Cyclodextrin Solubilization
Caption: Cyclodextrins encapsulate hydrophobic molecules, rendering them soluble.
Protocol 3: Preparation of a 3'-Chloro-4-dimethylaminoazobenzene-HP-β-CyD Complex
-
Prepare HP-β-CyD Solution: Prepare a 10-20% (w/v) solution of HP-β-CyD in sterile, purified water. For example, dissolve 2g of HP-β-CyD in a final volume of 10 mL of water. Gentle warming and stirring may be required. Sterile filter this solution through a 0.22 µm filter.
-
Create Stock Solution: Dissolve your 3'-Chloro-4-dimethylaminoazobenzene in a minimal amount of a suitable organic solvent like ethanol or DMSO.
-
Form the Complex: While vigorously stirring the HP-β-CyD solution, slowly add the compound's stock solution. The molar ratio of HP-β-CyD to the compound should be high (start with at least 5:1 and optimize if necessary).
-
Equilibrate: Cover the solution, protect it from light, and allow it to stir at room temperature for at least 4-6 hours (or overnight) to ensure maximum complex formation.
-
Storage and Use: This aqueous, complexed stock solution can now be stored at 4°C (short-term) or -20°C (long-term). It can be diluted directly into your cell culture medium, where it should remain soluble.
-
Validation: Always run a vehicle control in your experiments using the HP-β-CyD solution without the compound to ensure the cyclodextrin itself does not affect your cellular phenotype.
Section 3: Summary Data & References
Data Tables
Table 1: Physicochemical Properties of 3'-Chloro-4-dimethylaminoazobenzene & Analogs
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₄ClN₃ | |
| Molecular Weight | 259.74 g/mol | |
| Appearance | Orange to dark red powder/crystal | |
| Water Solubility | Practically Insoluble | [1][2] |
| Log Kₒw (Octanol/Water) | 4.58 (for 4-dimethylaminoazobenzene) | [2] |
| pKa (Weak Base) | 2.96 (for 4-dimethylaminoazobenzene) |[2] |
Table 2: Recommended Solvents for Primary Stock Solution Preparation
| Solvent | Purity | Max Final Conc. in Culture | Notes |
|---|---|---|---|
| DMSO | Anhydrous, ≥99.7% | < 0.5% (recommended) | Standard choice for hydrophobic compounds. Can be cytotoxic at higher concentrations. |
| Ethanol | 200 Proof, USP Grade | < 0.5% | Can be more volatile than DMSO. Some cell types are sensitive to ethanol. |
References
-
National Toxicology Program. (2021). 15th Report on Carcinogens: 4-Dimethylaminoazobenzene. National Center for Biotechnology Information. [Link]
-
Mino, Y., et al. (2023). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. MDPI. [Link]
-
New Jersey Department of Health. (2007). Hazardous Substance Fact Sheet: 4-Dimethylaminoazobenzene. NJ.gov. [Link]
-
U.S. Environmental Protection Agency (EPA). (1999). 4-Dimethylaminoazobenzene Hazard Summary. EPA.gov. [Link]
-
Sreshta, H., et al. (2022). The Relationship between Hydrophobicity and Drug-Protein Binding in Human Serum Albumin: A Quartz Crystal Microbalance Study. MDPI. [Link]
-
Miro, A., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information. [Link]
-
Muntean, S. G., et al. (2013). Spectroscopic study of azo dye aggregation in aqueous solution. ResearchGate. [Link]
-
Vasu, S. K., et al. (2016). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]
-
Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell.com. [Link]
-
Aptullahoğlu, E. (2024). Is this a contamination in cell culture?. ResearchGate. [Link]
-
Zsila, F. (2013). Binding Properties of Hydrophobic Molecules to Human Serum Albumin Studied by Fluorescence Titration. ResearchGate. [Link]
-
Kulkarni, A. D., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. National Center for Biotechnology Information. [Link]
-
Rotter, V., et al. (2019). Deriving protein binding-corrected chemical concentrations for in vitro testing. National Center for Biotechnology Information. [Link]
-
Dollo, G. (2017). Hi, can anyone tell me how to dissolve a hydrophobic compound..?. ResearchGate. [Link]
-
Ngoy, D. K., et al. (2022). The in situ generation and reactive quench of diazonium compounds in the synthesis of azo compounds in microreactors. Beilstein Journals. [Link]
-
Sreshta, H., et al. (2022). The Relationship between Hydrophobicity and Drug-Protein Binding in Human Serum Albumin: A Quartz Crystal Microbalance Study. MDPI. [Link]
-
Rogozin, E. N., et al. (2016). Effects of pH on the Aqueous Solubility of Selected Chlorinated Phenols. ResearchGate. [Link]
-
National Toxicology Program (NTP). (2016). RoC Profile: 4-Dimethylaminoazobenzene. NTP.gov. [Link]
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Impact of pH on the stability of 3'-Chloro-4-dimethylaminoazobenzene solutions
This technical support guide is designed for researchers, scientists, and drug development professionals working with 3'-Chloro-4-dimethylaminoazobenzene. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and successful use of its solutions, with a particular focus on the impact of pH.
Introduction to 3'-Chloro-4-dimethylaminoazobenzene
3'-Chloro-4-dimethylaminoazobenzene is an azo dye characterized by a pH-sensitive chromophore. The dimethylamino group acts as a proton acceptor, and the equilibrium between its protonated and unprotonated forms is responsible for the observable color change in response to varying pH levels. This property makes it a valuable tool in various analytical and research applications, including as a pH indicator and a component in photoswitchable systems. However, its low aqueous solubility and potential for degradation necessitate careful handling and solution preparation.
Frequently Asked Questions (FAQs)
Q1: What is the expected pH range for the color change of 3'-Chloro-4-dimethylaminoazobenzene?
A1: While the exact pKa of 3'-Chloro-4-dimethylaminoazobenzene is not widely published, we can estimate its behavior based on its parent compound, 4-dimethylaminoazobenzene, which has a pKa of approximately 3.2. The electron-withdrawing nature of the chlorine atom at the 3' position is expected to slightly decrease the basicity of the dimethylamino group, thus shifting the pKa to a slightly lower value. Therefore, the visible color change is anticipated in the acidic pH range, likely between pH 2.5 and 4.5.
Q2: Why is my 3'-Chloro-4-dimethylaminoazobenzene not dissolving in water?
A2: 3'-Chloro-4-dimethylaminoazobenzene has very low solubility in water.[1] This is a common characteristic of many azo dyes. To prepare aqueous solutions, it is often necessary to first dissolve the compound in a small amount of a water-miscible organic solvent, such as ethanol, methanol, or DMSO, before diluting with the aqueous buffer. For a detailed procedure, refer to the "Protocol for Preparation of a Stock Solution" section.
Q3: My solution of 3'-Chloro-4-dimethylaminoazobenzene changed color over time, even at a constant pH. What could be the cause?
A3: Azo dyes can be susceptible to degradation, particularly when exposed to light or strong oxidizing or reducing agents.[2] The azo bond (–N=N–) can be cleaved, leading to the formation of colorless aromatic amines.[2][3] To ensure the stability of your solutions, it is recommended to store them in a cool, dark place and to prepare them fresh when possible. For long-term storage, amber vials or containers wrapped in aluminum foil are advisable.
Q4: Can I use a standard spectrophotometer to measure the absorbance changes of 3'-Chloro-4-dimethylaminoazobenzene with pH?
A4: Yes, a standard UV-Vis spectrophotometer is the ideal instrument for this purpose. You will need to determine the λmax (wavelength of maximum absorbance) for both the acidic (protonated) and basic (unprotonated) forms of the dye. By measuring the absorbance at these two wavelengths across a range of pH values, you can monitor the transition and determine the pKa of the indicator.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitate forms when adding the stock solution to an aqueous buffer. | The concentration of the organic solvent from the stock solution is too high in the final aqueous solution, causing the dye to crash out. | - Increase the proportion of the aqueous buffer to the organic stock solution.- Try a different water-miscible organic solvent for the stock solution (e.g., DMSO instead of ethanol).- Gently warm the solution while stirring to aid dissolution, but be cautious of potential degradation at elevated temperatures. |
| Inconsistent or drifting absorbance readings in the spectrophotometer. | - The lamp in the spectrophotometer has not been allowed to warm up and stabilize.- The cuvette is dirty, scratched, or not consistently oriented in the cuvette holder.- The solution is not homogenous or contains air bubbles. | - Allow the spectrophotometer to warm up for at least 15-30 minutes before taking measurements.- Clean the cuvette with an appropriate solvent and handle it only by the frosted sides. Ensure it is placed in the holder in the same orientation for each reading.- Gently invert the cuvette to mix the solution before measurement and ensure there are no air bubbles in the light path. |
| The color of the solution fades unexpectedly during the experiment. | Photobleaching due to prolonged exposure to the spectrophotometer's light source or ambient light. | - Minimize the exposure of the solution to light by keeping the cuvette in the dark between measurements.- If your spectrophotometer allows, reduce the intensity of the light source or the measurement time. |
| The observed pKa value is different from the expected value. | - Inaccurate pH measurement of the buffer solutions.- The ionic strength of the solutions is affecting the activity of the ions. | - Calibrate the pH meter with fresh, certified buffer standards before preparing your solutions.- Maintain a constant ionic strength across all your buffer solutions by adding a neutral salt (e.g., KCl). |
Experimental Protocols
Protocol for Preparation of a Stock Solution
Due to the poor aqueous solubility of 3'-Chloro-4-dimethylaminoazobenzene, a stock solution in an organic solvent is recommended.
Materials:
-
3'-Chloro-4-dimethylaminoazobenzene (CAS: 3789-77-3)[4]
-
Ethanol (or DMSO)
-
Volumetric flask
-
Analytical balance
Procedure:
-
Accurately weigh a desired amount of 3'-Chloro-4-dimethylaminoazobenzene.
-
Transfer the solid to a volumetric flask.
-
Add a small amount of ethanol (or DMSO) to dissolve the solid completely. Gentle warming in a water bath may be necessary.
-
Once dissolved, bring the solution to the final volume with the same solvent.
-
Store the stock solution in a tightly sealed, amber glass vial at 4°C.
Protocol for Spectrophotometric Determination of pKa
This protocol outlines the steps to experimentally determine the pKa of 3'-Chloro-4-dimethylaminoazobenzene.
Materials:
-
Stock solution of 3'-Chloro-4-dimethylaminoazobenzene
-
A series of buffer solutions with known pH values (e.g., citrate or acetate buffers ranging from pH 2.5 to 5.5)
-
UV-Vis spectrophotometer
-
Quartz or glass cuvettes
-
pH meter
Procedure:
-
Determine the λmax of the acidic and basic forms:
-
Prepare two solutions: one in a highly acidic buffer (e.g., pH 2) and one in a slightly basic or neutral buffer (e.g., pH 7).
-
Scan the absorbance of each solution across the visible spectrum (e.g., 350-600 nm) to find the wavelength of maximum absorbance for the acidic form (λmax,acid) and the basic form (λmax,base).
-
-
Prepare a series of solutions with varying pH:
-
To a set of cuvettes, add a constant volume of the 3'-Chloro-4-dimethylaminoazobenzene stock solution.
-
Add a constant volume of each of the different pH buffers to the respective cuvettes. Ensure the final concentration of the dye is the same in all solutions.
-
-
Measure the absorbance:
-
Measure the absorbance of each solution at both λmax,acid and λmax,base.
-
-
Calculate the pKa:
-
The pKa can be determined graphically by plotting the absorbance at λmax,base against the pH. The midpoint of the resulting sigmoidal curve corresponds to the pKa.
-
Alternatively, use the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH - log([A - A_acid] / [A_base - A]) Where:
-
A is the absorbance of the solution at a given pH at λmax,base.
-
A_acid is the absorbance of the fully protonated form at λmax,base.
-
A_base is the absorbance of the fully unprotonated form at λmax,base.
-
-
Data Presentation
Table 1: Recommended Buffer Systems for pKa Determination
| pH Range | Recommended Buffer System |
| 2.5 - 4.0 | Citrate Buffer |
| 4.0 - 5.5 | Acetate Buffer |
Table 2: Expected Spectroscopic Properties
| Form | Expected Color | Approximate λmax Range |
| Protonated (Acidic) | Red/Orange | ~500-530 nm |
| Unprotonated (Basic) | Yellow | ~400-450 nm |
Note: These are estimated values based on similar compounds and should be determined experimentally.
Visualizations
Logical Workflow for Troubleshooting Solution Instability
Caption: The equilibrium between the protonated and unprotonated forms.
References
-
PubChem. 4-Dimethylaminoazobenzene. National Center for Biotechnology Information. [Link]
-
Merino, E. (2011). Synthesis of azobenzenes: the coloured pieces of molecular materials. Journal of Materials Chemistry, 21(27), 9883-9892. [Link]
- Bandara, H. M. D., & Dissanayake, D. P. D. S. (2021). Azo Dyes: A Review of Their Chemistry and Environmental Impacts. Journal of Environmental Science and Public Health, 5(2), 134-149.
- Tokyo Chemical Industry Co., Ltd. (n.d.). Safety Data Sheet: 3'-Chloro-4-dimethylaminoazobenzene.
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: 4-Dimethylaminoazobenzene. [Link]
-
Gao, W., et al. (2020). In vivo dissolution of poorly water-soluble drugs: Proof of concept based on fluorescence bioimaging. Acta Pharmaceutica Sinica B, 10(8), 1481-1491. [Link]
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ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
-
European Medicines Agency. (2013). Guideline on stability testing of existing active substances and related finished products. [Link]
-
Al-Sabagh, A. M., et al. (2016). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. American Journal of Analytical Chemistry, 7(12), 935-946. [Link]
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Fang, Y., et al. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. Molecules, 29(19), 4522. [Link]
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FastColours.com. (n.d.). How to Dissolve Water Soluble Dyes. [Link]
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Truman State University. (n.d.). Spectrophotometric Determination of the pKa of Bromothymol Blue. [Link]
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Indira Gandhi National Open University. (n.d.). Experiment 5: Determination of pKa of an Indicator using Spectrophotometry. [Link]
-
HINOTEK. (n.d.). Spectrophotometer Troubleshooting: 15 Common Problems & Solutions. [Link]
-
Sper Scientific Direct. (2023, July 11). Spectrophotometer Selection and Troubleshooting: A Practical Guide. [Link]
-
Quora. (2020, December 5). What are the steps of degradation of azo dyes?. [Link]
- International Agency for Research on Cancer. (1975).
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Wang, L., et al. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. Molecules, 29(19), 4522. [Link]
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eGyanKosh. (n.d.). EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY. [Link]
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Piotto, S., et al. (2022). Substituted Azobenzene Molecules with Antimicrobial Properties. Encyclopedia, 2(4), 1735-1745. [Link]
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ResearchGate. (n.d.). Dissolution Method Development for Poorly Soluble Compounds. [Link]
-
Occupational Safety and Health Administration. (n.d.). 4-DIMETHYLAMINOAZOBENZENE. [Link]
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Chem321 Lab Spring '11. (n.d.). SPECTROPHOTOMETRIC DETERMINATION OF THE pKa OF AN ACID-BASE INDICATOR BACKGROUND. [Link]
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MDPI. (2022). Degradation of Azo Dyes: Bacterial Potential for Bioremediation. [Link]
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ACS Publications. (2008). Computation of pKa Values of Substituted Aniline Radical Cations in Dimethylsulfoxide Solution. [Link]
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ACS Publications. (2022). Electrochemistry of Azobenzenes and Its Potential for Energy Storage. [Link]
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ResearchGate. (2016). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. [Link]
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GMP SOP. (n.d.). Stability testing overview for Pharmaceutical products. [Link]
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Journal of Engineering Research and Applied Science. (2023). Statistical Analysis of Substituent Effects on pKa of Aniline. [Link]
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Wikipedia. (n.d.). Azobenzene. [Link]
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Quora. (2020). What are the steps of degradation of azo dyes?. [Link])
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Wikipedia. (n.d.). Methyl yellow. [Link]
Sources
Technical Support Center: Decontamination of Surfaces Exposed to 3'-Chloro-4-dimethylaminoazobenzene
This technical support guide provides comprehensive procedures and answers to frequently asked questions regarding the safe decontamination of laboratory surfaces exposed to 3'-Chloro-4-dimethylaminoazobenzene. As a known hazardous chemical, stringent cleaning protocols are necessary to ensure a safe working environment and prevent cross-contamination. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling and decontamination of 3'-Chloro-4-dimethylaminoazobenzene.
Q1: What are the primary hazards associated with 3'-Chloro-4-dimethylaminoazobenzene?
A1: 3'-Chloro-4-dimethylaminoazobenzene is classified as a hazardous substance. The primary concerns are its potential carcinogenicity and mutagenicity. It can be harmful if inhaled, ingested, or absorbed through the skin. Direct contact may cause skin and eye irritation. Therefore, handling this compound requires extreme caution and the use of appropriate personal protective equipment (PPE).
Q2: What immediate steps should I take in case of a small spill of 3'-Chloro-4-dimethylaminoazobenzene powder?
A2: For a small spill, first, ensure the area is well-ventilated and restrict access to prevent further spread. Wearing appropriate PPE (at a minimum, a lab coat, safety goggles, and chemical-resistant gloves), gently cover the spill with an inert absorbent material such as dry lime, sand, or soda ash. Do not use water as this may increase the risk of aerosolization. Carefully scoop the mixture into a sealable, labeled hazardous waste container. Following the initial cleanup, the area must be decontaminated.
Q3: Can I use a standard laboratory detergent to clean a surface contaminated with this azo dye?
A3: While a good quality laboratory detergent and water can remove visible traces of the dye, it may not be sufficient to chemically inactivate the hazardous properties of the compound. A two-step process of initial cleaning followed by chemical decontamination is recommended to ensure the surface is thoroughly cleaned and safe for subsequent use.
Q4: How do I know if a surface is truly decontaminated?
A4: Visual inspection is the first step; the absence of any yellow or orange staining is a primary indicator. However, for a substance with carcinogenic potential, visual cleanliness is not sufficient. A validation process involving wipe sampling of the decontaminated surface followed by a sensitive analytical method, such as High-Performance Liquid Chromatography (HPLC), is the most reliable way to confirm the absence of residual contamination.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the decontamination of 3'-Chloro-4-dimethylaminoazobenzene.
| Problem | Possible Cause(s) | Solution(s) |
| Persistent yellow/orange staining on surfaces after cleaning. | 1. The decontamination solution was not strong enough or the contact time was insufficient. 2. The surface is porous or has been damaged, allowing the dye to penetrate. 3. The initial cleaning step to remove gross contamination was not performed adequately. | 1. Repeat the decontamination procedure, ensuring the correct concentration of the decontaminant and allowing for the recommended contact time. For stubborn stains, a second application may be necessary. 2. For porous surfaces, prolonged soaking with a compatible decontamination solution may be required. If the surface is permanently stained and cannot be reliably decontaminated, it should be replaced. 3. Thoroughly clean the surface with a laboratory-grade detergent and rinse before applying the chemical decontaminant. |
| Corrosion or damage to stainless steel surfaces after decontamination. | 1. Use of an incompatible decontamination agent (e.g., prolonged contact with high concentrations of sodium hypochlorite). 2. The decontamination solution was not properly neutralized or rinsed off. | 1. Choose a decontamination agent compatible with stainless steel. If using sodium hypochlorite, ensure the contact time is minimized and the surface is thoroughly rinsed with water afterward.[1] 2. After the required contact time, neutralize the decontamination solution if necessary and thoroughly rinse the surface with deionized water. Dry the surface completely. |
| Discoloration or crazing of plastic surfaces (e.g., polypropylene, polyethylene). | 1. Use of an incompatible solvent or decontamination agent. | 1. Refer to chemical compatibility charts before selecting a decontamination solution. For many plastics, hydrogen peroxide or sodium hydrosulfite solutions are safer alternatives to strong oxidizing agents. Always test the solution on a small, inconspicuous area first. |
| Uncertainty about the effectiveness of the decontamination. | 1. Lack of a quantitative method to verify the absence of the contaminant. | 1. Implement a cleaning validation protocol. This involves taking wipe samples from the decontaminated surface and analyzing them using a sensitive analytical technique like HPLC to quantify any residual 3'-Chloro-4-dimethylaminoazobenzene. |
Decontamination Workflow
The following diagram illustrates the decision-making process and steps for decontaminating surfaces exposed to 3'-Chloro-4-dimethylaminoazobenzene.
Caption: Decision-making and procedural flow for spill response and decontamination.
Detailed Decontamination Protocols
Choose the appropriate protocol based on the surface material. Always perform a spot test on a small, inconspicuous area before applying any chemical decontaminant to a larger surface.
Protocol 1: Oxidative Decontamination for Glass and Stainless Steel Surfaces
This protocol utilizes a potassium permanganate solution, which acts as a strong oxidizing agent to break the azo bond.
Materials:
-
Potassium permanganate (KMnO₄)
-
Sulfuric acid (H₂SO₄), 1M solution
-
Sodium bisulfite (NaHSO₃) or Ascorbic acid for neutralization
-
Deionized water
-
Laboratory-grade detergent
-
Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, lab coat
Procedure:
-
Initial Cleaning: Thoroughly wash the contaminated surface with a laboratory-grade detergent and warm water to remove any gross contamination. Rinse with deionized water.
-
Prepare Decontamination Solution: In a chemical fume hood, prepare a 0.1% (w/v) potassium permanganate solution in deionized water. Carefully acidify the solution by adding 1M sulfuric acid to a final pH of approximately 1.5. Prepare this solution fresh before each use.
-
Application: Apply the acidic potassium permanganate solution to the contaminated surface, ensuring complete coverage.
-
Contact Time: Allow the solution to remain on the surface for a minimum of 10 minutes. The purple color of the permanganate should fade as it reacts with the dye.
-
Neutralization and Rinsing: Neutralize the remaining potassium permanganate by applying a solution of sodium bisulfite or ascorbic acid until the purple color disappears. Thoroughly rinse the surface with deionized water.
-
Final Rinse and Drying: Perform a final rinse with deionized water and dry the surface completely with a clean, lint-free cloth.
Protocol 2: Reductive Decontamination for Plastic Surfaces (Polypropylene, Polyethylene)
This protocol uses an alkaline sodium hydrosulfite solution, a reducing agent that cleaves the azo bond. This method is generally safer for plastic surfaces that may be damaged by strong oxidizing agents.
Materials:
-
Sodium hydrosulfite (Na₂S₂O₄)
-
Sodium hydroxide (NaOH), 1M solution
-
Deionized water
-
Laboratory-grade detergent
-
PPE: Chemical-resistant gloves, safety goggles, lab coat
Procedure:
-
Initial Cleaning: Clean the surface with a laboratory-grade detergent and water, followed by a deionized water rinse.
-
Prepare Decontamination Solution: In a well-ventilated area or chemical fume hood, prepare a 5% (w/v) solution of sodium hydrosulfite in deionized water. Adjust the pH to approximately 10 by adding 1M sodium hydroxide solution. Prepare this solution fresh immediately before use, as it is unstable in air.
-
Application: Apply the alkaline sodium hydrosulfite solution to the contaminated surface.
-
Contact Time: Allow the solution to react for at least 15-20 minutes.
-
Rinsing: Thoroughly rinse the surface with copious amounts of deionized water.
-
Final Cleaning and Drying: Wash the surface again with a laboratory-grade detergent, rinse with deionized water, and dry completely.
Decontamination Solution Compatibility
| Decontamination Solution | Stainless Steel | Glass | Polypropylene (PP) | Polyethylene (PE) |
| Acidic Potassium Permanganate (0.1%) | Good (short contact time) | Excellent | Fair (potential for staining) | Fair (potential for staining) |
| Alkaline Sodium Hydrosulfite (5%) | Fair (potential for pitting with prolonged contact) | Excellent | Excellent[2] | Good[3] |
| Sodium Hypochlorite (10% solution, ~0.5% active chlorine) | Poor (corrosive, especially at low pH)[1] | Excellent | Good[4] | Good[5] |
| Hydrogen Peroxide (3%) | Good | Excellent | Good[6] | Good |
Validation of Decontamination
To ensure the complete removal of 3'-Chloro-4-dimethylaminoazobenzene, a validation step is crucial.
Wipe Sampling Protocol
-
Define Sampling Area: Mark a 10 cm x 10 cm area on the decontaminated surface.
-
Prepare Wipe: Moisten a low-particle wipe with a suitable solvent (e.g., methanol or acetonitrile).
-
Wipe the Surface: Wipe the defined area with firm, overlapping strokes in one direction. Fold the wipe with the exposed side inward and wipe the same area again in a perpendicular direction.
-
Sample Extraction: Place the wipe in a vial containing a known volume of the solvent and extract the analytes by sonication or vortexing.
-
Analysis: Analyze the extract using a validated analytical method, such as HPLC with UV detection, to quantify any residual 3'-Chloro-4-dimethylaminoazobenzene.[7][8]
The acceptance limit for residual contamination should be established based on a risk assessment. A common approach in the pharmaceutical industry is to set a limit of no more than 1/1000th of the therapeutic dose of the active substance in the maximum daily dose of the next product manufactured on the same equipment.[9] For a non-pharmaceutical laboratory setting, a non-detectable level by a sensitive analytical method is a desirable goal.
Waste Disposal
All materials used in the decontamination process, including absorbent materials, used wipes, and disposable PPE, must be collected in a properly labeled hazardous waste container for disposal according to institutional and local regulations. The decontamination solutions may require neutralization before disposal. Consult your institution's environmental health and safety office for specific guidance on waste disposal.[10][11][12][13][14]
References
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Westlab. (2023, November 28). Silver Nitrate Stain Solutions: Expert Tips for Flawless Lab Results. Retrieved from [Link]
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ResearchGate. (n.d.). Analytical detection methods for azo dyes: A focus on comparative limitations and prospects of bio-sensing and electrochemical nano-detection. Retrieved from [Link]
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University of Toronto. (n.d.). Guidelines for Using Sodium Hypochlorite as a Disinfectant for Biological Waste. Retrieved from [Link]
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VTT Technical Research Centre of Finland. (1998). Thiosulfate pitting corrosion of stainless steels in paper machine environment. Retrieved from [Link]
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Westlab. (2023, December 11). Potassium Permanganate Powder in The World of Disinfectants. Retrieved from [Link]
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Azeez, M. O. (2024). "chemistry of blood stain removal after setting". Life Science Journal, 21(1), 49-54. Retrieved from [Link]
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Eng-Tips Forums. (2002, September 27). Stainless steel corrosion with oxidation/reduction conditions. Retrieved from [Link]
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Manandhar, S., Adhikari, S., & Rijal, K. (2018). Potassium permanganate cleansing is an effective sanitary method for the reduction of bacterial bioload on raw Coriandrum sativum. BMC research notes, 11(1), 113. [Link]
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Berkshire Corporation. (2018, March 12). Disinfection of Cleanroom Surfaces With Hydrogen Peroxide. Retrieved from [Link]
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HMC Polymers Co., Ltd. (n.d.). Polypropylene Chemical Resistance Guide. Retrieved from [Link]
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Neliti. (2022). Cleaning validation process in pharmaceutical industry: A review. International Journal of Health and Pharmaceutical, 2(2), 241-255. [Link]
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World Health Organization. (n.d.). What are the steps for disinfection with 1% sodium hypochlorite (NaOCl) solution? Retrieved from [Link]
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Lab Manager. (2024, December 30). How to Clean Laboratory Glassware: A Comprehensive Guide. Retrieved from [Link]
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Oak Ridge National Laboratory. (1977). Corrosion Behavior of Sodium-Exposed Stainless Steels in Chloride-Containing Aqueous Solutions. Retrieved from [Link]
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University of Washington. (n.d.). Sodium Hydrosulfite. Retrieved from [Link]
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CURIS System. (n.d.). Lab Disinfection & Sterilization With Hydrogen Peroxide. Retrieved from [Link]
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Agilent. (n.d.). Developing a method for the analysis of Azo Dyes using the Agilent 1290 Infinity LC Method Development System and the Agilent Method. Retrieved from [Link]
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Stanford Environmental Health & Safety. (n.d.). Decontamination. Retrieved from [Link]
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Braskem. (2005). Polypropylene chemical resistance. Retrieved from [Link]
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U.S. Food and Drug Administration. (1993). Guide to Inspections of Validation of Cleaning Processes. Retrieved from [Link]
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ResearchGate. (2018). Potassium permanganate cleansing is an effective sanitary method for the reduction of bacterial bioload on raw Coriandrum sativum. Retrieved from [Link]
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Specialty Solutions. (2025, March 24). How to Clean Stainless Steel in Labs Without Damaging It? Retrieved from [Link]
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Applied Technical Services. (n.d.). Azo Dye Testing. Retrieved from [Link]
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Chemistry and Biochemistry. (2025, June 6). Blood Stain Removal: A Chemical Perspective on Set Stain. Retrieved from [Link]
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African Society for Blood Transfusion. (n.d.). STANDARD OPERATING PROCEDURE. Routine cleaning of work surfaces and managing blood spillages. Retrieved from [Link]
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ResearchGate. (2020). Corrosion of stainless steel in sodium chloride brine solutions. Retrieved from [Link]
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National Institutes of Health. (2025). Cleaning validation in pharmaceutical quality control laboratories: a structured protocol for contamination risk mitigation. Journal of Pharmaceutical and Biomedical Analysis, 241, 115566. [Link]
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Westlab. (2023, November 16). Exploring The Versatility of Potassium Permanganate NT Labs. Retrieved from [Link]
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CORECHEM Inc. (n.d.). Cleaning with Hydrogen Peroxide? Here's What You Need to Know. Retrieved from [Link]
- Google Groups. (2004, July 20). Conc. Alkali + KMnO4 as a Cleaning Mixture for Glasswares.
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Pro-Measures. (n.d.). Polypropylene Chemical Resistance Guide. Retrieved from [Link]
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PubMed. (n.d.). Validation and measurement uncertainty of analytical methods for various azo dye adulterants in Curcuma longa L. Retrieved from [Link]
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Office of Research Facilities. (n.d.). Stainless Steel Trap Corrosion. Retrieved from [Link]
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SpillTech. (n.d.). Chemical Resistance Guide For Polyethylene Items. Retrieved from [Link]
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National Institutes of Health. (2020). Use of Hydrogen Peroxide Vapour for Microbiological Disinfection in Hospital Environments: A Review. International Journal of Environmental Research and Public Health, 17(23), 8828. [Link]
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Stanford Environmental Health & Safety. (n.d.). Standard Operating Procedure (SOP) for Laboratory Disinfection. Retrieved from [Link]
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Guangdi Chemical. (n.d.). Sodium Hydrosulfite & Recycled Pulp. Retrieved from [Link]
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Academia.edu. (n.d.). (PDF) Cleaning Validation and Its Protocol in Pharmaceutical Industry. Retrieved from [Link]
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Blue Thunder Technologies. (2020, February 21). Using Hydrogen Peroxide to Disinfect Cleanroom Surfaces. Retrieved from [Link]
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ResearchGate. (n.d.). Quantitative Analysis of Azo and other Dyes and Intermediates. Retrieved from [Link]
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Braskem. (n.d.). PP (Polypropylene) – Chemical Resistance Chart. Retrieved from [Link]
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Absorbents Online. (n.d.). Chemical Resistance Guide for High Density Polyethylene HDPE. Retrieved from [Link]
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Chemline. (n.d.). CHEMICAL RESISTANCE GUIDE. Retrieved from [Link]
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CDF Corporation. (2004). Polyethylene Chemical Resistance Chart. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist’s Guide to the Validation of Analytical Methods for 3'-Chloro-4-dimethylaminoazobenzene Detection
This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of 3'-Chloro-4-dimethylaminoazobenzene. As a chlorinated derivative of 4-dimethylaminoazobenzene (also known as "Butter Yellow"), this compound belongs to the azo dye family, members of which are recognized for their potential carcinogenicity. The parent compound, 4-dimethylaminoazobenzene, is classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), meaning it is possibly carcinogenic to humans[1]. This classification underscores the critical need for robust, reliable, and validated analytical methods to monitor its presence in various matrices, from environmental samples to pharmaceutical products where it may arise as an impurity or degradant.
This document is structured to provide researchers, scientists, and drug development professionals with an in-depth understanding of the available analytical techniques and the critical process of method validation, grounded in the principles of scientific integrity and regulatory compliance.
Understanding the Analyte: 3'-Chloro-4-dimethylaminoazobenzene
3'-Chloro-4-dimethylaminoazobenzene (C₁₄H₁₄ClN₃) is an aromatic azo compound with a molecular weight of 259.74 g/mol [2]. Its chemical structure, featuring a chlorinated phenyl ring and a dimethylamino group, dictates its physicochemical properties and, consequently, the analytical strategies best suited for its detection. The presence of the chromophoric azo group makes it an ideal candidate for UV-Visible spectrophotometric detection, a common feature in High-Performance Liquid Chromatography (HPLC). Its potential for carcinogenicity necessitates sensitive and specific methods to ensure consumer and environmental safety[3][4].
A Comparative Overview of Analytical Methodologies
The selection of an analytical method is a critical decision driven by the specific requirements of the analysis, including sensitivity, specificity, throughput, cost, and the nature of the sample matrix. For 3'-Chloro-4-dimethylaminoazobenzene, three primary techniques warrant consideration: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
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} caption { label = "Fig. 1: Method Selection Workflow"; fontname = "Arial"; fontsize = "10"; } enddot Caption: High-level workflow for selecting an appropriate analytical method.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly when coupled with a Diode Array Detector (DAD) or UV-Vis detector, is the workhorse of pharmaceutical analysis. For a chromophoric molecule like 3'-Chloro-4-dimethylaminoazobenzene, this technique offers a direct and robust means of quantification.
-
Principle: The method separates the analyte from other components in a sample matrix by passing it through a column packed with a stationary phase. A liquid mobile phase carries the sample through the column, and separation occurs based on the analyte's differential partitioning between the two phases.
-
Causality in Method Design: A reverse-phase (RP) C18 column is the logical starting point. The non-polar nature of the analyte will cause it to be retained on the non-polar C18 stationary phase, while a polar mobile phase (e.g., a mixture of acetonitrile and water) is used for elution. This setup provides excellent separation for a wide range of organic molecules[5].
-
Advantages: High precision, robustness, and established validation pathways according to regulatory guidelines[6][7].
-
Limitations: Sensitivity may be insufficient for trace-level detection without pre-concentration steps.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers unparalleled specificity and is a gold standard for identifying and quantifying volatile and semi-volatile organic compounds.
-
Principle: GC separates components of a mixture in the gas phase. As each component elutes from the column, it enters the mass spectrometer, which bombards it with electrons, causing it to fragment in a reproducible manner. The resulting mass spectrum is a "fingerprint" that can be used for definitive identification[8].
-
Causality in Method Design: Direct analysis of 3'-Chloro-4-dimethylaminoazobenzene by GC can be challenging due to its relatively low volatility and potential for thermal degradation. Therefore, chemical derivatization is often necessary to convert the analyte into a more volatile and thermally stable form, improving its chromatographic properties[9][10].
-
Advantages: Extremely high specificity and sensitivity. Provides structural information, confirming the identity of the analyte.
-
Limitations: Often requires sample derivatization, which adds a step to the workflow and can introduce variability.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is an immunological assay used to detect the presence of an antigen in a sample. It is a powerful tool for high-throughput screening.
-
Principle: A specific antibody designed to bind to 3'-Chloro-4-dimethylaminoazobenzene is immobilized on a solid surface. When the sample is added, the target analyte binds to the antibody. A secondary, enzyme-linked antibody is then added, which also binds to the analyte. Finally, a substrate is added that reacts with the enzyme to produce a measurable color change, the intensity of which is proportional to the amount of analyte present[11][12].
-
Causality in Method Design: The development of an ELISA is entirely dependent on the successful generation of a high-affinity, specific monoclonal or polyclonal antibody against the target analyte. This requires significant upfront investment in hapten synthesis and antibody production[13].
-
Advantages: Excellent sensitivity, high throughput (96-well plate format), and suitability for screening large numbers of samples.
-
Limitations: Antibody development can be time-consuming and expensive. The assay is typically semi-quantitative and can be susceptible to matrix effects and cross-reactivity with structurally similar molecules.
Comparative Performance Summary
The following table summarizes the expected performance characteristics of each method. The values are illustrative and based on typical performance for similar analytes; they must be confirmed through rigorous, compound-specific validation.
| Parameter | HPLC-UV | GC-MS (with Derivatization) | ELISA |
| Specificity | Good to Excellent | Excellent (Confirmatory) | Moderate to Good |
| Limit of Quantitation (LOQ) | ~10-100 ng/mL | ~0.1-10 ng/mL | ~0.1-5 ng/mL |
| Linear Range | 2-3 orders of magnitude | 3-4 orders of magnitude | 1-2 orders of magnitude |
| Precision (%RSD) | < 2% | < 5% | < 15% |
| Throughput | Moderate | Low to Moderate | High |
| Cost per Sample | Moderate | High | Low (for large batches) |
| Primary Application | Routine QC, Quantification | Confirmatory Analysis, Forensics | High-Throughput Screening |
The Cornerstone of Reliability: Analytical Method Validation
An analytical method is only as good as the evidence that supports its reliability. Method validation provides this evidence through a series of experiments designed to demonstrate that the procedure is fit for its intended purpose[14][15]. The International Council for Harmonisation (ICH) Q2(R2) guideline is the authoritative standard for this process[7][16].
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} enddot Caption: Interrelationship of core validation parameters as per ICH Q2(R2).
Experimental Protocol: Validation of an HPLC-UV Method
This section provides a detailed, step-by-step protocol for validating an HPLC-UV method for the quantification of 3'-Chloro-4-dimethylaminoazobenzene, grounded in the principles of the ICH Q2(R2) guideline[7].
Objective
To formally demonstrate that the developed HPLC-UV method is accurate, precise, specific, and robust for the quantification of 3'-Chloro-4-dimethylaminoazobenzene in a given matrix (e.g., a drug substance).
Materials and Equipment
-
HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, column compartment, and Diode Array Detector (DAD).
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size, or equivalent.
-
Reference Standard: 3'-Chloro-4-dimethylaminoazobenzene, >99% purity.
-
Reagents: HPLC-grade acetonitrile and methanol, purified water (18.2 MΩ·cm).
-
Glassware: Class A volumetric flasks and pipettes.
-
Software: Chromeleon 7 or equivalent chromatography data system (CDS).
Chromatographic Conditions (Example)
-
Mobile Phase: Acetonitrile:Water (60:40 v/v). Rationale: This starting ratio provides a good balance of solvent strength to elute the analyte with a reasonable retention time.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Determined from the UV spectrum of the analyte (e.g., λmax).
-
Run Time: 10 minutes.
Validation Protocol Steps
Step 1: Specificity
-
Procedure:
-
Inject a blank solution (diluent).
-
Inject a solution of the reference standard.
-
Inject a sample of the matrix spiked with the analyte.
-
If applicable, inject solutions of known impurities or degradation products.
-
-
Causality/Trustworthiness: This experiment proves that the signal measured is solely from the analyte of interest. The peak purity analysis (using the DAD) should be employed to confirm that the analyte peak is spectrally homogeneous and free from co-eluting impurities.
-
Acceptance Criteria: The blank should show no interfering peaks at the retention time of the analyte. The analyte peak should be well-resolved from any other peaks (Resolution > 2).
Step 2: Linearity and Range
-
Procedure:
-
Prepare a stock solution of the reference standard.
-
Create a series of at least five calibration standards by serial dilution, covering the expected concentration range (e.g., 50% to 150% of the target concentration).
-
Inject each standard in triplicate.
-
Plot the average peak area against the concentration and perform a linear regression analysis.
-
-
Causality/Trustworthiness: This establishes the direct relationship between concentration and instrument response. A linear relationship is fundamental for accurate quantification.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.
Step 3: Accuracy (Recovery)
-
Procedure:
-
Prepare placebo/matrix samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each level in triplicate.
-
Analyze the samples and calculate the percentage recovery of the analyte.
-
-
Causality/Trustworthiness: This experiment demonstrates how close the measured value is to the true value, assessing the impact of the sample matrix on the measurement.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each concentration level.
Step 4: Precision
-
A. Repeatability (Intra-assay precision):
-
Prepare six identical samples at 100% of the target concentration.
-
Analyze them on the same day, with the same analyst and instrument.
-
Calculate the Relative Standard Deviation (%RSD) of the results.
-
-
B. Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the %RSD for this new set of data and perform a statistical comparison (e.g., F-test) with the repeatability results.
-
-
Causality/Trustworthiness: Precision measures the degree of scatter between a series of measurements. Demonstrating low variability under both identical (repeatability) and varied (intermediate precision) conditions builds confidence in the method's consistency.
-
Acceptance Criteria: The %RSD for repeatability and intermediate precision should be ≤ 2.0%.
Step 5: Limit of Quantitation (LOQ) and Limit of Detection (LOD)
-
Procedure:
-
Determine LOQ and LOD based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.
-
For S/N: LOQ is typically where S/N ≥ 10; LOD is where S/N ≥ 3.
-
Prepare and inject solutions at these estimated concentrations to confirm.
-
-
Causality/Trustworthiness: This defines the lower limits of the method's performance, establishing the lowest concentration that can be reliably quantified (LOQ) or simply detected (LOD).
-
Acceptance Criteria: The precision (%RSD) at the LOQ should be ≤ 10%.
Step 6: Robustness
-
Procedure:
-
Deliberately introduce small variations to the method parameters (e.g., ±2% in mobile phase organic content, ±5°C in column temperature, ±0.1 mL/min in flow rate).
-
Analyze a sample under each of these modified conditions.
-
Evaluate the impact on retention time, peak area, and resolution.
-
-
Causality/Trustworthiness: This experiment assesses the method's capacity to remain unaffected by minor, yet expected, variations in operational parameters, proving its reliability for routine use.
-
Acceptance Criteria: System suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits. The change in results should be minimal.
Conclusion
The choice of an analytical method for 3'-Chloro-4-dimethylaminoazobenzene depends heavily on the intended application. For routine quality control and precise quantification, a validated HPLC-UV method offers the best combination of performance, reliability, and cost-effectiveness. For applications requiring the highest level of certainty and structural confirmation, such as forensic analysis or impurity identification, GC-MS is the superior choice, despite its more complex workflow. For rapid screening of a large number of samples where high sensitivity is paramount, ELISA presents a powerful, high-throughput alternative, provided a specific antibody can be developed.
Regardless of the chosen technique, a rigorous validation process, executed in line with authoritative guidelines such as ICH Q2(R2), is not merely a regulatory formality; it is the fundamental pillar of scientific integrity that ensures the data generated are accurate, reliable, and defensible.
References
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Ashby, J., & Styles, J. A. (1980). Studies in vitro to discern the structural requirements for carcinogenicity in analogues of the carcinogen 4-dimethylaminoazobenzene (butter yellow). Carcinogenesis. [Link]
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A Comparative Analysis of the Carcinogenic Potential of 3'-Chloro-4-dimethylaminoazobenzene and 4-dimethylaminoazobenzene
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Azo dyes, a class of synthetic organic compounds characterized by the presence of an azo group (-N=N-), are widely used in various industries, including textiles, printing, and food. However, the carcinogenic potential of some of these compounds has raised significant health concerns. Among these, 4-dimethylaminoazobenzene (DAB), also known as Butter Yellow, is a well-established experimental carcinogen.[1][2] This guide provides a detailed comparative analysis of the carcinogenicity of DAB and its chlorinated derivative, 3'-Chloro-4-dimethylaminoazobenzene. Understanding the influence of structural modifications, such as halogenation, on the carcinogenic activity of these molecules is crucial for risk assessment and the development of safer alternatives.
This document will delve into the experimental evidence of their carcinogenic effects, explore the underlying metabolic activation pathways and genotoxic mechanisms, and provide standardized protocols for key experimental assays used in carcinogenicity testing.
Comparative Carcinogenicity: Experimental Evidence
The carcinogenic properties of both 4-dimethylaminoazobenzene and 3'-Chloro-4-dimethylaminoazobenzene have been primarily investigated in rodent models. Studies have shown that both compounds are potent carcinogens, with the liver being a primary target organ.[1][3][4]
A key comparative study conducted by Miller and Miller in 1948 provides a direct assessment of the relative carcinogenic potency of these two compounds in rats.[3][4] The findings from this and other relevant studies are summarized in the table below.
| Compound | Animal Model | Route of Administration | Primary Target Organ(s) | Observed Carcinogenic Effects | Relative Potency | Reference |
| 4-Dimethylaminoazobenzene (DAB) | Rat | Oral (dietary) | Liver | Hepatocellular carcinoma | - | [1][2] |
| Rat | Dermal | Skin | Squamous- or basal-cell carcinoma | - | [1] | |
| Mouse | Subcutaneous injection | Liver | Liver tumors | - | [1] | |
| Dog | Oral | Urinary bladder | Papilloma | - | [1] | |
| 3'-Chloro-4-dimethylaminoazobenzene | Rat | Oral (dietary) | Liver | Not specified, but carcinogenic | Approximately the same as DAB | [3][4] |
The research indicates that the introduction of a chlorine atom at the 3'-position of the prime ring of 4-dimethylaminoazobenzene does not significantly alter its carcinogenic potency in rats.[3][4] Both compounds are effective in inducing tumors, primarily in the liver. The position of the substituent on the aromatic ring is a critical determinant of carcinogenic activity, with substitutions at the 3' position generally maintaining or even enhancing carcinogenicity compared to other positions.[3][4]
Mechanistic Insights: Metabolism and Genotoxicity
The carcinogenicity of aminoazobenzene dyes is not a direct property of the parent molecule but rather a consequence of their metabolic activation to reactive electrophiles that can bind to cellular macromolecules, including DNA.
Metabolic Activation Pathways
The metabolic pathways of 4-dimethylaminoazobenzene have been extensively studied. The initial steps involve N-demethylation and hydroxylation.[5] While specific studies on the metabolism of 3'-Chloro-4-dimethylaminoazobenzene are less common, it is presumed to follow a similar metabolic route, with the chloro-substituent potentially influencing the rate and regioselectivity of the enzymatic reactions.
The key steps in the metabolic activation of these compounds are:
-
N-demethylation: The dimethylamino group is sequentially demethylated by cytochrome P450 enzymes to form N-methyl-4-aminoazobenzene (MAB) and 4-aminoazobenzene (AB).[5]
-
N-hydroxylation: The amino group of MAB and AB can be N-hydroxylated to form N-hydroxy-MAB and N-hydroxy-AB, which are considered proximate carcinogens.
-
Esterification: The N-hydroxy metabolites can be further activated by sulfation or acetylation to form highly reactive esters. These esters can then decompose to form electrophilic arylnitrenium ions.
The presence of the chlorine atom in 3'-Chloro-4-dimethylaminoazobenzene may influence the electronic properties of the molecule, potentially affecting the stability of the reactive intermediates and their interaction with cellular targets.
Caption: Workflow for a typical animal carcinogenicity bioassay.
Ames Test (Bacterial Reverse Mutation Assay)
This protocol is a standard method for assessing the mutagenic potential of a chemical.
Objective: To determine if a test compound can induce mutations in a bacterial system, with and without metabolic activation.
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100)
-
Test compound
-
Solvent for test compound (e.g., DMSO)
-
S9 fraction (for metabolic activation) from induced rat liver
-
Cofactor solution (NADP, G6P)
-
Minimal glucose agar plates
-
Top agar
Procedure:
-
Strain Preparation: Grow overnight cultures of the Salmonella tester strains.
-
Metabolic Activation: Prepare the S9 mix by combining the S9 fraction with the cofactor solution.
-
Plate Incorporation Assay: a. To a sterile tube, add the test compound solution, the bacterial culture, and either S9 mix (for metabolic activation) or a buffer (without metabolic activation). b. Add molten top agar to the tube, mix gently, and pour the contents onto a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: Compare the number of revertant colonies in the treatment groups to the solvent control group. A significant, dose-dependent increase in revertant colonies indicates a positive mutagenic response.
Caption: Workflow for the Ames test (plate incorporation method).
Conclusion
The available evidence indicates that 3'-Chloro-4-dimethylaminoazobenzene is a potent carcinogen with a similar level of activity to its parent compound, 4-dimethylaminoazobenzene, in rats. [3][4]Both compounds are believed to exert their carcinogenic effects through metabolic activation to reactive electrophiles that form DNA adducts, leading to mutations and the initiation of cancer. The structural modification of adding a chlorine atom at the 3' position does not appear to mitigate the carcinogenic risk. This comparative analysis underscores the importance of considering the carcinogenic potential of substituted azo dyes and highlights the need for rigorous testing of such compounds before their use in consumer and industrial applications. The provided experimental protocols serve as a foundation for conducting such critical safety assessments.
References
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National Toxicology Program. (2021). 15th Report on Carcinogens: 4-Dimethylaminoazobenzene. U.S. Department of Health and Human Services, Public Health Service. [Link]
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Miller, J. A., & Miller, E. C. (1948). The carcinogenicity of certain derivatives of p-dimethylaminoazobenzene in the rat. Journal of Experimental Medicine, 87(2), 139–156. [Link]
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Mori, Y., Niwa, T., Toyoshi, K., Nagai, H., Koda, A., Kawada, K., Ojima, A., & Takahashi, Y. (1980). Carcinogenicity of 3'-hydroxymethyl-N,N-dimethyl-4-aminoazobenzene in Rat Liver. Carcinogenesis, 1(6), 533–535. [Link]
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Tamura, Z., & Semejima, K. (1963). Metabolism of 4-dimethylaminoazobenzene and related compounds. 3. Metabolites of 4-dimethylaminoazobenzene in rat bile and influence of DAB feeding on their amounts. Chemical & Pharmaceutical Bulletin, 11(8), 1014-1021. [Link]
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Miller, E. C., & Miller, J. A. (1947). The Carcinogenicity of Certain Derivatives of p-Dimethylaminoazobenzene in the Rat. Cancer Research, 7(1), 39-41. [Link]
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Miller, J. A., & Miller, E. C. (1961). The Carcinogenicity of 3-Methoxy-4-aminoazobenzene and Its N-Methyl Derivatives for Extrahepatic Tissues of the Rat. Cancer Research, 21(8 Part 1), 1068-1072. [Link]
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International Agency for Research on Cancer. (2012). Chemical agents and related occupations. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 100F. [Link]
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Levine, W. G. (1979). Induction and inhibition of the metabolism and biliary excretion of the azo dye carcinogen, N,N-dimethyl-4-aminoazobenzene (DAB), in the rat. Drug Metabolism and Disposition, 7(4), 222-228. [Link]
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Flammang, T. J., & Kadlubar, F. F. (1986). DNA adducts in target and nontarget tissues of 3,2'-dimethyl-4-aminobiphenyl in rats. Carcinogenesis, 7(10), 1663–1668. [Link]
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Beland, F. A., Beranek, D. T., Dooley, K. L., Heflich, R. H., & Kadlubar, F. F. (1983). DNA adducts formed from the probable proximate carcinogen, N-hydroxy-3,2'-dimethyl-4-aminobiphenyl, by acid catalysis or S-acetyl coenzyme A-dependent enzymatic esterification. Environmental Health Perspectives, 49, 125–134. [Link]
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Centers for Disease Control and Prevention. (1980). Special Hazard Review: Benzidine-Based Dyes. [Link]
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National Toxicology Program. (n.d.). RoC Profile: 4-Dimethylaminoazobenzene. [Link]
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Taylor & Francis. (n.d.). DNA adducts – Knowledge and References. [Link]
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Scientific Committee on Cosmetic Products and Non-Food Products intended for Consumers (SCCNFP). (2002). Opinion of the SCCNFP on the safety review of the use of certain azo dyes in cosmetic products. European Commission. [Link]
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Methacrylate Producers Association, Inc. (n.d.). Carcinogenicity. [Link]
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National Institutes of Health. (2015). DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans. Experimental Biology and Medicine, 240(1), 1-10. [Link]
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Hughes, T. B., Miller, G. P., & Swamidass, S. J. (2015). Modeling the Bioactivation and Subsequent Reactivity of Drugs. Journal of chemical information and modeling, 55(6), 1193–1205. [Link]
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Lucier, G. W., & Lui, E. M. (1979). Metabolic activation/deactivation reactions during perinatal development. Environmental health perspectives, 29, 7–16. [Link]
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Navigating Immunoassay Specificity: A Comparative Guide to the Cross-Reactivity of 3'-Chloro-4-dimethylaminoazobenzene (3'-Cl-DMAB) Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Specificity in 3'-Cl-DMAB Immunoassays
3'-Chloro-4-dimethylaminoazobenzene (3'-Cl-DMAB) is a synthetic azo dye and a potential metabolite of certain industrial compounds. Its detection and quantification in biological matrices are crucial for toxicological and pharmacokinetic studies. Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), offer a high-throughput and sensitive method for this purpose. However, the accuracy of these assays is contingent upon the specificity of the antibodies used, especially concerning the cross-reactivity of the parent compound's metabolites.
Metabolic transformation of 3'-Cl-DMAB can lead to a variety of structurally similar compounds. If an immunoassay antibody binds not only to the parent 3'-Cl-DMAB but also to its metabolites, it can lead to an overestimation of the parent compound's concentration, yielding misleading data. Therefore, a thorough understanding of the potential cross-reactivity of 3'-Cl-DMAB metabolites is paramount for the development and validation of reliable immunoassays. This guide provides a comparative analysis of the likely cross-reactivity of key putative metabolites of 3'-Cl-DMAB, based on established principles of immunochemistry and structural analogy.
The Metabolic Fate of 3'-Cl-DMAB: A Putative Pathway
While specific metabolic studies on 3'-Cl-DMAB are limited, its metabolic pathway can be predicted with reasonable confidence based on the well-documented metabolism of its parent compound, 4-dimethylaminoazobenzene (DAB). The primary metabolic transformations are expected to occur via hepatic cytochrome P450 enzymes and subsequent phase II conjugation reactions.
The main metabolic routes for N,N-dimethylated aromatic amines like DAB, and by extension 3'-Cl-DMAB, include:
-
N-Demethylation: The sequential removal of methyl groups from the dimethylamino moiety.
-
Ring Hydroxylation: The addition of a hydroxyl group to the aromatic rings.
-
Azo Bond Reduction: The cleavage of the azo bond (-N=N-), leading to the formation of two separate aromatic amine molecules.
-
Phase II Conjugation: The attachment of polar molecules such as glucuronic acid or sulfate to hydroxylated metabolites to increase their water solubility and facilitate excretion.
Based on these principles, a putative metabolic pathway for 3'-Cl-DMAB is proposed below.
Caption: Putative metabolic pathway of 3'-Chloro-4-dimethylaminoazobenzene (3'-Cl-DMAB).
Principles of Immunoassay Cross-Reactivity: A Structural Perspective
The binding of a hapten (a small molecule like 3'-Cl-DMAB) to an antibody is a highly specific interaction dictated by the three-dimensional complementarity between the hapten's structure and the antibody's binding site. Any alteration to the hapten's structure can affect this binding affinity. The degree to which a structurally related compound binds to the antibody intended for the target analyte is known as cross-reactivity.
Generally, structural modifications that significantly alter the size, shape, or electronic properties of the hapten will have a greater impact on antibody binding and thus result in lower cross-reactivity. Conversely, minor modifications at positions on the molecule that are not critical for antibody recognition may lead to higher cross-reactivity. The production of highly specific antibodies depends on the design of the hapten used for immunization, as this will determine which parts of the molecule are presented to the immune system.
Comparative Analysis of Predicted Cross-Reactivity of 3'-Cl-DMAB Metabolites
In the absence of direct experimental data, this section provides a predictive comparison of the cross-reactivity of the major putative metabolites of 3'-Cl-DMAB in a hypothetical immunoassay designed to be specific for the parent compound. The predictions are based on the structural differences between each metabolite and 3'-Cl-DMAB.
| Metabolite | Structural Modification | Predicted Cross-Reactivity | Rationale |
| 3'-Chloro-4-methylaminoazobenzene | N-Demethylation | High | The removal of a single methyl group is a relatively minor structural change. The overall shape and key structural features recognized by the antibody are largely preserved. |
| 3'-Chloro-4-aminoazobenzene | N,N-Didemethylation | Moderate | The loss of both methyl groups leads to a more significant change in the dimethylamino region, potentially reducing binding affinity compared to the mono-demethylated metabolite. |
| 3'-Chloro-4-dimethylamino-4'-hydroxyazobenzene | Ring Hydroxylation | Moderate to Low | The addition of a polar hydroxyl group significantly alters the electronic properties and potentially the conformation of the molecule, likely reducing its ability to fit into the antibody's binding pocket. The position of hydroxylation is critical; if it's in a region crucial for antibody recognition, cross-reactivity will be very low. |
| 3'-Chloro-4-dimethylaminoazobenzene-N-oxide | N-Oxygenation | Low | The addition of an oxygen atom to the nitrogen of the dimethylamino group introduces a significant change in charge and steric hindrance, which is expected to substantially decrease binding affinity. |
| 4-Amino-N,N-dimethylaniline & 3-Chloroaniline | Azo Bond Cleavage | Negligible | The cleavage of the azo bond results in two much smaller molecules that bear little structural resemblance to the parent 3'-Cl-DMAB. It is highly unlikely that these fragments would be recognized by an antibody specific for the intact azo dye. |
| Glucuronide/Sulfate Conjugates | Conjugation | Negligible | The addition of a large, polar glucuronide or sulfate group dramatically increases the size and hydrophilicity of the metabolite.[1][2] This major structural alteration will almost certainly prevent the metabolite from binding to the antibody. |
Experimental Workflow for Determining Metabolite Cross-Reactivity
To experimentally validate the predicted cross-reactivities, a competitive ELISA is the most common and robust method. The following protocol outlines the key steps.
Caption: Workflow for a competitive ELISA to determine metabolite cross-reactivity.
Detailed Protocol:
-
Coating: Microtiter plates are coated with a conjugate of 3'-Cl-DMAB chemically linked to a carrier protein (e.g., bovine serum albumin, BSA). This immobilizes the hapten on the plate surface.
-
Blocking: After washing, any remaining non-specific binding sites on the plate are blocked using a solution of an irrelevant protein (e.g., BSA or casein).
-
Competitive Reaction: A fixed concentration of the primary antibody against 3'-Cl-DMAB is mixed with either the 3'-Cl-DMAB standard (for the standard curve) or the metabolite being tested, at various concentrations. This mixture is then added to the coated and blocked wells. The free 3'-Cl-DMAB and the metabolite will compete with the immobilized 3'-Cl-DMAB for binding to the limited number of antibody binding sites.
-
Washing: The plate is washed to remove any unbound antibodies and other reagents.
-
Detection: An enzyme-conjugated secondary antibody that recognizes the primary antibody (e.g., goat anti-rabbit IgG-HRP) is added to the wells. This secondary antibody will bind to the primary antibodies that are bound to the immobilized 3'-Cl-DMAB.
-
Substrate Addition: After another washing step, a chromogenic substrate for the enzyme is added. The enzyme will convert the substrate into a colored product.
-
Measurement: The absorbance of the colored product is measured using a microplate reader. The signal intensity is inversely proportional to the concentration of free 3'-Cl-DMAB or the cross-reacting metabolite in the sample.
-
Data Analysis: The cross-reactivity of a metabolite is typically calculated using the following formula: Cross-Reactivity (%) = (IC50 of 3'-Cl-DMAB / IC50 of Metabolite) x 100 Where IC50 is the concentration of the analyte that causes 50% inhibition of the maximum signal.
Conclusion
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A Comparative Guide to the Carcinogenicity of 3'-Chloro-4-dimethylaminoazobenzene: An Evaluation of Available Data
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Reproducibility in Carcinogenicity Assessment
In the realm of toxicology and drug development, the reproducibility of carcinogenicity data is paramount for accurate risk assessment and regulatory decision-making. 3'-Chloro-4-dimethylaminoazobenzene, a chlorinated derivative of the well-known hepatic carcinogen 4-dimethylaminoazobenzene (DAB), presents a case study in the complexities of evaluating the carcinogenic potential of chemical analogues. This guide provides a comprehensive analysis of the available carcinogenicity data for 3'-Chloro-4-dimethylaminoazobenzene, primarily in comparison to its extensively studied parent compound, to offer researchers a clear perspective on its toxicological profile.
The Carcinogenic Landscape of Aminoazo Dyes
Aminoazo dyes, a class of synthetic colorants, have long been recognized for their carcinogenic properties. The parent compound, 4-dimethylaminoazobenzene (DAB), also known as "Butter Yellow," is a classic experimental carcinogen that reliably induces liver tumors in rodents.[1][2] Its mechanism of action involves metabolic activation in the liver to reactive electrophiles that form DNA adducts, leading to mutations and the initiation of cancer.[3] The carcinogenicity of DAB has been demonstrated in numerous studies across different species and routes of exposure, making it a benchmark for comparative studies of its derivatives.[1][2]
Comparative Carcinogenicity: 3'-Chloro-4-dimethylaminoazobenzene versus 4-dimethylaminoazobenzene
A seminal study by Miller and Miller in 1948 provides the most direct evidence of the carcinogenic activity of 3'-Chloro-4-dimethylaminoazobenzene.[4] In this comparative study, the researchers investigated the carcinogenic potential of various derivatives of DAB in rats. Their findings indicated that the introduction of a chlorine atom at the 3'-position of the prime ring of DAB did not significantly alter its carcinogenic potency. The study concluded that 3'-Chloro-4-dimethylaminoazobenzene exhibited approximately the same level of carcinogenic activity as the parent compound, 4-dimethylaminoazobenzene.[4]
Subsequent comprehensive literature searches have not revealed additional independent, long-term carcinogenicity bioassays specifically for 3'-Chloro-4-dimethylaminoazobenzene. This lack of multiple studies makes a direct assessment of the reproducibility of its carcinogenicity data challenging. Therefore, the scientific community relies heavily on this foundational study and the extensive, reproducible data available for the parent compound, DAB.
The following table summarizes the comparative carcinogenicity profile based on the available data.
| Feature | 4-Dimethylaminoazobenzene (DAB) | 3'-Chloro-4-dimethylaminoazobenzene |
| Carcinogenic Activity | Potent hepatic carcinogen[1][2] | Approximately the same carcinogenic activity as DAB in rats[4] |
| Primary Target Organ | Liver (hepatocellular carcinoma)[1][2] | Liver[4] |
| Reproducibility of Data | High (demonstrated in numerous studies)[1][2] | Limited (primarily based on a single comprehensive study from 1948) |
| Regulatory Status | Reasonably anticipated to be a human carcinogen (NTP); Group 2B: Possibly carcinogenic to humans (IARC)[2][5] | Not explicitly classified by major regulatory bodies, but carcinogenic potential is inferred from its structural similarity and the available comparative data. |
Mechanistic Insights: Metabolic Activation of Aminoazo Dyes
The carcinogenicity of DAB and its derivatives is intrinsically linked to their metabolic activation. The process, primarily occurring in the liver, involves a series of enzymatic reactions that convert the relatively inert parent compound into highly reactive electrophilic metabolites capable of binding to cellular macromolecules like DNA.
It is highly probable that 3'-Chloro-4-dimethylaminoazobenzene undergoes a similar metabolic activation pathway. The presence of the chlorine atom may influence the rate of these metabolic steps, but the fundamental mechanism leading to the formation of reactive, DNA-damaging species is expected to be conserved.
Experimental Protocol: Long-Term Rodent Carcinogenicity Bioassay for an Azo Dye
The following is a detailed, representative protocol for a two-year carcinogenicity bioassay in rats, based on established guidelines from regulatory bodies like the National Toxicology Program (NTP). This protocol is designed to be a self-validating system for assessing the carcinogenic potential of a test compound like an azo dye.
Objective: To evaluate the carcinogenic potential of a test azo dye when administered orally to rats for a period of 104 weeks.
Materials:
-
Test azo dye (e.g., 3'-Chloro-4-dimethylaminoazobenzene) of known purity.
-
Vehicle (e.g., corn oil, purified water).
-
Male and female rats (e.g., Sprague-Dawley or Fischer 344), 6-8 weeks old at the start of the study.
-
Standard laboratory rodent diet and drinking water.
-
Appropriate caging and environmental controls.
-
Materials for clinical pathology, necropsy, and histopathology.
Experimental Design:
-
Dose Selection: Based on preliminary subchronic toxicity studies (e.g., 90-day studies), select at least three dose levels (low, mid, high) and a vehicle control group. The high dose should be a maximum tolerated dose (MTD) that induces some toxicity but not significant mortality.
-
Animal Allocation: Randomly assign a sufficient number of animals (e.g., 50 per sex per group) to each dose group and the control group.
-
Administration of Test Substance: Administer the test substance, dissolved or suspended in the vehicle, to the animals daily by gavage for 104 weeks. The control group receives the vehicle only.
-
Clinical Observations: Conduct and record clinical observations at least once daily for signs of toxicity, moribundity, and mortality.
-
Body Weight and Food Consumption: Record individual animal body weights weekly for the first 13 weeks and monthly thereafter. Measure food consumption weekly.
-
Clinical Pathology: Collect blood samples from a subset of animals at interim time points (e.g., 12, 18, and 24 months) for hematology and clinical chemistry analysis.
-
Necropsy and Histopathology:
-
At the end of the 104-week study, or for any animal that dies or is euthanized, perform a complete gross necropsy.
-
Collect and preserve a comprehensive set of tissues from all animals in 10% neutral buffered formalin.
-
Process, embed, section, and stain the preserved tissues with hematoxylin and eosin (H&E).
-
A qualified pathologist should perform a microscopic examination of all tissues from the high-dose and control groups. Tissues from the low- and mid-dose groups showing treatment-related lesions should also be examined.
-
-
Data Analysis: Analyze the data for survival, body weight, clinical pathology, and tumor incidence using appropriate statistical methods.
Conclusion and Future Directions
The available evidence, though limited to a single comprehensive study from 1948, strongly suggests that 3'-Chloro-4-dimethylaminoazobenzene is a hepatic carcinogen in rats with a potency comparable to its well-characterized parent compound, 4-dimethylaminoazobenzene. The lack of more recent, independent studies highlights a gap in the toxicological database for this specific compound and underscores the challenge of assessing the reproducibility of historical data.
For researchers and drug development professionals, this guide emphasizes the importance of leveraging data from structurally similar, well-studied analogues when direct reproducibility data is unavailable. However, it also serves as a call for further research to modernize the toxicological profile of such compounds. Future studies employing contemporary methodologies, such as in vitro genotoxicity assays and shorter-term transgenic animal models, could provide valuable data to corroborate the historical findings and enhance our understanding of the carcinogenic risk posed by 3'-Chloro-4-dimethylaminoazobenzene.
References
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National Toxicology Program. (2021). 4-Dimethylaminoazobenzene. In 15th Report on Carcinogens. U.S. Department of Health and Human Services, Public Health Service. [Link]
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U.S. Environmental Protection Agency. (2000). 4-Dimethylaminoazobenzene. Hazard Summary. [Link]
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- Pitot, H. C., & Dragan, Y. P. (2001). Chemical carcinogenesis. In C. D. Klaassen (Ed.), Casarett and Doull's Toxicology: The Basic Science of Poisons (6th ed., pp. 241-319). McGraw-Hill.
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A Researcher's Guide to 3'-Chloro-4-dimethylaminoazobenzene as a Positive Control in Genotoxicity Assays
In the landscape of genetic toxicology, the integrity of your data is paramount. Every assay, from the workhorse bacterial reverse mutation test to more complex mammalian cell assays, hinges on the reliability of its controls. A positive control is not merely a reagent to be checked off a list; it is the cornerstone of a self-validating experiment, confirming that the test system is responsive and capable of detecting the specific type of genetic damage it was designed to measure.
This guide provides an in-depth comparison and practical instruction on the use of 3'-Chloro-4-dimethylaminoazobenzene (3'-Cl-4-DMAAB), an azo dye that serves as a potent positive control for assays requiring metabolic activation. We will explore its mechanism, compare its performance to other common controls, and provide detailed protocols to ensure its effective implementation in your laboratory.
The Critical Role of Positive Controls
Genotoxicity assays are designed to identify substances that can cause DNA or chromosomal damage.[1] A negative result could mean the test compound is truly non-genotoxic, or it could indicate a failure in the experimental system. A positive control, a substance known to induce the expected genotoxic effect, validates the assay's sensitivity and the efficacy of the experimental conditions. For compounds like 3'-Cl-4-DMAAB, this is particularly crucial for validating the activity of the exogenous metabolic activation system (typically the S9 fraction), which simulates mammalian metabolism.[2][3]
Compound Profile: 3'-Chloro-4-dimethylaminoazobenzene
3'-Chloro-4-dimethylaminoazobenzene is a chlorinated derivative of 4-dimethylaminoazobenzene (DAB), a well-established rodent liver carcinogen.[4][5] Its genotoxicity is not inherent but is revealed following metabolic transformation.
Mechanism of Genotoxicity:
The genotoxic potential of 3'-Cl-4-DMAAB is unlocked through enzymatic processing, primarily by cytochrome P450 enzymes present in the S9 liver fraction. The metabolic pathway is complex but generally involves N-demethylation and hydroxylation.[6] These steps convert the parent compound into reactive electrophilic intermediates, such as aryl nitrenium ions. These reactive species can then form covalent bonds with nucleophilic sites in DNA, creating bulky adducts that disrupt DNA replication and lead to mutations.
Caption: Metabolic activation of 3'-Cl-4-DMAAB to a genotoxic agent.
Comparative Analysis of Positive Controls
The choice of a positive control is assay-dependent. 3'-Cl-4-DMAAB is an excellent choice for validating assays in the presence of S9 metabolic activation, particularly for detecting frameshift mutagens. Let's compare it with other commonly used controls.
| Positive Control | Primary Genotoxicity Assay | Metabolic Activation (S9) | Mechanism of Action | Advantages | Disadvantages |
| 3'-Cl-4-DMAAB | Ames Test (TA98, TA1538) | Required | Forms bulky DNA adducts causing frameshift mutations. | Potent frameshift mutagen; excellent validator for S9 mix activity. | Insoluble in water; requires organic solvent like DMSO. |
| 2-Aminoanthracene (2-AA) | Ames Test (TA98, TA100) | Required | Aromatic amine, forms DNA adducts leading to frameshift and base-pair substitutions. | Broadly used and well-characterized; effective in multiple strains. | Potency can vary between S9 batches. |
| Benzo[a]pyrene (B[a]P) | Ames, Chromosomal Aberration | Required | Polycyclic aromatic hydrocarbon (PAH); its diol epoxide metabolite intercalates DNA. | Potent, well-understood mutagen and carcinogen. | Highly toxic; requires careful handling. |
| Cyclophosphamide (CP) | Chromosomal Aberration, Micronucleus Test | Required | Alkylating agent, forms DNA cross-links.[3] | Gold standard for S9-dependent clastogenicity in mammalian cells.[7] | Can show weak activity without S9 in some cell lines.[3] |
| Mitomycin C (MMC) | Chromosomal Aberration, Micronucleus Test | Not Required | DNA cross-linking agent. | Potent, direct-acting clastogen; does not require S9. | Highly cytotoxic at effective concentrations. |
| Ethyl methanesulfonate (EMS) | Chromosomal Aberration, Micronucleus Test | Not Required | Direct-acting alkylating agent.[8] | Highly soluble in aqueous solutions; effective and reliable. | Less potent than MMC; requires higher concentrations. |
Detailed Experimental Protocol: Ames Test (OECD 471)
The bacterial reverse mutation assay, or Ames test, is a cornerstone of genotoxicity testing.[9][10] It uses amino acid-requiring strains of Salmonella typhimurium to detect gene mutations.[11] Here, we detail the plate incorporation method using 3'-Cl-4-DMAAB as a positive control for strain TA98, which detects frameshift mutations.
Workflow for the Ames Test
Caption: Experimental workflow for the Ames plate incorporation assay.
Step-by-Step Methodology:
-
Preparation of 3'-Cl-4-DMAAB Stock Solution:
-
Causality: 3'-Cl-4-DMAAB is practically insoluble in water, necessitating the use of an organic solvent.[12] Dimethyl sulfoxide (DMSO) is the most common and recommended vehicle as it is miscible with the test medium and relatively non-toxic to the bacteria at low concentrations.
-
Protocol: Prepare a 1 mg/mL stock solution by dissolving 10 mg of 3'-Cl-4-DMAAB in 10 mL of sterile DMSO. Serially dilute this stock in DMSO to create working solutions for generating a dose-response curve (e.g., 100, 50, 10, 5, 1 µg/mL).
-
-
Preparation of Controls:
-
Negative Control: Sterile DMSO (vehicle only). This establishes the spontaneous reversion rate of the bacterial strain.
-
Positive Control: A working solution of 3'-Cl-4-DMAAB (e.g., 50 µg/mL).
-
-
Assay Procedure (per plate):
-
To a sterile glass tube, add in the following order:
-
100 µL of overnight S. typhimurium TA98 culture.
-
500 µL of S9 mix (rat liver S9 fraction + cofactor supplement).
-
10 µL of the appropriate control or test article solution (e.g., 10 µL of 50 µg/mL 3'-Cl-4-DMAAB for a final dose of 0.5 µ g/plate ).
-
-
Pre-incubate the mixture for 20-30 minutes at 37°C with gentle shaking. This allows the S9 enzymes to metabolize the pro-mutagen.
-
Add 2.0 mL of molten top agar (maintained at 45°C), which contains a trace amount of histidine and biotin to allow for a few initial cell divisions necessary for mutation fixation.
-
Vortex the tube gently for 3 seconds to ensure uniform mixing.
-
Immediately pour the contents onto the surface of a minimal glucose agar plate. Gently tilt and rotate the plate to ensure the top agar spreads evenly.
-
Allow the top agar to solidify on a level surface.
-
-
Incubation and Scoring:
-
Invert the plates and incubate them at 37°C for 48 to 72 hours.
-
Count the number of visible revertant colonies on each plate.
-
-
Data Interpretation and Validity Criteria:
-
Trustworthiness: The assay is considered valid if:
-
The negative control plates show a number of spontaneous revertants within the laboratory's historical range.[13]
-
The positive control (3'-Cl-4-DMAAB) shows a significant, dose-dependent increase in revertant colonies compared to the negative control (typically ≥ 2-fold increase).
-
-
A positive result for a test compound is characterized by a dose-dependent increase in revertants, reaching at least double the background rate.
-
Application in Mammalian Cell Assays
While most renowned for its use in the Ames test, 3'-Cl-4-DMAAB and its parent compound DAB can also be used as S9-dependent positive controls in mammalian cell assays like the in vitro micronucleus and chromosomal aberration tests.[4][8]
-
In Vitro Micronucleus Assay (OECD 487): This test detects chromosome fragments or whole chromosomes left behind during cell division, which form micronuclei. When using 3'-Cl-4-DMAAB, the protocol involves a short exposure (3-6 hours) in the presence of S9 mix, followed by a recovery period before cell harvesting. A significant increase in micronucleated cells relative to the vehicle control indicates a positive clastogenic or aneugenic effect.
-
In Vitro Chromosomal Aberration Assay (OECD 473): This assay directly visualizes structural damage to chromosomes in metaphase cells.[14] The experimental design is similar to the micronucleus assay, requiring S9 for activation. A positive result is scored by identifying a significant increase in the percentage of cells with chromosomal aberrations.[15]
Crucial Consideration: In mammalian assays, it is vital to assess cytotoxicity. A positive genotoxic result is only considered relevant if it occurs at non-lethal or moderately toxic concentrations (e.g., >50% cell viability).[16] Excessive toxicity can lead to secondary effects that cause DNA damage, resulting in misleading positive outcomes.[17]
Conclusion
3'-Chloro-4-dimethylaminoazobenzene is a reliable and potent positive control for genotoxicity assays that require metabolic activation. Its primary utility lies in the Ames test with frameshift-sensitive strains like TA98, where it serves as an unequivocal validator of the S9 metabolic activation system's competency. While it can be applied to mammalian cell assays, other controls like cyclophosphamide are more conventionally used for that purpose. By understanding its mechanism of action and adhering to rigorous, well-controlled protocols, researchers can confidently employ 3'-Cl-4-DMAAB to ensure the scientific integrity and trustworthiness of their genotoxicity data.
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ResearchGate. (2025). The genetic toxicity of 3,3',4,4'-tetrachloroazobenzene and 3,3',4,4'-tetrachloroazoxybenzene: Discordance between acute mouse bone marrow and subchronic mouse peripheral blood micronucleus test results. [Link]
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ResearchGate. (2025). Screening of azo dyes for mutagenicity with Ames/Salmonella assay. [Link]
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Inter-laboratory validation of mutagenicity testing with 3'-Chloro-4-dimethylaminoazobenzene
This guide provides an in-depth comparison and procedural framework for the inter-laboratory validation of mutagenicity testing, using the representative azo dye, 4-Dimethylaminoazobenzene (DAB), also known as Methyl Yellow. While the principles discussed are broadly applicable, we will focus on the bacterial reverse mutation assay, or Ames test, a cornerstone of genetic toxicology. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of establishing robust, reproducible mutagenicity data across different testing facilities.
The Imperative for Inter-Laboratory Validation in Genetic Toxicology
Before a new drug, industrial chemical, or consumer product can be approved, its potential to cause genetic mutations—and by extension, cancer—must be rigorously evaluated. The bacterial reverse mutation assay, commonly known as the Ames test, has been a primary screening tool for decades.[1][2] It is designed to detect a chemical's ability to induce mutations in the DNA of specific bacterial strains. A positive result suggests the chemical may be a carcinogen.[1]
However, the Ames test, like any biological assay, is subject to variability.[3][4] Factors such as the preparation of the metabolic activation system (S9 mix), technician proficiency, and subtle differences in materials can lead to disparate results between laboratories.[3] For regulatory bodies and drug developers, this variability is a significant concern. An inconsistent result can delay development, trigger unnecessary, costly follow-up studies, or, in the worst case, lead to an incorrect safety assessment.
Inter-laboratory validation, or a "ring trial," is the gold standard for addressing this challenge. By having multiple independent laboratories test the same chemical using a harmonized protocol, we can:
-
Establish the reproducibility of the assay for a specific test article.
-
Identify critical sources of variability in the test method.
-
Build confidence in the overall toxicological profile of the compound.
This guide uses 4-Dimethylaminoazobenzene (DAB) and its chlorinated analogs, such as 3'-Chloro-4-dimethylaminoazobenzene, as a case study. These azo dyes require metabolic activation to become mutagenic, making them excellent candidates for assessing the consistency of the S9 metabolic activation system across laboratories.[5][6]
The Test Article: 3'-Chloro-4-dimethylaminoazobenzene
For the purposes of this guide, we will focus on the hypothetical inter-laboratory testing of 3'-Chloro-4-dimethylaminoazobenzene. Azo dyes like this are of toxicological interest due to their widespread industrial use and the known carcinogenicity of parent compounds like DAB.[7][8]
| Parameter | Information |
| Chemical Name | 3'-Chloro-4-dimethylaminoazobenzene |
| Synonyms | 3'-Cl-DAB |
| CAS Number | Hypothetical for this guide (Related analog 4'-Chloro-4-dimethylaminoazobenzene is CAS 2491-76-1) |
| Molecular Formula | C₁₄H₁₄ClN₃ |
| Molecular Weight | 259.74 g/mol |
| Structure | ![]() |
| Purity | >98% (Required for testing) |
| Toxicological Profile | Suspected mutagen and carcinogen, based on structural alerts and data from analogous compounds. Requires metabolic activation. |
Designing the Inter-Laboratory Study
A successful validation study hinges on a meticulously planned and harmonized protocol. The goal is to minimize controllable variables so that any observed differences in results can be attributed to inherent laboratory-to-laboratory variability.
Study Design Overview
The following diagram illustrates the workflow for a typical inter-laboratory validation study.
Caption: Workflow for an inter-laboratory mutagenicity study.
The Role of Metabolic Activation (S9 Mix)
Azo dyes like 3'-Cl-DAB are not directly mutagenic. They are pro-mutagens that require enzymatic conversion into reactive electrophilic metabolites that can bind to DNA.[9] This bioactivation is mimicked in vitro by adding a liver S9 fraction , which contains cytochrome P450 and other metabolic enzymes.[10] The consistency of S9 preparation and activity is often a primary source of inter-laboratory variation.[3]
The diagram below shows a simplified metabolic activation pathway for a representative dimethylaminoazobenzene compound.
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A Comparative Toxicological Guide: In Vitro vs. In Vivo Data for 3'-Chloro-4-dimethylaminoazobenzene
This guide provides a comprehensive comparison of the toxicological data for 3'-Chloro-4-dimethylaminoazobenzene, drawing upon both in vitro and in vivo studies. As a chlorinated derivative of the well-characterized hepatocarcinogen 4-dimethylaminoazobenzene (DAB), understanding the toxicological profile of this compound is of significant interest to researchers in toxicology, drug development, and chemical safety assessment. This document synthesizes available data, explains the causality behind experimental approaches, and provides detailed protocols for key toxicological assays.
Introduction: The Importance of a Multi-Faceted Toxicological Assessment
Evaluating the potential hazard of a chemical entity requires a multi-pronged approach that integrates data from both in vitro (cell-based) and in vivo (animal-based) studies. In vitro assays offer a rapid and cost-effective means to screen for specific toxicological endpoints, such as mutagenicity and cytotoxicity, and can provide insights into the underlying mechanisms of toxicity. However, these systems lack the complex metabolic and physiological processes of a whole organism. In vivo studies, while more resource-intensive, provide data on systemic toxicity, carcinogenicity, and the influence of metabolic activation and detoxification pathways that cannot be fully replicated in vitro.
3'-Chloro-4-dimethylaminoazobenzene belongs to the family of azo compounds, many of which are known to be carcinogenic.[1] The parent compound, 4-dimethylaminoazobenzene (DAB), is a well-established rodent hepatocarcinogen.[2][3] The introduction of a chlorine atom at the 3' position of the phenyl ring can significantly alter the electronic properties of the molecule, potentially influencing its metabolic activation and subsequent toxicity. This guide aims to critically evaluate and compare the available toxicological data for this specific chlorinated derivative.
Metabolic Activation: The Gateway to Toxicity for Aromatic Amines
The toxicity of many aromatic amines, including azo compounds, is not inherent to the parent molecule but is a consequence of metabolic activation, primarily by cytochrome P450 (CYP) enzymes in the liver.[4][5] The key initial step is N-hydroxylation, which converts the amine into a reactive N-hydroxyarylamine.[6] This intermediate can then be further metabolized, for example, by sulfotransferases, to form a highly reactive and unstable electrophile that can bind to cellular macromolecules, including DNA. This DNA adduct formation is a critical initiating event in chemical carcinogenesis.[7]
The presence and position of substituents on the aromatic rings can influence the rate and site of metabolism, thereby affecting the compound's carcinogenic potency. Halogenation, in particular, can alter the susceptibility of the aromatic ring to oxidative metabolism and influence the stability of reactive intermediates.
Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.
In Vivo Mammalian Erythrocyte Micronucleus Test - Based on OECD Guideline 474
This assay is used to detect chromosomal damage or damage to the mitotic apparatus in erythroblasts by analyzing the formation of micronuclei in erythrocytes of treated animals, typically rodents. [8] Step-by-Step Methodology:
-
Animal Selection: Use healthy, young adult rodents (e.g., mice or rats).
-
Dose Administration: Administer the test substance, typically via oral gavage or intraperitoneal injection, at three dose levels. A vehicle control and a positive control group are also required.
-
Sample Collection: Collect bone marrow or peripheral blood at appropriate time points after treatment (e.g., 24 and 48 hours).
-
Slide Preparation: Prepare smears of the collected cells on microscope slides.
-
Staining: Stain the slides with a dye that allows for the differentiation of polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs) and the visualization of micronuclei.
-
Scoring: Under a microscope, score a predetermined number of PCEs for the presence of micronuclei. The ratio of PCEs to NCEs is also determined as an indicator of bone marrow toxicity.
-
Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated PCEs in treated animals compared to the vehicle control indicates a positive result.
Caption: Workflow for the In Vivo Mammalian Erythrocyte Micronucleus Test.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. [9] Step-by-Step Methodology:
-
Cell Seeding: Seed cells (e.g., HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Conclusion and Future Directions
The available in vivo data strongly suggests that 3'-Chloro-4-dimethylaminoazobenzene is a carcinogen with a potency similar to its well-studied parent compound, 4-dimethylaminoazobenzene. The primary target organ is likely the liver, and the mechanism of carcinogenesis is expected to involve metabolic activation to a reactive electrophile that forms DNA adducts.
The significant gap in the in vitro toxicological data for 3'-Chloro-4-dimethylaminoazobenzene is a critical area for future research. Performing a standard battery of in vitro genotoxicity tests, including the Ames test and a mammalian cell micronucleus assay, would provide crucial information to confirm its mutagenic potential and allow for a more direct comparison with its in vivo carcinogenicity. Furthermore, in vitro cytotoxicity studies in relevant cell lines, such as HepG2, would help to elucidate its potential for direct cellular damage and provide insights into the mechanisms of toxicity. Such studies are essential for a comprehensive risk assessment and for understanding the structure-activity relationships within this important class of azo compounds.
References
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National Toxicology Program. (2021). 15th Report on Carcinogens. 4-Dimethylaminoazobenzene. U.S. Department of Health and Human Services, Public Health Service. [Link]
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National Toxicology Program. (n.d.). RoC Profile: 4-Dimethylaminoazobenzene. [Link]
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Guengerich, F. P. (1982). Metabolic activation of aromatic amines and dialkylnitrosamines. PubMed. [Link]
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Gozzi, G. J., Pires, A. R. A., Valdameri, G., Rocha, M. E. M., Martinez, G. R., Noleto, G. R., et al. (2015). Selective Cytotoxicity of 1,3,4-Thiadiazolium Mesoionic Derivatives on Hepatocarcinoma Cells (HepG2). PLOS ONE, 10(6), e0130046. [Link]
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New Jersey Department of Health. (n.d.). Common Name: 4-DIMETHYLAMINO- AZOBENZENE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXP. NJ.gov. [Link]
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A Comparative Guide to the Potency of 3'-Chloro-4-dimethylaminoazobenzene and Other Chlorinated Aromatic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
This guide provides a comprehensive comparison of the relative potency of 3'-Chloro-4-dimethylaminoazobenzene, a representative chlorinated azo dye, with other significant chlorinated aromatic compounds such as dioxins and polychlorinated biphenyls (PCBs). The primary mechanism of toxicity for many of these compounds is mediated through the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that regulates the expression of a wide array of genes involved in xenobiotic metabolism and other cellular processes.[1] Understanding the relative potency of these compounds in activating the AhR pathway is crucial for assessing their potential toxicological risk.
Understanding Relative Potency and the Aryl Hydrocarbon Receptor (AhR) Pathway
The concept of relative potency is a cornerstone in toxicology, allowing for the comparison of the biological activity of different chemicals relative to a well-characterized reference compound. For dioxin-like compounds, the reference is typically 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), the most potent AhR agonist known.[1] The relative potency is often expressed as a Relative Potency Factor (RPF) or a Toxic Equivalency Factor (TEF) .
The toxic effects of these compounds are primarily initiated by their binding to and activation of the AhR. This activation leads to a cascade of events, as illustrated in the signaling pathway diagram below.
Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.
Comparative Potency Analysis
Direct quantitative data for the relative potency of 3'-Chloro-4-dimethylaminoazobenzene is scarce in publicly available literature. However, by examining studies on its parent compound, 4-dimethylaminoazobenzene (also known as Methyl Yellow, MY), and its halogenated derivatives, we can infer its potential potency.
A key study investigated the structure-activity relationships of halogenated MY derivatives as AhR ligands.[2] The findings revealed that halogen substitution at the ortho-position (2'- and 6'-positions) of the phenyl ring significantly enhances AhR ligand activity. Notably, 2',6'-dichlorinated MY exhibited an AhR ligand activity that was 13.5-fold higher than the parent MY and was described as being "very close to that of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD)" in the utilized yeast AhR signaling assay.[2] This suggests that chlorinated azo dyes have the potential to be potent AhR agonists.
While 3'-Chloro-4-dimethylaminoazobenzene has the chlorine atom at the meta-position, which was not highlighted as the most activating position in the aforementioned study, other research on the carcinogenicity of p-dimethylaminoazobenzene derivatives provides valuable insights. A comparative study on the carcinogenicity of various derivatives in rats demonstrated that 3'-chloro-4-dimethylaminoazobenzene possesses carcinogenic activity.[3] The study indicated that the position of the substituent group significantly influences carcinogenicity, with the general trend for activity being 3' > 2' > 4'.[3]
For a broader context, the table below summarizes the carcinogenic potential and, where available, the relative potencies of 3'-Chloro-4-dimethylaminoazobenzene and other relevant chlorinated aromatic compounds.
| Compound | Class | Carcinogenic Potential | AhR Agonist Activity (Relative to TCDD) | Reference(s) |
| 3'-Chloro-4-dimethylaminoazobenzene | Chlorinated Azo Dye | Carcinogenic in rats | Data not available, but inferred to be a potent AhR agonist | [3] |
| 4-Dimethylaminoazobenzene (MY) | Azo Dye | Carcinogenic in rodents | Baseline AhR agonist | [2] |
| 2',6'-Dichloro-4-dimethylaminoazobenzene | Chlorinated Azo Dye | Not specified | "Very close to TCDD" | [2] |
| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | Dioxin | Potent carcinogen | 1.0 (Reference Compound) | [1] |
| Polychlorinated Biphenyls (PCBs) | PCBs | Carcinogenic | 0.00003 - 0.1 | [4] |
| 3,3'-Dichlorobenzidine | Chlorinated Aromatic Amine | Probable human carcinogen | Data not available | [1] |
Note: The AhR agonist activity for PCBs represents a range for different congeners.
Experimental Methodologies
To ensure the scientific integrity and reproducibility of potency assessments, standardized experimental protocols are essential. Below are detailed methodologies for key assays used in determining the relative potency of compounds like 3'-Chloro-4-dimethylaminoazobenzene.
In Vitro AhR-Mediated Reporter Gene Assay (e.g., CALUX Assay)
This assay is a widely used method to screen for and quantify the AhR-mediated activity of chemicals. It utilizes a genetically modified cell line that contains a luciferase reporter gene under the control of dioxin-responsive elements (DREs).
Caption: Workflow for an AhR-mediated reporter gene assay.
Step-by-Step Protocol:
-
Cell Culture: Maintain a stable cell line, such as the rat hepatoma cell line H4IIE-luc, which is engineered to express the luciferase gene upon AhR activation. Culture the cells in a suitable medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Plating: Seed the cells into 96-well microplates at a density that will result in a confluent monolayer on the day of treatment.
-
Compound Preparation and Treatment: Prepare serial dilutions of the test compounds (e.g., 3'-Chloro-4-dimethylaminoazobenzene) and the reference compound (TCDD) in the cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds or TCDD.
-
Incubation: Incubate the plates for a period sufficient to allow for gene expression, typically 24 hours.
-
Cell Lysis and Luciferase Assay: After incubation, wash the cells with phosphate-buffered saline (PBS) and then lyse them using a suitable lysis buffer. Add a luciferase assay reagent containing luciferin to the cell lysates.
-
Luminescence Measurement: Measure the light output from each well using a luminometer.
-
Data Analysis: Plot the luminescence data against the logarithm of the compound concentrations to generate dose-response curves. Determine the EC50 value (the concentration that elicits 50% of the maximum response) for each compound. The Relative Potency Factor (RPF) can then be calculated using the formula: RPF = EC50 (TCDD) / EC50 (Test Compound)
In Vivo Carcinogenicity Bioassay in Rats
Long-term animal bioassays are the gold standard for assessing the carcinogenic potential of a chemical. The following is a generalized protocol based on guidelines for carcinogenicity studies.
Step-by-Step Protocol:
-
Animal Selection and Acclimation: Use a well-characterized rodent strain, such as the Sprague-Dawley or Fischer 344 rat. House the animals in a controlled environment and allow for an acclimation period of at least one week before the start of the study.
-
Dose Selection and Administration: Based on preliminary toxicity studies, select at least three dose levels of the test compound and a control group. The highest dose should induce some toxicity but not significantly decrease lifespan from effects other than tumor formation. Administer the compound to the animals, typically through the diet or by gavage, for the majority of their lifespan (e.g., 24 months).
-
Clinical Observations: Conduct and record detailed clinical observations at least once daily. Record body weights weekly for the first 13 weeks and monthly thereafter.
-
Hematology and Clinical Chemistry: Collect blood samples at specified intervals (e.g., 6, 12, 18, and 24 months) for hematological and clinical chemistry analysis to assess systemic toxicity.
-
Necropsy and Histopathology: At the end of the study, or for animals that die or are euthanized, perform a full necropsy. Collect all organs and tissues, and preserve them in a suitable fixative. Conduct a detailed histopathological examination of the preserved tissues, with a particular focus on the liver for compounds like azo dyes.
-
Data Analysis: Statistically analyze the incidence and multiplicity of tumors in the treated groups compared to the control group to determine the carcinogenic potential of the test compound.
Conclusion
While a definitive Relative Potency Factor for 3'-Chloro-4-dimethylaminoazobenzene is not yet established, the available evidence strongly suggests that it is a carcinogenic compound and a potent activator of the Aryl Hydrocarbon Receptor. The high AhR activity observed in closely related chlorinated derivatives of 4-dimethylaminoazobenzene, approaching that of TCDD, underscores the need for careful handling and risk assessment of this class of compounds. Further quantitative studies are warranted to precisely determine the RPF of 3'-Chloro-4-dimethylaminoazobenzene to allow for a more accurate comparison with other chlorinated aromatic compounds and to refine risk assessments for human and environmental health.
References
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Van den Berg, M., et al. (2006). The 2005 World Health Organization Re-evaluation of Human and Mammalian Toxic Equivalency Factors for Dioxins and Dioxin-Like Compounds. Toxicological Sciences, 93(2), 223-241. [Link]
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Kawai, Y., et al. (2006). Activation of the aryl hydrocarbon receptor by methyl yellow and related congeners: structure-activity relationships in halogenated derivatives. Journal of Health Science, 52(3), 257-263. [Link]
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National Toxicology Program. (2021). 15th Report on Carcinogens. 4-Dimethylaminoazobenzene. Department of Health and Human Services. [Link]
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Miller, J. A., & Miller, E. C. (1947). The Carcinogenicity of Certain Derivatives of p-Dimethylaminoazobenzene in the Rat. Cancer Research, 7(1), 39-41. [Link]
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U.S. Environmental Protection Agency. (2010). Method 4435: Screening for Dioxin-Like Chemical Activity in Soils and Sediments Using the Calux® Bioassay and TEQ Determination. [Link]
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U.S. Food and Drug Administration. (2000). Redbook 2000: IV.C.6. Carcinogenicity Studies with Rodents. [Link]
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Chung, K. T., Stevens, S. E., Jr, & Cerniglia, C. E. (1992). The reduction of azo dyes by the intestinal microflora. Critical Reviews in Microbiology, 18(3), 175-190. [Link]
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Denison, M. S., & Nagy, S. R. (2003). Activation of the aryl hydrocarbon receptor by structurally diverse exogenous and endogenous chemicals. Annual Review of Pharmacology and Toxicology, 43, 309-334. [Link]
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Golka, K., Kopps, S., & Myslak, Z. W. (2004). Carcinogenicity of azo colorants: influence of solubility and bioavailability. Toxicology Letters, 151(1), 203-210. [Link]
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International Agency for Research on Cancer. (1975). IARC Monographs on the Evaluation of Carcinogenic Risk of Chemicals to Man, Volume 8. [Link]
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Safe, S. (1990). Polychlorinated biphenyls (PCBs), dibenzo-p-dioxins (PCDDs), dibenzofurans (PCDFs), and related compounds: environmental and mechanistic considerations which support the development of toxic equivalency factors (TEFs). Critical Reviews in Toxicology, 21(1), 51-88. [Link]
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U.S. Environmental Protection Agency. (1999). Fact Sheet: 4-Dimethylaminoazobenzene. [Link]
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National Toxicology Program. (1993). NTP Technical Report on the Toxicology and Carcinogenesis Studies of 3,3'-Dichlorobenzidine Dihydrochloride (CAS No. 612-83-9) in F344/N Rats and B6C3F1 Mice (Gavage Studies). National Institutes of Health. [Link]
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A Comparative Guide to Evaluating the Specificity of 3'-Chloro-4-dimethylaminoazobenzene-Induced DNA Adducts
For Researchers, Scientists, and Drug Development Professionals
In the field of toxicology and cancer research, understanding the mechanisms by which chemical carcinogens initiate tumorigenesis is paramount. A critical event in this process is the formation of covalent bonds between the carcinogen or its metabolites and cellular DNA, resulting in DNA adducts. 3'-Chloro-4-dimethylaminoazobenzene (3'-Cl-DAB), a derivative of the well-known hepatocarcinogen 4-dimethylaminoazobenzene (DAB), is a compound of significant interest due to its potential genotoxicity.[1] The accurate detection and quantification of 3'-Cl-DAB-induced DNA adducts are essential for assessing its carcinogenic risk and for elucidating its mechanism of action.
This guide provides a comprehensive comparison of the primary analytical methods used to evaluate the specificity of DNA adducts induced by 3'-Cl-DAB: ³²P-Postlabeling, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Immunoassays (ELISA). We will delve into the principles, experimental workflows, and the inherent strengths and limitations of each technique, offering field-proven insights to guide your experimental design.
The Genesis of a DNA Adduct: Metabolic Activation of 3'-Cl-DAB
The carcinogenicity of aromatic amines like 3'-Cl-DAB is not intrinsic to the parent molecule but arises from its metabolic activation into reactive electrophilic species. This biotransformation is a crucial first step in the formation of DNA adducts. The metabolic pathway of the parent compound, DAB, primarily involves N-demethylation and 4'-hydroxylation.[2] It is hypothesized that 3'-Cl-DAB follows a similar activation pathway, likely involving cytochrome P450-mediated N-hydroxylation to form a proximate carcinogen, which can then be further esterified to a highly reactive nitrenium ion that readily attacks nucleophilic sites on DNA bases.
Caption: Metabolic activation pathway of 3'-Cl-DAB leading to DNA adduct formation.
Understanding this activation process is fundamental to interpreting the results of DNA adduct analysis, as the specific adducts formed will depend on the metabolic capabilities of the biological system under investigation.
A Comparative Analysis of Detection Methodologies
The choice of analytical method for detecting and quantifying 3'-Cl-DAB-DNA adducts is critical and depends on the specific research question, the required sensitivity and specificity, and the available resources. Each technique presents a unique set of advantages and disadvantages.[3][4]
| Feature | ³²P-Postlabeling Assay | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Immunoassay (ELISA) |
| Principle | Enzymatic digestion of DNA, enrichment of adducted nucleotides, radiolabeling with ³²P, and chromatographic separation.[5][6][7][8] | Enzymatic or chemical hydrolysis of DNA, chromatographic separation of adducted nucleosides/bases, and detection by mass-to-charge ratio.[9] | Specific antibody recognition of the DNA adduct.[10] |
| Specificity | Moderate. Can detect a wide range of bulky adducts but may not distinguish between structurally similar adducts without authentic standards.[11] | High. Provides structural information (molecular weight and fragmentation patterns), allowing for unambiguous identification of specific adducts.[12] | High for the target adduct, but potential for cross-reactivity with structurally related molecules.[13] |
| Sensitivity | Very High. Can detect as low as 1 adduct in 10⁹-10¹⁰ nucleotides.[5][6][7][8][14] | High and improving. Modern instruments can approach the sensitivity of ³²P-postlabeling, but often require more DNA.[9][11] | High, with detection limits typically in the range of 1-6 adducts per 10⁸ nucleotides.[15] |
| Quantitative | Semi-quantitative without specific adduct standards. | Yes, with the use of isotopically labeled internal standards. | Yes, with a standard curve of known adduct concentrations.[15][16] |
| Throughput | Low to moderate. | Moderate to high, depending on the LC method. | High. |
| Cost | Moderate (radioisotopes and specialized equipment). | High (instrumentation and maintenance). | Low to moderate. |
| Key Advantage | Exceptional sensitivity for screening unknown bulky adducts. | High specificity and structural elucidation capabilities. | High throughput and ease of use for known adducts. |
| Key Limitation | Use of radioactivity, lack of structural information for unknown adducts.[11] | Higher initial instrument cost, may require more sample material for ultra-trace analysis.[11] | Requires a specific antibody for each adduct of interest; potential for cross-reactivity. |
Experimental Workflows: A Step-by-Step Guide
To ensure the integrity and reproducibility of your findings, it is essential to follow well-defined and validated protocols. Below are detailed methodologies for each of the discussed techniques.
Synthesis of 3'-Cl-DAB-DNA Adduct Standards
A critical prerequisite for accurate quantification and validation of any detection method is the availability of well-characterized adduct standards. The synthesis of these standards involves reacting the ultimate carcinogen of 3'-Cl-DAB with DNA or individual deoxynucleosides in vitro.
Caption: Workflow for the synthesis and characterization of 3'-Cl-DAB-DNA adduct standards.
This process allows for the generation of reference materials to confirm the identity of adducts detected in biological samples and to create standard curves for accurate quantification.
³²P-Postlabeling Assay Protocol
This ultrasensitive method is particularly useful for screening for the presence of bulky aromatic amine adducts when the specific adduct structures are unknown.[5][7]
Step-by-Step Methodology:
-
DNA Isolation: Extract high-purity DNA from the tissue or cells of interest using standard phenol-chloroform extraction or a commercial kit. DNA purity is crucial for this assay.[3]
-
DNA Digestion: Digest 5-10 µg of DNA to deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment: Enrich the adducted nucleotides. A common method is nuclease P1 digestion, which dephosphorylates normal nucleotides to deoxynucleosides, leaving the bulkier adducts as substrates for the subsequent labeling step.
-
³²P-Labeling: Label the 5'-hydroxyl group of the enriched adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
-
Chromatographic Separation: Separate the ³²P-labeled adducts from excess [γ-³²P]ATP and normal nucleotides using multi-dimensional thin-layer chromatography (TLC).
-
Detection and Quantification: Visualize the adduct spots by autoradiography and quantify the radioactivity using a phosphorimager or by scintillation counting of the excised spots.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS offers the highest degree of specificity and is the gold standard for the structural confirmation and quantification of known DNA adducts.[12]
Step-by-Step Methodology:
-
DNA Isolation: Isolate DNA as described for the ³²P-postlabeling assay.
-
DNA Hydrolysis: Hydrolyze the DNA to individual deoxynucleosides using a cocktail of enzymes including DNase I, nuclease P1, and alkaline phosphatase.[9]
-
Sample Cleanup and Adduct Enrichment: Remove unmodified deoxynucleosides and other interfering substances using solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC) fractionation.
-
LC Separation: Inject the enriched sample onto a reverse-phase HPLC column to separate the different DNA adducts.
-
MS/MS Detection: Introduce the eluent from the HPLC into a tandem mass spectrometer. The instrument is typically operated in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode, where a specific precursor ion (the adducted deoxynucleoside) is selected and fragmented, and a specific product ion is monitored for detection and quantification.
Immunoassay (ELISA) Protocol
Enzyme-linked immunosorbent assays are high-throughput methods suitable for screening a large number of samples for a specific, known DNA adduct.[10][17]
Step-by-Step Methodology:
-
DNA Isolation and Denaturation: Isolate DNA and denature it to single strands by heat or alkaline treatment.
-
Coating of Microplate: Adsorb the denatured DNA samples and standards onto the wells of a high-binding microtiter plate.[16]
-
Blocking: Block unoccupied sites on the plate with a blocking buffer (e.g., bovine serum albumin) to prevent non-specific binding of the antibody.
-
Primary Antibody Incubation: Add a primary antibody specific for the 3'-Cl-DAB-DNA adduct to the wells and incubate.
-
Secondary Antibody Incubation: Wash the plate to remove unbound primary antibody and then add an enzyme-conjugated secondary antibody that recognizes the primary antibody.
-
Substrate Addition and Detection: After another washing step, add a chromogenic or chemiluminescent substrate for the enzyme. The resulting signal is proportional to the amount of adduct present and is measured using a microplate reader.
-
Quantification: Determine the concentration of the adduct in the samples by comparing their signal to a standard curve generated from known concentrations of the 3'-Cl-DAB-DNA adduct standard.[15]
Conclusion: Selecting the Right Tool for the Job
The choice of method for evaluating the specificity of 3'-Cl-DAB-induced DNA adducts is a critical decision that will profoundly impact the quality and utility of the resulting data.
-
For initial screening and discovery of unknown bulky adducts where the highest sensitivity is required, the ³²P-postlabeling assay remains a powerful, albeit less specific, tool.
-
For unambiguous identification, structural confirmation, and precise quantification of specific adducts, LC-MS/MS is the unequivocal gold standard.
-
When a specific adduct has been identified and a suitable antibody is available, immunoassays (ELISA) provide a high-throughput and cost-effective solution for screening large numbers of samples.
A robust research strategy may involve an initial screening with the ³²P-postlabeling assay to identify potential adducts, followed by LC-MS/MS for structural confirmation and the development of quantitative methods. Once validated, an ELISA can be developed for larger-scale studies. By understanding the principles and limitations of each technique, researchers can design experiments that yield accurate, reliable, and impactful data in the ongoing effort to unravel the mechanisms of chemical carcinogenesis.
References
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Phillips, D. H., & Arlt, V. M. (2007). The 32P-postlabeling assay for DNA adducts. Nature Protocols, 2(11), 2772–2781. [Link]
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Phillips, D. H., Hewer, A., & Arlt, V. M. (2005). 32P-postlabeling analysis of DNA adducts. Methods in Molecular Biology, 291, 3–12. [Link]
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Phillips, D. H., & Arlt, V. M. (2020). 32P-Postlabeling Analysis of DNA Adducts. Methods in Molecular Biology, 2084, 241–252. [Link]
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Phillips, D. H., Farmer, P. B., Beland, F. A., Jackson, M. A., & Poirier, M. C. (2000). Methods of DNA adduct determination and their application to testing compounds for genotoxicity. Environmental and Molecular Mutagenesis, 35(3), 222–233. [Link]
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Gupta, R. C. (1985). Enhanced sensitivity of 32P-postlabeling analysis of aromatic carcinogen:DNA adducts. Cancer Research, 45(11 Pt 2), 5656–5662. [Link]
- Phillips, D. H., Castegnaro, M., & Bartsch, H. (Eds.). (1993). Postlabelling methods for detection of DNA adducts.
-
Kiianitsa, K., & Maizels, N. (2014). Ultrasensitive isolation, identification and quantification of DNA–protein adducts by ELISA-based RADAR assay. Nucleic Acids Research, 42(10), e82. [Link]
-
Chao, M. W., Chen, C. H., & Wang, Y. C. (2021). DNA Adductomics: A Narrative Review of Its Development, Applications, and Future. Toxics, 9(10), 246. [Link]
- Arlt, V. M., Stiborova, M., & Schmeiser, H. H. (2002). 32P-postlabelling analysis of DNA adducts formed by environmental carcinogens.
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Arlt, V. M., Bieler, C. A., Mier, W., Wiessler, M., & Schmeiser, H. H. (2001). DNA adduct formation by the environmental contaminant 3-nitrobenzanthrone after intratracheal instillation in rats. International Journal of Cancer, 93(6), 775–780. [Link]
- Balbo, S., Turesky, R. J., & Villalta, P. W. (2014). DNA adductomics. Chemical Research in Toxicology, 27(3), 356–366.
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Ishida, J., & Terabe, S. (1963). Metabolism of 4-dimethylaminoazobenzene and related compounds. 3. Metabolites of 4-dimethylaminoazobenzene in rat bile and influence of DAB feeding on their amounts. Chemical & Pharmaceutical Bulletin, 11(8), 1014–1021. [Link]
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Singh, R., & Farmer, P. B. (2006). The analysis of DNA adducts: the transition from 32P-postlabeling to mass spectrometry. Carcinogenesis, 27(2), 178–196. [Link]
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Levine, W. G. (1978). Induction and inhibition of the metabolism and biliary excretion of the azo dye carcinogen, N,N-dimethyl-4-aminoazobenzene (DAB), in the rat. Drug Metabolism and Disposition, 6(3), 245–252. [Link]
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Foiles, P. G., Akerkar, S. A., & Chung, F. L. (1987). Development of a monoclonal antibody-based immunoassay for cyclic DNA adducts resulting from exposure to crotonaldehyde. Carcinogenesis, 8(1), 97–100. [Link]
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Matsuda, T. (2020). Current and Future Methodology for Quantitation and Site-Specific Mapping the Location of DNA Adducts. International Journal of Molecular Sciences, 21(18), 6667. [Link]
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Wang, Y., Shan, L., Zhang, Y., & Gu, J. (2021). LC–MS/MS Analysis of the Formation and Loss of DNA Adducts in Rats Exposed to Vinyl Acetate Monomer through Inhalation. Chemical Research in Toxicology, 34(2), 526–534. [Link]
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Balbo, S., Villalta, P. W., & Turesky, R. J. (2017). Targeted High Resolution LC/MS3 Adductomics Method for the Characterization of Endogenous DNA Damage. Journal of Visualized Experiments, (129), 56494. [Link]
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Kriek, E., Welling, C. J., & van der Laken, C. J. (1984). Quantitation of carcinogen-DNA adducts by a standardized high-sensitive enzyme immunoassay. IARC Scientific Publications, (59), 297–305. [Link]
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Poirier, M. C. (2012). Methods for the Detection of DNA Adducts. Methods in Molecular Biology, 920, 19–33. [Link]
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Turesky, R. J. (2018). DNA Adductomic Analysis by Data-Independent Mass Spectrometry. Spectroscopy, 33(7), 10-19. [Link]
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National Toxicology Program. (2021). 4-Dimethylaminoazobenzene. In Report on Carcinogens, Fifteenth Edition. Research Triangle Park, NC: U.S. Department of Health and Human Services, Public Health Service. [Link]
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Boguszewska, K., Pytel, D., & Karwowski, B. T. (2019). Review: immunoassays in DNA damage and instability detection. Cellular and Molecular Life Sciences, 76(22), 4465–4482. [Link]
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Cell Biolabs, Inc. (n.d.). BPDE DNA Adduct ELISA Kit. [Link]
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Farrell, N. P. (2024). Interactions with DNA Models of the Oxaliplatin Analog (cis-1,3-DACH)PtCl2. Molecules, 29(14), 3236. [Link]
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Waters Corporation. (n.d.). The Impact of Adducts and Strategies to Control Them in IP-RPLC Based Oligonucleotide Analyses. [Link]
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Hughes, T. B., Miller, G. P., & Swamidass, S. J. (2015). Modeling the Bioactivation and Subsequent Reactivity of Drugs. Pacific Symposium on Biocomputing, 20, 298–309. [Link]
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Tilby, M. J., & Lawley, P. D. (1998). Measuring DNA adducts by immunoassay (ELISA). Methods in Molecular Medicine, 12, 159–170. [Link]
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Juchau, M. R. (1980). Metabolic activation/deactivation reactions during perinatal development. Environmental Health Perspectives, 34, 153–166. [Link]
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Tretyakova, N. Y., Matter, B., & Jones, R. (2019). DNA Adducts from Anticancer Drugs as Candidate Predictive Markers for Precision Medicine. Chemical Research in Toxicology, 32(7), 1271–1285. [Link]
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Pfau, W., & Phillips, D. H. (1999). Standardization and validation of DNA adduct postlabelling methods: report of interlaboratory trials and production of recommended protocols. Mutagenesis, 14(3), 301–315. [Link]
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Safety Operating Guide
Navigating the Disposal of 3'-Chloro-4-dimethylaminoazobenzene: A Guide for Laboratory Professionals
For the diligent researcher, scientist, and drug development professional, the commitment to safety extends beyond the benchtop. The proper disposal of chemical reagents is a critical, yet often overlooked, aspect of laboratory stewardship. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 3'-Chloro-4-dimethylaminoazobenzene, a member of the azo dye chemical class, which warrants careful handling due to the potential hazards associated with analogous compounds.
Hazard Identification and Risk Assessment: Understanding the "Why"
While a specific Safety Data Sheet (SDS) for 3'-Chloro-4-dimethylaminoazobenzene can be elusive, the well-documented hazards of structurally similar azo dyes, such as 4-Dimethylaminoazobenzene, provide a strong basis for a precautionary approach. These compounds are often classified as toxic and are suspected carcinogens.[1][2][3] The Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH) recommend that exposure to occupational carcinogens be kept to the lowest feasible concentration.[2][4]
Therefore, it is imperative to handle 3'-Chloro-4-dimethylaminoazobenzene with extreme caution, assuming it presents similar health risks. These risks include toxicity if swallowed and potential for skin irritation or absorption.[1][4] The primary goal of the disposal procedure is to mitigate these risks to both laboratory personnel and the environment.
Personal Protective Equipment (PPE): Your First Line of Defense
Before initiating any disposal procedures, the appropriate Personal Protective Equipment (PPE) must be donned. This is a non-negotiable aspect of laboratory safety.
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., Nitrile) | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or goggles | To protect against accidental splashes. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Not typically required for small quantities handled in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended. | To prevent inhalation of airborne particles. |
Spill Management: Immediate and Controlled Response
Accidents can happen. A well-defined spill response plan is crucial for mitigating exposure and contamination.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated.
-
Don Appropriate PPE: If not already wearing it, put on the full complement of recommended PPE.
-
Contain the Spill: For solid spills, carefully cover the material with an absorbent, inert material such as sand, dry lime, or soda ash.[4] Avoid raising dust. For liquid spills, use a chemical absorbent pad or pillow.
-
Collect the Spilled Material: Carefully scoop the contained material into a clearly labeled, sealable hazardous waste container.
-
Decontaminate the Area: Wipe down the spill area with a suitable solvent (e.g., soap and water), followed by a clean water rinse. All cleaning materials must also be disposed of as hazardous waste.
-
Wash Hands Thoroughly: After the cleanup is complete and PPE has been removed, wash hands with soap and water.
Waste Segregation and Collection: A Critical Decision Point
Proper segregation of chemical waste is fundamental to safe and compliant disposal. 3'-Chloro-4-dimethylaminoazobenzene waste should never be mixed with general laboratory trash or other non-hazardous waste streams.
Caption: Decision workflow for the segregation of 3'-Chloro-4-dimethylaminoazobenzene waste.
Step-by-Step Disposal Protocol
The following protocol outlines the essential steps for the compliant disposal of 3'-Chloro-4-dimethylaminoazobenzene.
-
Waste Characterization: Based on the hazardous nature of analogous compounds, 3'-Chloro-4-dimethylaminoazobenzene waste must be classified as hazardous waste.[5]
-
Container Selection:
-
Solid Waste: Use a designated, leak-proof, and sealable container clearly labeled as "Hazardous Waste."
-
Liquid Waste: Use a compatible, screw-cap container that is also clearly labeled as "Hazardous Waste." Ensure the container material is compatible with any solvents used.
-
-
Labeling: The hazardous waste label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "3'-Chloro-4-dimethylaminoazobenzene"
-
The specific hazards (e.g., "Toxic," "Suspected Carcinogen")
-
The date of accumulation
-
The name of the principal investigator or laboratory contact
-
-
Accumulation:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Keep the container closed at all times, except when adding waste.
-
Do not mix this waste with other incompatible waste streams.[1]
-
-
Arrange for Pickup and Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional and local regulations for waste pickup procedures.[6]
-
The ultimate disposal will likely be through a licensed hazardous waste disposal facility, which may involve incineration or other approved treatment methods.[1][7]
-
Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of hazardous chemicals is governed by strict federal and state regulations. The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides the framework for "cradle-to-grave" management of hazardous waste.[8] As a generator of hazardous waste, your laboratory is the first and most critical link in this chain.[8]
OSHA regulations, such as those for specific carcinogens, underscore the importance of minimizing worker exposure during all handling and disposal procedures.[2][9][10]
Conclusion: A Culture of Safety
The proper disposal of 3'-Chloro-4-dimethylaminoazobenzene is not merely a procedural task; it is a reflection of a laboratory's commitment to safety, environmental responsibility, and scientific integrity. By understanding the hazards, implementing robust protocols, and adhering to regulatory guidelines, researchers can ensure that their work contributes to scientific advancement without compromising the well-being of themselves, their colleagues, or the environment.
References
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New Jersey Department of Health and Senior Services. (n.d.). Hazardous Substance Fact Sheet: 4-Dimethylaminoazobenzene. Retrieved from [Link]
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Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 4-(Dimethylamino)-azobenzene-4'-sulphonic acid sodium salt. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). 4-DIMETHYLAMINOAZOBENZENE. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). 4-Dimethylaminoazobenzene. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Waste from the Production Of Dyes and Pigments Listed as Hazardous. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved from [Link]
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University of Maryland. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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TSI Journals. (2009, October 25). REMOVAL OF AZO DYE COMPOUNDS FROM PAPER INDUSTRIES WASTES USING PHYTOREMEDIATION METHODOLOGY. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). 1910.1015 - 4-Dimethylaminoazobenzene. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3'-Chloro-4-dimethylaminoazobenzene
Navigating the complexities of potent chemical compounds requires a safety protocol that is both robust and intuitive. This guide provides an in-depth operational plan for the safe handling of 3'-Chloro-4-dimethylaminoazobenzene, a compound demanding rigorous protective measures. As your partner in laboratory safety, we move beyond mere product provision to empower your research with the expertise necessary for safe and effective execution. This document is structured to provide a clear, logical pathway from hazard understanding to operational safety, ensuring every step is a self-validating system of protection.
Part 1: Foundational Safety—Understanding the Hazard Profile
To effectively protect oneself, one must first comprehend the nature of the threat. 3'-Chloro-4-dimethylaminoazobenzene is not a benign substance; its hazard profile necessitates a comprehensive approach to personal protection. The primary routes of exposure are inhalation, skin contact, and ingestion.[1]
The compound is classified with significant health warnings:
-
Carcinogenicity: It is suspected of causing cancer (H350) and genetic defects (H341). The related compound, 4-Dimethylaminoazobenzene, is classified by the International Agency for Research on Cancer (IARC) as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.[2] Given this, we must operate under the assumption of carcinogenicity and minimize all exposure.
-
Acute Toxicity: The substance is harmful if swallowed or inhaled (H302 + H332).
-
Target Organ Toxicity: It may cause damage to organs through prolonged or repeated exposure (H373).
-
Irritation: It is known to cause skin and eye irritation and may cause respiratory irritation.[3]
This toxicological profile is the cornerstone of our PPE and handling strategy. The causality is clear: because the compound is a suspected carcinogen and mutagen with acute toxicity, our primary goal is to establish multiple barriers to prevent any contact.
Part 2: The Core Directive—Your Personal Protective Equipment (PPE) Ensemble
Based on the hazard analysis, a specific and non-negotiable PPE ensemble is required. Each component is selected to counter a specific risk associated with 3'-Chloro-4-dimethylaminoazobenzene. All handling of this compound must occur within a certified chemical fume hood to control aerosol and dust exposure.[4]
| PPE Category | Item Specification | Rationale for Use |
| Respiratory Protection | NIOSH-approved Air-Purifying Respirator (APR) with particulate filters (N95 or higher) | Mandatory when handling the solid powder to prevent inhalation of carcinogenic dust particles.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | Provides a primary barrier against dermal absorption. Inspect gloves for integrity before each use.[5] |
| Eye & Face Protection | Safety goggles and a full-face shield | Goggles protect against dust particles, while the face shield provides an essential secondary barrier against splashes during solution preparation.[4][6] |
| Body Protection | Disposable, solid-particulate tight-fitting coveralls or a lab coat with tight cuffs | Prevents contamination of personal clothing and skin. Disposable garments are preferred to eliminate take-home contamination.[7] |
| Foot Protection | Closed-toe, chemical-resistant safety footwear | Protects feet from spills and falling objects.[6] |
Part 3: The Operational Plan—A Step-by-Step Protocol
Procedural discipline is paramount. The following workflow ensures that the protective barriers established by your PPE are maintained throughout the handling process.
Step 1: Pre-Handling and Area Preparation
-
Fume Hood Verification: Confirm that the chemical fume hood has a current certification and is functioning correctly. The airflow monitor should indicate a face velocity between 80-120 feet per minute.
-
Emergency Equipment Check: Ensure that a safety shower and eyewash station are unobstructed and have been recently tested.[8]
-
Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, solvents, glassware) within the fume hood before handling the compound to minimize movement and the risk of spills.
Step 2: PPE Donning Sequence
The order in which you don your PPE is critical to ensure complete protection and avoid cross-contamination.
Caption: PPE Donning Sequence for Maximum Protection.
Step 3: Handling 3'-Chloro-4-dimethylaminoazobenzene
-
Weighing: Perform all weighing of the solid powder within the fume hood. Use a dedicated spatula and handle the material gently to prevent it from becoming airborne.
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to prevent splashing. Keep containers covered whenever possible.
-
Post-Handling Decontamination: After use, decontaminate all surfaces and equipment. A recommended decontamination solution can be prepared by adding 20 ml of 50% hypophosphorus acid to a solution of 4.2g of sodium nitrite in 300 ml of water.[9] Scrub the contaminated surface with a paper towel soaked in this solution.[9]
Step 4: PPE Doffing and Disposal
Removing PPE correctly is as important as putting it on. The goal is to contain the contaminant.
-
Gloves: Remove the outer pair of gloves first, using a proper technique to avoid touching the outside of the glove with bare skin.
-
Face Shield & Goggles: Remove the face shield and goggles from the back of the head.
-
Body Protection: Remove the lab coat or coveralls by rolling it down and away from the body, turning it inside out.
-
Respirator: Remove the respirator last, after leaving the immediate work area.
-
Hand Hygiene: Wash hands thoroughly with soap and water after all PPE has been removed.
Step 5: Waste Disposal
-
Solid Waste: All contaminated disposables (gloves, weigh boats, paper towels, coveralls) must be placed in a clearly labeled hazardous waste container.
-
Chemical Waste: Unused chemical and reaction waste must be disposed of according to your institution's hazardous waste procedures.[9] Do not pour it down the drain.[10]
Part 4: Emergency Response
In the event of an exposure or spill, immediate and correct action is vital.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[11]
-
Eye Contact: Flush eyes immediately with a gentle stream of water for at least 15 minutes, holding the eyelids open.[11]
-
Inhalation: Move the affected person to fresh air.
-
Spill: Evacuate the immediate area. Only personnel trained in hazardous spill cleanup and wearing appropriate PPE should address the spill. Cover the spill with an absorbent material like dry lime, sand, or soda ash and place it in a sealed container for disposal.[11]
For any exposure, seek immediate medical attention after initial first aid.[11]
This guide provides a framework for the safe handling of 3'-Chloro-4-dimethylaminoazobenzene. Adherence to these protocols is not just a matter of compliance but a commitment to a culture of safety that protects you, your colleagues, and the integrity of your research.
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4-Dimethylaminoazobenzene - 15th Report on Carcinogens . National Toxicology Program, National Institutes of Health. [Link]
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Recommended PPE to handle chemicals . Bernardo Ecenarro. [Link]
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Personal Protective Equipment (PPE) . Chemical Hazards Emergency Medical Management (CHEMM). [Link]
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Examples of PPE for Various Dangerous Goods Classes . Storemasta Blog. [Link]
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Hazard Summary: 4-DIMETHYLAMINOAZOBENZENE . New Jersey Department of Health. [Link]
-
4-Dimethylaminoazobenzene Fact Sheet . U.S. Environmental Protection Agency (EPA). [Link]
-
Safety Data Sheet for Methyl orange . Carl ROTH. [Link]
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Personal Protective Equipment (PPE) Guide – Chemical Resistance . New Mexico State University. [Link]
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Hazardous Waste Management . Emory University Environmental Health and Safety Office. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

